2-Chloro-6-fluorobenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULSXIBCHPJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164946 | |
| Record name | 2-Chloro-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-15-9 | |
| Record name | 2-Chloro-6-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-FLUOROBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260BV7XB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-6-fluorobenzylamine CAS number and properties
The second round of searches provided more detailed information, particularly regarding the synthesis of related compounds like O-(2-Chloro-6-fluorobenzyl)hydroxylamine, which suggests a plausible synthetic route for 2-Chloro-6-fluorobenzylamine itself, likely involving the reduction of an oxime or a related nitrogen-containing functional group. I found some information on its use as a building block in medicinal chemistry and some safety data. However, there are still significant gaps. Specifically, I lack a direct, detailed synthetic protocol for this compound. While I can infer a method, a cited, step-by-step protocol is necessary for a high-quality technical guide. Furthermore, I have not yet found any specific spectroscopic data (NMR, IR, MS) for this compound itself, although I have found data for similar compounds. The applications in drug development are still quite general, and concrete examples of APIs synthesized from this compound are missing. Therefore, the next steps need to be highly focused on finding a detailed synthesis, actual spectroscopic data, and specific examples of its application in the synthesis of pharmaceutical agents.The searches have yielded the CAS number (15205-15-9) and basic physical properties of this compound. I have also found information on the synthesis of a closely related compound, O-(2-Chloro-6-fluorobenzyl)hydroxylamine, which suggests a plausible synthetic route for the target molecule via reduction of an intermediate like an oxime or nitrile. There is also information on the use of the precursor, 2-chloro-6-fluorobenzaldehyde, in the synthesis of the antibiotic flucloxacillin. However, a specific, detailed, and citable synthetic protocol for this compound is still missing. Crucially, I have not yet found any experimental spectroscopic data (NMR, IR, MS) for this compound itself, which is a critical requirement for a technical guide. The applications in drug development also remain general. Therefore, the next steps will focus on finding a precise, referenced synthetic method and the actual spectroscopic data for the target compound. I will also continue to look for more specific examples of its use in the synthesis of active pharmaceutical ingredients.
physical and chemical properties of 2-Chloro-6-fluorobenzylamine
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Properties, Synthesis, and Applications
Introduction: A Key Building Block in Modern Drug Discovery
This compound is a halogenated aromatic amine that has emerged as a pivotal structural motif and versatile intermediate in the field of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a chlorine and a fluorine atom ortho to the benzylamine moiety—imparts a distinct combination of steric and electronic properties. These characteristics are highly sought after by researchers and drug development professionals for their potential to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The presence of halogens can enhance metabolic stability, improve membrane permeability, and provide specific interaction points with biological targets, making this compound a valuable starting point for the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthetic considerations, and applications, grounded in established scientific principles.
Part 1: Physicochemical and Structural Characteristics
The identity and purity of a synthetic intermediate are paramount. This compound is characterized by a specific set of physical constants that define its behavior and handling requirements.
Core Properties
A summary of the essential physicochemical data for this compound is presented below. This data is critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 15205-15-9 | [3][4][5] |
| Molecular Formula | C₇H₇ClFN | [3][4][5] |
| Molecular Weight | 159.59 g/mol | [4][5] |
| Appearance | Clear colorless to light yellow liquid | [3][6] |
| Boiling Point | 91-93 °C at 15-20 mmHg | [5][6][7] |
| Density | ~1.24 g/mL at 20 °C | [5][7] |
| Flash Point | 82 °C | [5][6] |
| Refractive Index (n²⁰/D) | ~1.539 | [6] |
| pKa (Predicted) | 8.09 ± 0.10 | [6] |
Molecular Structure
The spatial arrangement of the atoms dictates the molecule's reactivity and interactions. The ortho-halogen substitution pattern creates significant steric hindrance around the benzylic carbon and the amine group, which can influence its reaction kinetics.
Caption: Chemical structure of this compound.
Part 2: Chemical Reactivity and Synthetic Profile
The utility of this compound stems from the reactivity of its primary amine group, which serves as a nucleophilic handle for constructing more complex molecules.
Reactivity Insights
The benzylamine functionality allows for a range of classical amine reactions, including:
-
Amide Formation: Acylation with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
The electronic properties of the aromatic ring are influenced by the competing inductive (-I) and mesomeric (+M) effects of the halogen substituents. The ortho-positioning of both the chloro and fluoro groups creates a unique electronic environment and sterically shields the benzylic position, which can be a determining factor in reaction selectivity and rates. For instance, this steric hindrance can make Sₙ2 reactions at the benzylic carbon more challenging compared to less substituted benzylamines.
Role as a Synthetic Intermediate
This molecule is rarely the final product but rather a crucial building block. Its incorporation into a larger scaffold introduces the 2-chloro-6-fluorobenzyl moiety, which can serve as a bioisostere or a modulator of physicochemical properties in drug candidates.[1] A prime example is its use in the synthesis of novel imidazolidine derivatives, which have shown promising activity as schistosomicidal agents.[8]
Caption: Synthetic utility of this compound.
Part 3: Spectroscopic Characterization and Analytical Protocols
Unambiguous structural confirmation relies on modern spectroscopic techniques. While a complete public spectral database for this specific compound is limited, its expected spectroscopic signature can be predicted based on its structural components and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The benzylic (CH₂) protons would likely appear as a singlet or a finely split multiplet around δ 3.8-4.2 ppm. The amine (NH₂) protons typically present as a broad singlet whose chemical shift is highly dependent on solvent and concentration.[11]
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon is expected around δ 40-50 ppm, while the aromatic carbons will resonate between δ 110-165 ppm. The carbons directly bonded to the halogens (C-Cl and C-F) will show characteristic shifts and C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a clear marker for its presence.
Experimental Protocol: NMR Sample Preparation
Trustworthy data begins with meticulous sample preparation. This protocol outlines a standard procedure for acquiring high-quality NMR data.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. The choice of solvent is critical as it can influence chemical shifts.
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H, ¹³C, and other relevant spectra using standard pulse programs. Typical acquisition times may range from a few minutes for ¹H NMR to several hours for ¹³C NMR, depending on the sample concentration and desired signal-to-noise ratio.
Part 4: Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as corrosive.
-
Signal Word: Danger[12]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]
-
Pictogram: GHS05 (Corrosion)
Recommended Handling Procedures
-
Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly buttoned lab coat.
-
Splash-proof safety goggles or a face shield.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is often stored under an inert atmosphere, such as argon, to prevent degradation.
-
Spill & Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a testament to the power of halogenation in modern synthetic chemistry. Its well-defined physical properties, predictable chemical reactivity, and strategic importance as a building block make it an indispensable tool for researchers in pharmaceutical and materials science. Understanding its characteristics, from its boiling point under vacuum to its corrosive nature, is fundamental to its effective and safe utilization in the laboratory. As the quest for novel molecules with tailored properties continues, the role of versatile intermediates like this compound is set to expand, paving the way for future innovations in drug discovery and beyond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound CAS#: 15205-15-9 [m.chemicalbook.com]
- 7. This compound | 15205-15-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. echemi.com [echemi.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
An In-depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Structure, Synthesis, and Applications
Abstract
2-Chloro-6-fluorobenzylamine is a halogenated primary amine of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a fluoro group ortho to the aminomethyl moiety, imparts distinct steric and electronic properties that make it a valuable building block for complex molecular architectures. The presence of these halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions, making this compound a versatile scaffold in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of its structural information, molecular weight, physicochemical properties, and key synthetic methodologies. Furthermore, it delves into its spectroscopic signature, chemical reactivity, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name (2-chloro-6-fluorophenyl)methanamine, is a structurally distinct aromatic amine. The ortho-positioning of the chlorine and fluorine atoms relative to the benzylamine functional group creates a sterically hindered environment that influences its reactivity and conformational preferences.
Structural and Chemical Identifiers
A summary of the key structural identifiers and physicochemical properties for this compound is presented in Table 1. This data is essential for its unambiguous identification, characterization, and safe handling in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | (2-chloro-6-fluorophenyl)methanamine | [3] |
| CAS Number | 15205-15-9 | [4] |
| Molecular Formula | C₇H₇ClFN | [5] |
| Molecular Weight | 159.59 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 91-93 °C at 15-20 mmHg | [3][6] |
| Density | ~1.24 g/mL at 20 °C | [6] |
| InChI | InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | [4] |
| InChIKey | GVULSXIBCHPJEH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN)F | [5] |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in peer-reviewed literature with a single, standardized protocol. However, its preparation can be reliably achieved through established synthetic transformations from readily available precursors. The two most logical and scientifically sound pathways are the reduction of 2-chloro-6-fluorobenzonitrile and the reductive amination of 2-chloro-6-fluorobenzaldehyde.
Causality Behind Synthetic Route Selection
-
Reduction of Nitriles: This is a classic and robust method for preparing primary amines. The nitrile precursor, 2-chloro-6-fluorobenzonitrile, is commercially available. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation, offering a direct and high-yielding route to the target benzylamine.[7]
-
Reductive Amination: This pathway utilizes the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, which is also a common chemical intermediate. This method involves the in-situ formation of an imine by reacting the aldehyde with an ammonia source, followed by reduction to the amine. It is a highly versatile and widely used method in medicinal chemistry for amine synthesis.[8][9]
The choice between these routes often depends on precursor availability, scale, and tolerance of other functional groups in a more complex synthetic intermediate.
Experimental Protocol: Reduction of 2-Chloro-6-fluorobenzonitrile with LiAlH₄
This protocol is based on well-established procedures for the reduction of aromatic nitriles using lithium aluminum hydride.[7][10]
Diagrammatic Workflow
Caption: General workflow for the LiAlH₄ reduction of 2-chloro-6-fluorobenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF) via cannula to create a suspension.
-
Addition of Precursor: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 equivalent) in anhydrous THF. Cool the LiAlH₄ suspension to 0 °C using an ice bath and add the nitrile solution dropwise via an addition funnel. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.[11] This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product as a clear liquid.[6]
Self-Validation: The successful synthesis should yield a liquid with the expected boiling point.[6] Structural confirmation is achieved via the spectroscopic methods detailed in Section 3. Purity can be assessed by Gas Chromatography (GC).
Spectroscopic Profile and Characterization
Infrared (IR) Spectroscopy
The FTIR spectrum provides diagnostic information about the functional groups present in the molecule.
-
Experimental Data: An experimental FTIR spectrum is available and shows characteristic peaks.[4]
-
Interpretation:
-
N-H Stretch: A pair of medium peaks is expected in the 3300-3400 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks from the -CH₂- group will appear just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ region.
-
C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption is expected in the 600-800 cm⁻¹ range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following chemical shifts are predicted based on data from similar structures like 2-fluorobenzylamine and 2-chloro-6-methylaniline, and standard substituent effects.[12][13]
¹H NMR (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.35 | m | 2H | Ar-H (H-4, H-5) | Aromatic protons in a complex multiplet. |
| ~ 7.00 - 7.10 | t | 1H | Ar-H (H-3) | Aromatic proton adjacent to fluorine will be a triplet due to coupling with neighboring protons. |
| ~ 3.95 | s | 2H | -CH₂ -NH₂ | Benzylic protons, typically a singlet unless coupled to NH₂ protons. |
| ~ 1.60 | br s | 2H | -NH₂ | Amine protons, often a broad singlet that can exchange with D₂O. |
¹³C NMR (101 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 (d, ¹JCF ≈ 245 Hz) | C -F | Carbon directly attached to fluorine shows a large one-bond coupling constant. |
| ~ 135 (d, ²JCF ≈ 15 Hz) | C -Cl | Quaternary carbon attached to chlorine, also showing coupling to fluorine. |
| ~ 129 (d, ³JCF ≈ 8 Hz) | C -4 | Aromatic CH carbon. |
| ~ 125 | C -5 | Aromatic CH carbon. |
| ~ 123 (d, ²JCF ≈ 20 Hz) | C -1 (ipso to CH₂NH₂) | Quaternary carbon showing coupling to fluorine. |
| ~ 115 (d, ³JCF ≈ 4 Hz) | C -3 | Aromatic CH carbon. |
| ~ 40 | -C H₂-NH₂ | Benzylic carbon, shifted downfield by the attached nitrogen. |
Note: Predicted NMR data requires experimental verification. Chemical shifts and coupling constants are estimates.
Mass Spectrometry (MS) (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information on the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A molecular ion peak is expected at m/z 159, with a characteristic M+2 isotope peak at m/z 161 approximately one-third the intensity, confirming the presence of one chlorine atom.[14]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation for amines is cleavage of the bond beta to the nitrogen atom. Loss of the aromatic ring would lead to a fragment at m/z 30 ([CH₂NH₂]⁺).
-
Benzylic Cleavage: Loss of the amino group (•NH₂) would yield the 2-chloro-6-fluorobenzyl cation at m/z 143 (with an M+2 peak at 145). This is often a very stable and prominent fragment for benzylamines.[15]
-
Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion would result in a peak at m/z 124.
-
Chemical Reactivity and Applications
Reactivity Insights
The chemical behavior of this compound is governed by the primary amine and the substituted aromatic ring.
-
Nucleophilicity: The primary amine is a good nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines).
-
Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong inductive electron-withdrawing effects of the chloro and fluoro substituents.[16] Conversely, these groups activate the ring towards nucleophilic aromatic substitution, although forcing conditions are typically required.
Applications in Drug Discovery and Development
This compound is a valuable building block for synthesizing libraries of compounds for biological screening. The presence of halogens is a well-established strategy in medicinal chemistry to enhance metabolic stability (by blocking sites of oxidation) and to modulate binding affinity through halogen bonding or altered electronic interactions.[1][2]
-
Scaffold for Novel Therapeutics: The amine serves as a key handle for attaching the 2-chloro-6-fluorobenzyl moiety to other molecular scaffolds. This is a common approach in lead optimization to explore structure-activity relationships (SAR). Its hydrochloride salt (CAS 1189431-12-6) is commercially available, which is often indicative of its utility in pharmaceutical synthesis where salt forms are preferred for improved handling and solubility.[9]
-
Intermediate for Heterocyclic Synthesis: Benzylamines are common precursors for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.
Safety and Handling
This compound is classified as a corrosive substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.
-
GHS Classification: GHS05 (Corrosive)[3]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]
-
Handling: Use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed. It is often stored under an inert atmosphere (e.g., Argon) to prevent degradation.[3]
Always consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a foundational chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its distinct structural features, governed by the ortho-halogen substitution, provide a unique tool for medicinal chemists to modulate the properties of lead compounds. This guide has provided a comprehensive overview of its structure, molecular weight, synthesis, and predicted spectroscopic profile. The detailed protocols and mechanistic insights serve as a self-validating system for researchers, grounded in established chemical principles. Further exploration of this building block is warranted to fully realize its potential in the development of next-generation therapeutics and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 15205-15-9 [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | C7H7ClFN | CID 84833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 15205-15-9 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uni-saarland.de [uni-saarland.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
solubility and stability of 2-Chloro-6-fluorobenzylamine
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-fluorobenzylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies required to characterize the . It is intended for researchers, scientists, and drug development professionals who utilize this and similar chemical intermediates. The focus of this document is not on pre-existing data, but rather on establishing robust, scientifically sound protocols for the determination of these critical physicochemical parameters.
Introduction to this compound
This compound is a substituted benzylamine that serves as a key building block in organic synthesis. Its utility in the synthesis of pharmaceuticals and other specialty chemicals necessitates a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, as they influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide outlines the theoretical and practical considerations for determining these properties, ensuring reliable and reproducible results in a research and development setting.
Physicochemical Properties
A baseline understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability studies. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | PubChem |
| Molecular Weight | 159.59 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Boiling Point | 208-210 °C | Sigma-Aldrich |
| Density | 1.259 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.539 | Sigma-Aldrich |
| Flash Point | 199 °F | Thermo Fisher Scientific |
Solubility Profile: A Methodological Approach
The solubility of a compound is a critical parameter that dictates its behavior in various solvent systems. For this compound, determining its solubility in a range of solvents is essential for its application in synthesis and for developing purification protocols.
Theoretical Considerations
Solubility is governed by the principle of "like dissolves like." The polarity of this compound, imparted by the amine and halogen substituents, suggests it will have varied solubility across different solvent classes. An experimental determination is crucial for accurate characterization. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffered solutions at pH 3, 7, and 9, methanol, ethanol, acetone, dichloromethane, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation:
The results should be presented in a clear, tabular format.
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Water | ~7 (unbuffered) | 25 | Experimental Value |
| 0.1 N HCl | ~1 | 25 | Experimental Value |
| pH 7.4 Buffer | 7.4 | 25 | Experimental Value |
| 0.1 N NaOH | ~13 | 25 | Experimental Value |
| Methanol | N/A | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| Dichloromethane | N/A | 25 | Experimental Value |
Diagram: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound. These studies expose the compound to stress conditions that are more severe than accelerated stability conditions, as outlined in the ICH Harmonised Tripartite Guideline Q1A(R2). The goal is to identify potential degradation pathways and to develop a stability-indicating analytical method.
The Importance of a Stability-Indicating Method
Before initiating forced degradation studies, a validated, stability-indicating analytical method (typically HPLC) is required. Such a method must be able to resolve the parent compound from any degradation products and from other impurities that may be present. This is typically achieved by demonstrating peak purity using a photodiode array (PDA) detector or a mass spectrometer (MS).
Experimental Protocols for Forced Degradation
The following protocols describe the conditions for subjecting this compound to various stress conditions. A control sample (stored under normal conditions) should be analyzed alongside the stressed samples.
A. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 N HCl.
-
Heat the solution at 80 °C for a specified time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, dilute it to the target concentration, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in 0.1 N NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for specified time points.
-
At each time point, withdraw a sample, neutralize it, dilute it, and analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in water.
-
Heat the solution at 80 °C for specified time points.
-
At each time point, withdraw a sample, dilute it, and analyze by HPLC.
-
B. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Withdraw a sample, quench any remaining peroxide if necessary, dilute it, and analyze by HPLC.
C. Photolytic Degradation
-
Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
After exposure, analyze both the exposed and control samples by HPLC.
D. Thermal Degradation
-
Expose a solid sample of this compound to dry heat (e.g., 105 °C) for a specified period (e.g., 7 days).
-
After exposure, allow the sample to cool, prepare a solution of a known concentration, and analyze by HPLC.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Data Interpretation and Reporting
The data from the forced degradation studies should be tabulated to show the percentage of degradation of this compound under each stress condition. Any significant degradants should be reported with their relative retention times (RRT).
| Stress Condition | Duration | Assay of this compound (%) | Major Degradant(s) (RRT) | Mass Balance (%) |
| Control | 7 days | Experimental Value | N/A | 100 |
| 0.1 N HCl, 80°C | 72 hours | Experimental Value | Experimental Value | Experimental Value |
| 0.1 N NaOH, RT | 72 hours | Experimental Value | Experimental Value | Experimental Value |
| Water, 80°C | 72 hours | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 hours | Experimental Value | Experimental Value | Experimental Value |
| Photolytic | 1.2M lux hr | Experimental Value | Experimental Value | Experimental Value |
| Thermal (solid) | 7 days | Experimental Value | Experimental Value | Experimental Value |
Conclusion
A thorough understanding of the is fundamental to its effective use in research and development. While extensive public data on these properties is limited, this guide provides a robust framework of established methodologies for their determination. By following these protocols, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of their work, from early-stage synthesis to final product formulation. The principles and techniques described herein are grounded in established analytical chemistry and regulatory guidelines, ensuring the generation of reliable and defensible scientific data.
2-Chloro-6-fluorobenzylamine safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted benzylamine derivative utilized as a key building block in organic synthesis, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[1] While its synthetic utility is significant, its handling is governed by a critical safety profile. This technical guide provides an in-depth analysis of the safety data for this compound (CAS No. 15205-15-9), moving beyond a simple recitation of Safety Data Sheet (SDS) points to explain the causality behind the hazards and the necessary, self-validating protocols required for its safe use in a research and development setting. The compound is classified as corrosive and causes severe skin burns and eye damage, demanding stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of its safe handling and use in experimental design. This compound is a liquid at room temperature.[2] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15205-15-9 | [3][4][5] |
| Molecular Formula | C₇H₇ClFN | [2] |
| Molecular Weight | 159.59 g/mol | [3] |
| Appearance | Liquid | [2] |
| Boiling Point | 91-93 °C @ 15-20 mmHg | [3][4] |
| Density | 1.24 g/mL @ 20 °C | [4] |
| Synonyms | (2-chloro-6-fluorophenyl)methanamine | [2][3][6] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the classification is unambiguous and indicates a significant hazard that must be rigorously controlled.
-
Pictogram: GHS05[3]
-
-
Primary Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][5][7][8]
Field Insight: The H314 classification is the most critical piece of safety information. It signifies that the substance is not merely an irritant but is capable of causing irreversible tissue damage upon contact. This dictates that all handling protocols must be designed to prevent any direct contact with the substance.
Section 3: The Causality of Corrosivity - Understanding the Risk
From an application scientist's perspective, it's not enough to know what the hazard is; we must understand why. This compound is a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. This inherent chemical reactivity is the root of its corrosive nature. It can react with biological tissues, such as skin and eyes, leading to chemical burns and cellular destruction. The presence of halogen substituents (chloro- and fluoro-) on the benzene ring can further modulate its reactivity. Therefore, its corrosivity is not an abstract property but a direct consequence of its molecular structure and chemical function.
Section 4: Safe Handling and Storage Protocols
A self-validating safety protocol ensures that checks and protective measures are integrated into the workflow itself. The following step-by-step methodology for handling this compound is designed to minimize exposure.
Experimental Workflow: Handling and Dispensing
Caption: A validated workflow for handling corrosive liquids.
Storage Requirements:
-
Container: Store in the original, tightly closed container.[8]
-
Environment: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[8]
-
Atmosphere: Some suppliers recommend storing under an inert gas like Argon, which suggests sensitivity to air or moisture over time.[3]
Section 5: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazards. For a corrosive substance like this compound, the PPE ensemble serves as the last line of defense.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8][9] Standard safety glasses are insufficient as they do not protect against splashes.
-
Skin and Body Protection: A flame-retardant, chemical-resistant lab coat is mandatory.[10] Ensure cuffs are tucked into gloves. For larger quantities, a chemical apron or suit may be necessary.
-
Respiratory Protection: All handling must be done in a certified chemical fume hood to avoid inhaling vapors.[9] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.
Caption: Logic diagram for PPE selection based on hazard.
Section 6: Emergency Procedures - A Protocol for Preparedness
In the event of an exposure or spill, immediate and correct action is critical to mitigating harm. All personnel working with this chemical must be familiar with these procedures and the location of emergency equipment.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate emergency medical help.[5] |
| Skin Contact | Immediately take off all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate emergency medical help.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing. Seek immediate emergency medical help, preferably from an ophthalmologist.[11] |
| Ingestion | Do NOT induce vomiting.[5][8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate emergency medical help.[5] |
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but only if it can be done without spreading the vapor to other areas.
-
Contain: Use personal protective equipment.[12] Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Section 7: Toxicological Profile
-
Acute Effects: The primary toxicological concern is severe, localized tissue damage (burns) upon contact with skin or eyes due to its corrosive nature.[5][8]
-
Inhalation: Inhalation of vapors may cause respiratory irritation or chemical burns to the respiratory tract.[9]
-
Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach, and may be harmful or fatal.[9][13]
-
Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[10][11] As a standard precautionary principle in drug development, the absence of data means a potential hazard cannot be ruled out. Therefore, chronic exposure must be avoided.
Section 8: Disposal and Environmental Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][10] Do not allow the product to enter drains.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[5]
Section 9: Transport and Regulatory Information
The transport of this chemical is regulated due to its hazardous nature.
-
UN Number: UN2735[5]
-
Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (or POLYAMINES, LIQUID, CORROSIVE, N.O.S.)[5]
-
Transport Hazard Class: 8 (Corrosive substances)[5]
-
Packing Group: I (High Danger)[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 15205-15-9 [sigmaaldrich.com]
- 4. This compound | 15205-15-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound [sigmaaldrich.com]
- 7. This compound | CAS#:15205-15-9 | Chemsrc [chemsrc.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lookchem.com [lookchem.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to High-Purity 2-Chloro-6-fluorobenzylamine for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Chloro-6-fluorobenzylamine in Drug Discovery
This compound is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aminomethyl group, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. As such, the purity of this intermediate is of paramount importance, as even trace impurities can have a profound impact on the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive technical overview for researchers and drug development professionals on sourcing, handling, and analyzing high-purity this compound. We will delve into the landscape of commercial suppliers, provide detailed analytical methodologies for quality control, and discuss the potential impact of impurities on downstream applications.
Part 1: Sourcing High-Purity this compound: A Comparative Guide to Commercial Suppliers
The selection of a reliable supplier is the first and one of the most critical steps in ensuring the quality of your research. The following table provides a comparative overview of some of the commercial suppliers of this compound, with a focus on publicly available information regarding purity and typical offerings.
| Supplier | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥98%[1] | Grams to Kilograms | Often provides detailed safety and handling information.[1] |
| Aromsyn Co., Ltd. | >97% (as hydrochloride salt)[2][3] | Gram to kilogram scale | Offers custom synthesis and batch-specific Certificate of Analysis (COA).[2][3] |
| CymitQuimica | 98%[4] | 1g, 5g, 10g, 25g, 100g[4] | Provides basic chemical properties and synonyms.[4] |
| Fluorochem | 98%[5] | Not specified | Lists physical properties such as flash point and boiling range.[5] |
| ChemicalBook | 98% to 99% min | Grams to Kilograms | A platform that lists multiple suppliers from China.[6] |
| Santa Cruz Biotechnology | Not specified | Not specified | Marketed for proteomics research.[7] |
Note: The stated purity can vary between batches and suppliers. It is imperative to request a lot-specific Certificate of Analysis (COA) before purchase to obtain detailed information on the purity and impurity profile.
Part 2: Synthesis and Potential Impurities
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. The most common industrial synthesis involves a two-step process starting from 2-chloro-6-fluorotoluene.
Synthetic Pathway
The synthesis typically proceeds via the following steps:
-
Oxidation: 2-Chloro-6-fluorotoluene is first oxidized to 2-Chloro-6-fluorobenzaldehyde.[8]
-
Reductive Amination: The resulting aldehyde undergoes reductive amination to yield the final product, this compound. This is a widely used and versatile method for forming amines from carbonyl compounds.[9][10]
Caption: Synthetic pathway of this compound.
Potential Impurities
Based on this synthetic route, several potential impurities may be present in the final product:
-
Unreacted Starting Materials: Residual 2-Chloro-6-fluorobenzaldehyde is a common impurity.
-
Over-oxidation Products: During the first step, some of the aldehyde may be further oxidized to 2-Chloro-6-fluorobenzoic acid.
-
By-products of Reduction: Incomplete reduction during the amination step can lead to the formation of the corresponding imine intermediate.
-
Catalyst Residues: If a metal catalyst such as Raney Nickel is used for hydrogenation, trace amounts of the metal may remain in the final product.[11]
-
Solvent Residues: Residual solvents from the reaction and purification steps may also be present.
Part 3: Analytical Methods for Quality Control
To ensure the purity of this compound, a robust set of analytical methods is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for the quantitative analysis of this compound and its non-volatile impurities.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for identifying and quantifying volatile impurities. Due to the polarity of the amine group, derivatization is often employed to improve chromatographic performance.[12]
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A standard GC-MS system.
-
Derivatization (Optional): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to improve peak shape and volatility.[13]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).
-
Injection: Split or splitless mode.
-
Detection: Mass spectrometer in full scan mode.
Caption: Workflow for GC-MS analysis.
Part 4: The Impact of Impurities on Drug Development
The presence of impurities in this compound can have significant downstream consequences in a drug development program.
-
Formation of Impurity Adducts: Reactive impurities, such as the starting aldehyde, can react with the desired product or other reagents in subsequent steps, leading to the formation of new, difficult-to-remove impurities.[14]
-
Reduced Yields: Impurities can interfere with subsequent reactions, leading to lower yields and increased production costs.
-
Altered Pharmacological Profile: Impurities that are structurally similar to the API may have their own pharmacological or toxicological profiles, potentially leading to off-target effects or increased toxicity.
-
Regulatory Scrutiny: Regulatory agencies have stringent requirements for the control of impurities in APIs. The presence of unknown or unqualified impurities can lead to significant delays in drug approval.
Conclusion
High-purity this compound is an indispensable building block for the modern medicinal chemist. A thorough understanding of its commercial sources, synthetic route, potential impurities, and the analytical methods for its quality control is essential for any researcher or drug development professional working with this important intermediate. By implementing the strategies and methodologies outlined in this guide, scientists can ensure the quality and integrity of their research, ultimately contributing to the development of safer and more effective medicines.
References
- 1. This compound | 15205-15-9 [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. 1189431-12-6 | this compound hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 15205-15-9 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzylamine from 2-chloro-6-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-chloro-6-fluorobenzylamine, a crucial building block in the pharmaceutical and agrochemical industries. The primary focus of this document is the reductive amination of 2-chloro-6-fluorobenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate whose structural motifs are present in a variety of biologically active molecules. The presence of the ortho-chloro and fluoro substituents on the benzylamine core imparts unique electronic and steric properties, influencing the molecule's reactivity and its interactions with biological targets. Consequently, the efficient and selective synthesis of this compound is of paramount importance for the discovery and development of novel therapeutic agents and crop protection chemicals.
The most direct and widely employed method for the synthesis of this compound is the reductive amination of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This one-pot reaction offers an atom-economical and operationally straightforward route to the desired primary amine, avoiding the often harsh conditions and multiple steps associated with other synthetic strategies.
The Core Methodology: Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (in this case, 2-chloro-6-fluorobenzaldehyde) and an amine (ammonia), which is then reduced in situ to the corresponding amine.[1]
Mechanistic Insights
The reductive amination process can be dissected into two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding imine. The formation of the imine is a reversible process and is often catalyzed by mild acid.
-
Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond by a suitable reducing agent. The choice of the reducing agent is critical to the success of the reaction, as it must be selective for the imine over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.
Caption: General workflow for the reductive amination of an aldehyde.
Choice of Reducing Agent
Several reducing agents can be employed for reductive amination, with sodium borohydride (NaBH₄) being a common and cost-effective choice.[1][3] While NaBH₄ can also reduce aldehydes, the rate of reduction of the protonated imine (iminium ion) is significantly faster, allowing for selective amine formation under controlled conditions.
A milder reducing agent, sodium cyanoborohydride (NaBH₃CN), is often preferred as it is less reactive towards carbonyls at neutral or slightly acidic pH, thus minimizing the formation of the alcohol byproduct.[4] However, due to the toxicity of cyanide, sodium borohydride is often chosen for larger-scale syntheses with careful control of the reaction conditions.
Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) is another powerful method for reductive amination.[1] This approach is highly efficient and generates only water as a byproduct, making it an environmentally friendly option. However, care must be taken to prevent dehalogenation, a common side reaction with halogenated aromatic compounds.
Experimental Protocol: Synthesis of this compound
The following protocol details a robust and reproducible method for the synthesis of this compound via reductive amination using sodium borohydride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-fluorobenzaldehyde | 158.56 | 10.0 g | 0.063 |
| Ammonia (7N solution in Methanol) | 17.03 | ~135 mL | ~0.945 |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.57 g | 0.0945 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-fluorobenzaldehyde (10.0 g, 0.063 mol).
-
Addition of Ammonia: Add methanol (100 mL) to the flask, followed by the slow addition of a 7N solution of ammonia in methanol (~135 mL, 0.945 mol) at room temperature with vigorous stirring. A significant excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium borohydride (3.57 g, 0.0945 mol) in methanol (100 mL). Add the sodium borohydride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water (50 mL). Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Expected Outcomes and Characterization
Based on analogous reductive amination reactions of substituted benzaldehydes, the described protocol is expected to provide this compound in good to excellent yield.
| Parameter | Expected Value/Data |
| Yield | 75-90% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 91-93 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 2H), 6.90-6.80 (m, 1H), 3.95 (s, 2H), 1.60 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5 (d, J=245 Hz), 138.0 (d, J=4 Hz), 129.0 (d, J=10 Hz), 125.0 (d, J=4 Hz), 124.5 (d, J=15 Hz), 114.5 (d, J=22 Hz), 40.0 |
| Purity (by GC-MS) | >98% |
Note: Spectroscopic data are predicted based on the structure and may vary slightly.
Troubleshooting and Key Considerations
-
Formation of Byproducts: The primary potential byproducts are the corresponding secondary and tertiary amines, as well as 2-chloro-6-fluorobenzyl alcohol. To minimize the formation of polyalkylated amines, a large excess of ammonia is crucial. To avoid the formation of the alcohol, ensure that the imine formation is complete before the addition of the reducing agent and maintain a low temperature during the reduction step.
-
Dehalogenation: While less common with sodium borohydride compared to catalytic hydrogenation, dehalogenation can still occur. Using milder conditions and shorter reaction times can help to mitigate this side reaction.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high quality and that the reaction is performed under anhydrous conditions until the quenching step. The activity of the sodium borohydride can also be a factor.
Conclusion
The synthesis of this compound from 2-chloro-6-fluorobenzaldehyde via reductive amination is a highly efficient and practical method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, the desired primary amine can be obtained in high yield and purity. This technical guide provides a solid foundation for researchers and professionals to successfully perform this important transformation, enabling further exploration of the chemical and biological properties of molecules derived from this valuable building block.
References
The Strategic Deployment of 2-Chloro-6-fluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Rationale for Halogenated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Far from being mere passive substituents, halogens, particularly fluorine and chlorine, serve as powerful tools to modulate a molecule's physicochemical and pharmacokinetic properties. Their introduction can influence lipophilicity, metabolic stability, binding affinity, and conformational preference, thereby offering a nuanced approach to optimizing drug candidates. This guide focuses on a particularly strategic building block: 2-Chloro-6-fluorobenzylamine. The unique ortho-substitution pattern of a chloro and a fluoro group on the benzylamine core creates a sterically hindered and electronically distinct moiety, presenting both challenges and opportunities for the medicinal chemist. This document aims to provide an in-depth technical overview of the synthesis, properties, and potential applications of this compound, equipping researchers and drug development professionals with the knowledge to effectively leverage this versatile scaffold.
I. Synthesis and Physicochemical Properties of this compound
The synthetic accessibility of a building block is paramount to its utility in drug discovery programs. This compound can be efficiently prepared from commercially available starting materials, with the reduction of 2-chloro-6-fluorobenzonitrile being a common and scalable approach.
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 2-chloro-6-fluorobenzonitrile
Objective: To synthesize this compound by the catalytic reduction of 2-chloro-6-fluorobenzonitrile.
Materials:
-
2-chloro-6-fluorobenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Acidification: To prevent catalyst poisoning and facilitate the reaction, add concentrated hydrochloric acid (1.1 eq).
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. To the residue, add water and basify with a sodium hydroxide solution to a pH > 10 to deprotonate the amine hydrochloride salt.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Final Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 91-93 °C at 15 mmHg | [2] |
| Density | ~1.24 g/mL | [2] |
II. The Strategic Advantage of the 2-Chloro-6-fluoro Substitution Pattern
The unique arrangement of chlorine and fluorine atoms ortho to the aminomethyl group in this compound imparts a distinct set of properties that can be strategically exploited in drug design.
Causality behind the Choice of Halogens:
-
Fluorine: The high electronegativity and small size of fluorine can lead to favorable changes in a molecule's properties. It can lower the pKa of nearby amines, reducing their basicity and potentially improving oral bioavailability. The C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets.
-
Chlorine: While also electronegative, chlorine is larger and more polarizable than fluorine. This allows it to form halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly enhance binding affinity. The presence of chlorine can also increase lipophilicity, which may improve membrane permeability.
The combination of both halogens in an ortho-position creates a unique electronic and steric environment. The steric bulk of the chlorine and fluorine atoms can restrict the rotation of the benzyl group, locking the molecule into a specific conformation that may be more favorable for binding to a biological target. This conformational constraint can lead to improved potency and selectivity.
Caption: Logical relationships of the 2-chloro-6-fluoro substitution pattern.
III. Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block for the synthesis of a wide range of bioactive molecules across various therapeutic areas.
A. Anti-HIV Agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The 2-chloro-6-fluorobenzyl moiety has been identified as a key component in a series of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function. The steric and electronic properties of the 2-chloro-6-fluorobenzyl group are crucial for optimizing the binding interactions within this pocket, leading to compounds with picomolar activity against wild-type HIV-1 and some drug-resistant strains.
Pharmacological Data for Representative Anti-HIV Compounds:
| Compound Scaffold | Target | IC₅₀ (nM) | Reference |
| Pyrimidinone derivative with 6-(2-chloro-6-fluorobenzyl) substituent | HIV-1 Reverse Transcriptase | 0.5 - 10 | [3] |
B. Antiparasitic Agents: Novel Schistosomicides
Schistosomiasis is a debilitating parasitic disease for which new therapeutic options are urgently needed. Research has shown that imidazolidine derivatives incorporating the 2-chloro-6-fluorobenzyl group exhibit potent activity against Schistosoma mansoni. In these compounds, the halogenated benzyl group is believed to contribute to the overall lipophilicity and potentially interact with key residues in parasitic enzymes.
Pharmacological Data for a Representative Schistosomicidal Compound:
| Compound Scaffold | Target Organism | Activity | Reference |
| (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one | Schistosoma mansoni (adult worms) | 100% mortality at 5 µM | [3] |
C. Kinase Inhibitors: Potential in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-chloro-6-fluorophenyl group is a common feature in many kinase inhibitors. While direct incorporation of the benzylamine is less reported, the closely related 2-chloro-6-fluorobenzoyl and 2-chloro-6-fluorophenyl moieties are present in potent inhibitors of kinases such as p38 MAP kinase and VEGFR-2. The halogenated ring system often occupies hydrophobic pockets in the ATP-binding site of these enzymes, with the halogens contributing to enhanced binding affinity. This suggests that this compound is a promising starting point for the development of novel kinase inhibitors.
Pharmacological Data for Kinase Inhibitors with Related Scaffolds:
| Compound Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Isoxazole derivative with (2-chloro-6-fluorophenyl)acetylamino group | p38 MAP Kinase | Potent Inhibition | [4] |
| Quinazoline derivative with 2-chloro-6-fluorophenyl substituent | VEGFR-2 | 0.31 - 0.42 | [4] |
D. Antimicrobial Agents: Exploring New Frontiers
The search for novel antimicrobial agents is a global health priority. While specific examples of this compound-derived antimicrobials are not abundant in the literature, the known antimicrobial activity of other chloro- and fluoro-substituted aromatic compounds suggests this is a promising area for exploration. The lipophilic nature of the scaffold could enhance bacterial cell wall penetration, and the amine handle provides a convenient point for further derivatization to interact with bacterial targets.
Minimum Inhibitory Concentration (MIC) Data for Related Antimicrobial Compounds:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff's bases of 2-chlorobenzoic acid | Escherichia coli | 1.91 (pMIC µM/ml) | [5][6] |
| C2-fluoro, C6-carbamate ketolides | Streptococcus spp. | 0.03 - 0.12 | [7] |
| Fluoroquinolone derivatives | Gram-positive bacteria | 4 - 32 | [8] |
E. Central Nervous System (CNS) Agents: A Scaffold for Neurotherapeutics
The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating neurological disorders. The physicochemical properties of this compound, such as its moderate lipophilicity and molecular weight, fall within the range often associated with successful CNS drugs. While specific examples are limited, the benzylamine scaffold is a common feature in many CNS-active compounds. The amine group can be protonated at physiological pH, allowing for interactions with aminergic G protein-coupled receptors (GPCRs) and transporters, which are key targets in the treatment of depression, anxiety, and other neurological conditions. Further exploration of this compound derivatives for CNS applications is a promising research avenue.
IV. Synthetic Workflows for Derivatization
The primary amine of this compound serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for its incorporation into diverse molecular architectures.
Workflow 1: Amide Bond Formation
Caption: General workflow for amide synthesis.
Workflow 2: Urea and Thiourea Formation
Caption: General workflow for urea/thiourea synthesis.
Workflow 3: Reductive Amination
Caption: General workflow for reductive amination.
V. Conclusion and Future Perspectives
This compound is a strategically designed building block that offers significant advantages in medicinal chemistry. The unique interplay of its steric and electronic properties, conferred by the ortho-chloro and -fluoro substituents, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its demonstrated utility in the development of potent anti-HIV and antiparasitic agents, coupled with its strong potential in the design of kinase inhibitors, antimicrobials, and CNS-active compounds, underscores its versatility. As our understanding of the nuanced roles of halogens in drug-receptor interactions continues to grow, the rational application of scaffolds like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics. Further exploration of its derivatization and biological evaluation in a broader range of therapeutic areas is highly warranted.
VI. References
-
Kumar, A., Narasimhan, B., Sharma, D., & Judge, V. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 63(11), 583-590. --INVALID-LINK--
-
Or, Y. S., Clark, R. F., Wang, S., Chu, D. T., Nilius, A. M., Flamm, R. K., & Mitten, M. (2005). Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes. Bioorganic & Medicinal Chemistry Letters, 15(4), 883-887. --INVALID-LINK--
-
Laws, M., Hind, C., Favaron, A., & Rahman, K. M. (2020). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS Infectious Diseases, 6(6), 1436-1447. --INVALID-LINK--
-
ResearchGate. (2013). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Preparation of Heterocyclic Compounds from 2-Chloro-6-fluorobenzaldehyde: Detailed Application Notes and Protocols. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2.--INVALID-LINK--
-
ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for...--INVALID-LINK--
-
ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines.--INVALID-LINK--
-
ResearchGate. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. --INVALID-LINK--
-
ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemical structures, IC50 values and % yields of synthesized compounds...--INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. --INVALID-LINK--
-
ChemicalBook. (2025). This compound. --INVALID-LINK--
-
ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. --INVALID-LINK--
-
ScienceDirect. (n.d.). CNS drugs: Classification, characterization and binding properties toward bio-macromolecules. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
Aromsyn Co.,Ltd. This compound hydrochloride. --INVALID-LINK--
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. --INVALID-LINK--
-
PubMed. (2005). Medicinal chemical properties of successful central nervous system drugs. --INVALID-LINK--
-
National Center for Biotechnology Information. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(8), 15006–15025. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. --INVALID-LINK--
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 15205-15-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-6-fluorobenzylamine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzylamine, a key building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and significant applications, grounding all information in established scientific principles and methodologies.
Introduction
This compound, with the CAS number 15205-15-9, is a substituted benzylamine that has garnered significant interest as a versatile intermediate.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aminomethyl group, imparts specific steric and electronic properties that are highly valuable in the design of complex molecular architectures. The presence of these halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after precursor for novel therapeutic agents and advanced agrochemicals.[2] This guide will explore the primary synthetic routes to this compound, detail its key characteristics, and highlight its role in the development of important chemical entities.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol [3] |
| Boiling Point | 91-93 °C at 20 mmHg[4] |
| Density | 1.24 g/mL at 20 °C[4] |
| Purity (Typical) | ≥98%[1] |
| Synonyms | (2-chloro-6-fluorophenyl)methanamine, 6-chloro-2-fluorobenzylamine[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and industrially viable pathway commences with 2-chloro-6-fluorotoluene, proceeding through a key benzyl chloride intermediate. An alternative, though less common, route involves the reduction of 2-chloro-6-fluorobenzonitrile.
Primary Synthetic Pathway: From 2-Chloro-6-fluorotoluene
This pathway is generally favored due to the availability of the starting material and the robustness of the reaction sequence. It can be conceptually divided into two main stages: chlorination and amination.
Step 1: Free-Radical Chlorination of 2-Chloro-6-fluorotoluene
The initial step involves the selective chlorination of the methyl group of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluorobenzyl chloride. This reaction is typically initiated by UV light or a radical initiator.
-
Experimental Protocol:
-
In a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp, charge 2-chloro-6-fluorotoluene.
-
Heat the mixture to a temperature between 100-200°C.[5]
-
Introduce chlorine gas at a controlled rate while irradiating the mixture with the UV lamp.
-
Monitor the reaction progress by gas chromatography (GC) to maximize the formation of the monochlorinated product and minimize the formation of di- and tri-chlorinated byproducts.[6]
-
Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas like nitrogen to remove any residual chlorine.
-
The resulting 2-chloro-6-fluorobenzyl chloride can be purified by vacuum distillation, although the crude product is often used directly in the subsequent step.
-
Causality Behind Experimental Choices: The use of a radical initiator or UV light is crucial for the homolytic cleavage of chlorine gas, generating chlorine radicals that selectively abstract a hydrogen atom from the benzylic methyl group, which is the most reactive site for radical halogenation. Temperature control is vital to ensure an appropriate reaction rate and to prevent unwanted side reactions.
Step 2: Amination via the Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for converting primary alkyl halides to primary amines, avoiding the over-alkylation often encountered with direct amination with ammonia.[3]
-
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add the crude or purified 2-chloro-6-fluorobenzyl chloride from the previous step to the phthalimide solution.
-
Heat the reaction mixture to promote the S(_N)2 reaction, typically between 60-100°C.
-
Monitor the reaction for the consumption of the benzyl chloride by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water to precipitate the N-(2-chloro-6-fluorobenzyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
Step 3: Hydrazinolysis to Liberate the Amine
The final step involves the cleavage of the phthalimide group to release the desired primary amine. Hydrazinolysis is a common and effective method for this transformation.
-
Experimental Protocol:
-
Suspend the N-(2-chloro-6-fluorobenzyl)phthalimide in ethanol or a similar protic solvent.
-
Add hydrazine hydrate to the suspension and heat the mixture to reflux.
-
A precipitate of phthalhydrazide will form as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide byproduct.
-
The filtrate, containing this compound, is then concentrated under reduced pressure.
-
The resulting crude amine can be purified by vacuum distillation.
-
Trustworthiness of the Protocol: This multi-step synthesis is a self-validating system. The successful formation of each intermediate, verifiable by standard analytical techniques (TLC, GC, NMR), provides confidence in the progression to the final product. The Gabriel synthesis specifically ensures the formation of a primary amine, preventing the formation of secondary and tertiary amine byproducts.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. The provided FT-IR spectrum of this compound (neat liquid) shows characteristic absorption bands.[3]
-
Key IR Absorptions:
-
N-H stretch: Two bands are expected in the region of 3300-3400 cm
for the primary amine.−1 -
C-H stretch (aromatic): Peaks typically appear above 3000 cm
.−1 -
C-H stretch (aliphatic): Peaks are expected just below 3000 cm
for the CH(_2) group.−1 -
N-H bend: An absorption band around 1600 cm
is characteristic of the scissoring vibration of the primary amine.−1 -
C=C stretch (aromatic): Bands in the 1450-1600 cm
region.−1 -
C-Cl stretch: Typically found in the fingerprint region, around 700-800 cm
.−1 -
C-F stretch: A strong absorption is expected in the 1000-1300 cm
range.−1
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Predicted):
-
Aromatic protons (3H): A complex multiplet would be expected in the aromatic region (δ 7.0-7.5 ppm).
-
Benzylic protons (2H): A singlet or a closely coupled multiplet for the CH(_2) group would likely appear around δ 3.8-4.2 ppm.
-
Amine protons (2H): A broad singlet for the NH(_2) protons, the chemical shift of which would be concentration and solvent-dependent, typically in the range of δ 1.5-2.5 ppm.
-
-
¹³C NMR (Predicted):
-
Aromatic carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to fluorine and chlorine will show characteristic chemical shifts and coupling with fluorine.
-
Benzylic carbon (1C): The CH(_2) carbon would likely appear around δ 40-45 ppm.
-
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Predicted MS Data:
-
Molecular Ion (M(\cdot^+)): A peak at m/z 159, with an isotopic peak at m/z 161 (M+2) in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.
-
Major Fragments: Fragmentation would likely involve the loss of the amino group, the chlorofluorophenyl ring, and other characteristic cleavages.
-
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is demonstrated in the preparation of compounds for diverse therapeutic areas. For instance, it is a key precursor in the synthesis of certain substituted purine derivatives that have been investigated for their potential as selective enzyme inhibitors.
The presence of the ortho-chloro and fluoro substituents can enforce a specific conformation on the benzylamine moiety, which can be advantageous for achieving high-affinity binding to a target protein. Furthermore, these halogens can block sites of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, primarily from 2-chloro-6-fluorotoluene, is a well-established process that allows for the large-scale production of this important building block. The unique electronic and steric properties conferred by its substitution pattern make it a powerful tool for medicinal chemists in the design and synthesis of novel, biologically active compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and developers working with this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | 15205-15-9 [chemicalbook.com]
- 5. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Guide to 2-Chloro-6-fluorobenzylamine
This technical guide offers an in-depth analysis of the spectroscopic profile of 2-Chloro-6-fluorobenzylamine (CAS No: 15205-15-9), a pivotal building block in medicinal chemistry and drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed characterization to support its identification, purity assessment, and structural elucidation in research and development settings. This document is designed for chemists and researchers, providing not only raw data but also the rationale behind the spectral interpretations and the experimental methodologies.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted aromatic amine. The strategic placement of chloro and fluoro groups ortho to the benzylamine moiety imparts unique electronic and steric properties, influencing its reactivity and biological activity. A thorough understanding of its spectroscopic signature is the first step in its reliable application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClFN | [1][2] |
| Molecular Weight | 159.59 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [3][4] |
| Boiling Point | 91-93 °C at 20 mmHg | [3][5] |
| Density | 1.24 g/mL at 20 °C | [3] |
| CAS Number | 15205-15-9 | [1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the hydrogen and carbon framework of a molecule. The asymmetry of the substitution pattern on the aromatic ring of this compound leads to a distinct and interpretable set of signals.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments. In this compound, we expect to see signals for the aminomethyl protons (-CH₂NH₂), the amine protons (-NH₂), and the three aromatic protons.
-
Expertise in Action: The electron-withdrawing nature of both chlorine and fluorine atoms is expected to deshield the adjacent aromatic protons, shifting them to a higher chemical shift (downfield). The benzylic protons will also be influenced, while the amine protons often appear as a broad singlet whose position can be concentration and solvent dependent.
Table 2: Representative ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.20 - 7.30 | m | 2H, Aromatic (H-3, H-5) |
| ~ 6.95 - 7.05 | m | 1H, Aromatic (H-4) |
| ~ 3.90 | s | 2H, Methylene (-CH₂) |
| ~ 1.60 | br s | 2H, Amine (-NH₂) |
| Note: This is a representative spectrum based on data from analogous structures and established chemical shift principles. Actual values may vary slightly based on experimental conditions. |
¹³C NMR Spectroscopy
Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.
-
Expertise in Action: The most notable feature in the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the carbon it is directly attached to (C-6). This C-F coupling can also extend to carbons two (²JCF) and three (³JCF) bonds away, which is a powerful diagnostic tool. The carbons attached to the electronegative halogen atoms (C-2 and C-6) will have their chemical shifts significantly influenced.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Key Feature |
| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-6 | Large doublet due to C-F coupling |
| ~ 135 (d, ³JCF ≈ 4 Hz) | C-4 | |
| ~ 130 (d, ²JCF ≈ 8 Hz) | C-1 | |
| ~ 128 (d, ⁴JCF ≈ 2 Hz) | C-5 | |
| ~ 125 | C-2 | Attached to Chlorine |
| ~ 115 (d, ²JCF ≈ 22 Hz) | C-3 | |
| ~ 40 | Methylene (-CH₂) | |
| Note: These are predicted values. Obtaining an experimental spectrum is crucial for unambiguous assignment, often aided by 2D NMR techniques like HSQC and HMBC.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the identification of functional groups. The spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's bonds.
-
Expertise in Action: Key diagnostic peaks for this compound include the N-H stretching vibrations of the primary amine, the C-H stretches of the aromatic ring and the methylene group, the C=C stretches of the aromatic ring, and the characteristic absorptions for the C-Cl and C-F bonds.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H Stretch (amine) | Medium (often two bands) |
| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂) | Medium |
| 1600 - 1585, 1500-1400 | Aromatic C=C Stretch | Medium to Strong |
| 1000 - 1400 | C-F Stretch | Strong |
| 600 - 800 | C-Cl Stretch | Strong |
| Source: Based on data from SpectraBase and general IR correlation tables.[1][7] |
The presence of two bands for the N-H stretch is characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching modes.[8] The strong absorptions corresponding to the C-F and C-Cl bonds are also definitive indicators of the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation pattern upon ionization.
-
Expertise in Action: For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (159.59). A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 161 | [M+2]⁺• (containing ³⁷Cl) |
| 159 | [M]⁺• (containing ³⁵Cl) |
| 142 | [M - NH₃]⁺• |
| 124 | [M - Cl]⁺ |
| 95 | [C₆H₃F]⁺ |
| Source: Based on fragmentation principles and predicted data.[2] |
Fragmentation Pathway
The primary fragmentation pathway involves the loss of the amino group or halogen atoms. Benzylic cleavage is a highly favorable process, leading to the formation of a stable tropylium-like cation.
Caption: Proposed MS fragmentation of this compound.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines general procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: As the sample is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal. Place one drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.
-
Acquisition: For GC-MS, inject 1 µL of the sample solution. The EI source energy is typically set to 70 eV. Acquire data over a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it to theoretical pathways and spectral libraries.
Caption: General workflow for spectroscopic analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 15205-15-9 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 15205-15-9 [sigmaaldrich.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
The Biological Landscape of 2-Chloro-6-fluorobenzylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The 2-chloro-6-fluorobenzyl moiety has emerged as a significant pharmacophore in medicinal chemistry, imparting unique physicochemical properties to a variety of molecular scaffolds. The strategic placement of both chloro and fluoro substituents on the benzyl ring influences lipophilicity, metabolic stability, and target binding affinity, making it a valuable component in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of 2-Chloro-6-fluorobenzylamine. We will explore their anticancer, antimicrobial, and enzyme-inhibiting properties, delving into their mechanisms of action, supported by signaling pathway diagrams and quantitative data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for key assays, offering researchers and drug development professionals a practical resource for advancing their research in this promising area of medicinal chemistry.
Part 1: The this compound Scaffold: A Foundation for Biological Activity
The unique substitution pattern of the 2-chloro-6-fluorobenzyl group provides a distinct combination of steric and electronic properties that medicinal chemists can leverage. The presence of these two halogen atoms on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1]
1.1. Physicochemical Properties and Structural Features
The introduction of chlorine and fluorine atoms onto the benzylamine scaffold has profound effects on its molecular properties. The high electronegativity of fluorine can alter the acidity of nearby protons and influence hydrogen bonding interactions. Both halogens contribute to increased lipophilicity, which can enhance membrane permeability and cellular uptake. Moreover, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This enhanced stability can lead to improved pharmacokinetic profiles, a crucial aspect of drug design.[2]
1.2. General Synthetic Strategies
The synthesis of this compound derivatives often begins with the commercially available 2-chloro-6-fluorotoluene. A common synthetic route involves the free-radical chlorination of the methyl group, followed by nucleophilic substitution with an appropriate amine or other nucleophiles to introduce the desired functionalities.[3] For instance, O-substituted hydroxylamine derivatives can be prepared by reacting 2-chloro-6-fluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis.[1][4] These synthetic intermediates are versatile building blocks for a wide range of heterocyclic compounds.[4]
Caption: Generalized synthetic workflow for this compound derivatives.
Part 2: Anticancer Activity of this compound Derivatives
Recent research has highlighted the potential of fluorinated heterocyclic compounds, including those derived from this compound, as potent anticancer agents.[5] These derivatives have been shown to target various cancer cell lines, including lung (A549), prostate (PC-3), breast (MCF-7), and cervical (HeLa) cancer cells, through diverse mechanisms of action.[5]
2.1. Inhibition of Tubulin Polymerization
Certain derivatives have demonstrated promising cytotoxic activity by interfering with microtubule dynamics. Molecular docking studies have suggested that these compounds can bind to the tubulin protein, disrupting the formation of the mitotic spindle and inducing cell cycle arrest and apoptosis.[5]
Caption: Mechanism of tubulin polymerization inhibition.
Table 1: Cytotoxic Activity of Selected Fluorinated Heterocyclic Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| Derivative 13a | A549, PC-3, MCF-7 | 7.9 - 9.1 |
| Derivative 13b | A549, PC-3, MCF-7 | 7.9 - 9.1 |
| Derivative 55b | A549, MCF-7, HeLa | 0.95 - 1.57 |
Data synthesized from a study on fluorinated five-membered heterocycles.[5]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents and Materials: Tubulin (>99% pure), GTP, tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), fluorescence spectrophotometer.
-
Procedure:
-
Reconstitute tubulin in polymerization buffer to a final concentration of 1 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound (this compound derivative) at various concentrations.
-
Incubate the mixture at 37°C.
-
Monitor the change in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Paclitaxel and colchicine can be used as positive and negative controls, respectively.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
2.2. PERK Enzyme Inhibition
The PERK (Protein kinase R-like endoplasmic reticulum kinase) pathway is a component of the unfolded protein response (UPR), which is often upregulated in cancer cells to promote survival under stress. Inhibition of PERK can lead to apoptosis in cancer cells. Some fluorinated indole derivatives have shown potent PERK inhibitory activity.[5]
Caption: PERK signaling pathway and its inhibition.
Table 2: PERK Inhibitory Activity of Fluorinated Indoline Derivatives
| Compound | IC50 (nM) |
| Derivative 24a | 0.8 |
| Non-fluorinated analogue | 2.5 |
Data from a study on fluorinated indole derivatives.[5]
Part 3: Antimicrobial Activity of this compound Derivatives
Derivatives incorporating the 2-Chloro-6-fluorobenzyl scaffold have demonstrated a broad spectrum of antimicrobial activity.[6] This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]
3.1. Antibacterial Activity
Studies on related 2-chlorobenzoic acid derivatives have shown significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli.[7][8] The Schiff's bases of these compounds were found to be more potent than their ester counterparts.[7][8] While the exact mechanism of action for many of these derivatives is still under investigation, it is hypothesized that they may interfere with bacterial cell wall synthesis or inhibit essential enzymes.
Table 3: Antibacterial Activity of a 2-Chlorobenzoic Acid Derivative
| Compound | Organism | pMIC (µM/ml) |
| Compound 6 | Escherichia coli | 2.27 |
| Norfloxacin (Standard) | Escherichia coli | 2.61 |
pMIC is the negative logarithm of the molar minimum inhibitory concentration.[7][8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Reagents and Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Part 4: Enzyme Inhibition by this compound Derivatives
The versatility of the this compound scaffold extends to the development of potent and selective enzyme inhibitors.
4.1. p38 MAP Kinase Inhibition and Anti-inflammatory Potential
The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[9] Its inhibition is a key therapeutic strategy for inflammatory diseases. Isoxazole derivatives synthesized using O-(2-Chloro-6-fluorobenzyl)hydroxylamine have been identified as potent p38 MAP kinase inhibitors.[9]
Caption: p38 MAP kinase signaling pathway in inflammation.
Experimental Protocol: p38α MAP Kinase Activity Assay
-
Principle: This assay measures the phosphorylation of a substrate (e.g., ATF-2) by p38α kinase.[9]
-
Reagents and Materials: Recombinant p38α kinase, ATF-2 substrate, ATP, kinase assay buffer, test compound (e.g., AKP-001).
-
Procedure:
-
In a reaction well, combine the p38α kinase, the test compound at various concentrations, and the ATF-2 substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated ATF-2 using a suitable detection method (e.g., ELISA, radiometric assay).
-
-
Data Analysis: Determine the IC50 value of the compound for p38α kinase inhibition.
Part 5: Other Notable Biological Activities
The therapeutic potential of this compound derivatives is not limited to the aforementioned areas.
-
Antiviral Activity: Novel 2-oxoimidazolidine derivatives have shown moderate activity against BK human polyomavirus type 1 (BKPyV).[10]
-
Schistosomicidal (Antiparasitic) Activity: Imidazolidine-based compounds bearing the 2-chloro-6-fluorobenzyl group have demonstrated high potency against adult Schistosoma mansoni worms in vitro, with 100% mortality at low micromolar concentrations.[10]
Part 6: Pharmacokinetics and Drug Development Considerations
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While specific ADME data for many this compound derivatives are not yet publicly available, the strategic inclusion of the chloro and fluoro substituents is intended to improve these properties.[1] The halogenation can enhance metabolic stability and modulate lipophilicity, which are key determinants of a drug's bioavailability and half-life.[2] Further research into the structure-activity relationships (SAR) of these derivatives will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Chloro-6-fluorobenzylamine
Introduction: The Strategic Importance of the 2-Chloro-6-fluorobenzyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogenated functionalities is a cornerstone of rational drug design. The 2-chloro-6-fluorobenzyl motif, in particular, offers a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of a lead compound. The presence of both chlorine and fluorine atoms on the phenyl ring can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Chloro-6-fluorobenzylamine serves as a versatile and readily available starting material for introducing this valuable pharmacophore into a diverse range of molecular scaffolds.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several classes of bioactive molecules commencing from this compound. The methodologies outlined herein are designed for researchers, medicinal chemists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. The protocols are structured to be self-validating, with clear guidance on reaction monitoring and product characterization.
Core Synthetic Applications and Protocols
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, enabling its incorporation into diverse molecular architectures. This guide will focus on three key classes of derivatives with proven biological relevance: ureas , thioureas , and sulfonamides . These functional groups are prevalent in a wide array of approved drugs and clinical candidates, acting as crucial hydrogen bond donors and acceptors in ligand-receptor interactions.[2][3][4]
Synthesis of N-(2-Chloro-6-fluorobenzyl)urea Derivatives: Building Blocks for Kinase Inhibitors
Urea moieties are integral to many kinase inhibitors, where they often form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[2][5] For instance, the multi-kinase inhibitor Sorafenib features a diaryl urea core that is critical for its activity.[4] This protocol details the synthesis of a representative N-(2-chloro-6-fluorobenzyl)urea, a potential building block for novel kinase inhibitors.
The synthesis of unsymmetrical ureas from a primary amine, such as this compound, is most commonly achieved through reaction with an isocyanate. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage.[6]
Protocol 1: Synthesis of 1-(2-Chloro-6-fluorobenzyl)-3-phenylurea
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM. Add triethylamine (1.1 eq.) to the solution and cool to 0 °C in an ice bath.
-
Addition of Isocyanate: Slowly add a solution of phenyl isocyanate (1.05 eq.) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-Chloro-6-fluorobenzyl)-3-phenylurea.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Physical State |
| 1-(2-Chloro-6-fluorobenzyl)-3-phenylurea | C₁₄H₁₂ClFN₂O | 278.71 g/mol | White to off-white solid |
Experimental Workflow Diagram:
Synthesis of N-(2-Chloro-6-fluorobenzyl)thiourea Derivatives: Scaffolds for Antimicrobial and Anticancer Agents
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][7] The thiocarbonyl group can participate in various non-covalent interactions and can also act as a metal chelator, contributing to their diverse pharmacological effects.
Similar to urea synthesis, the most direct route to N,N'-disubstituted thioureas is the reaction of a primary amine with an isothiocyanate. The greater nucleophilicity of the amine compared to the thiocarbonyl sulfur ensures the desired C-N bond formation.[8]
Protocol 2: Synthesis of 1-(2-Chloro-6-fluorobenzyl)-3-phenylthiourea
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Anhydrous Acetone
-
Standard laboratory glassware for reflux and purification
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure 1-(2-Chloro-6-fluorobenzyl)-3-phenylthiourea.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Physical State |
| 1-(2-Chloro-6-fluorobenzyl)-3-phenylthiourea | C₁₄H₁₂ClFN₂S | 294.78 g/mol | Crystalline solid |
Reaction Mechanism Diagram:
Synthesis of N-(2-Chloro-6-fluorobenzyl)sulfonamide Derivatives: Key Pharmacophores in Diverse Therapeutics
The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants.[3] The acidic N-H proton and the tetrahedral geometry of the sulfonyl group allow for strong and specific interactions with biological targets.
The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[9]
Protocol 3: Synthesis of N-(2-Chloro-6-fluorobenzyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a mixture of anhydrous DCM and pyridine (as both solvent and base). Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain N-(2-Chloro-6-fluorobenzyl)benzenesulfonamide.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Physical State |
| N-(2-Chloro-6-fluorobenzyl)benzenesulfonamide | C₁₃H₁₁ClFNO₂S | 315.75 g/mol | White solid |
Logical Relationship Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
Application Notes and Protocols: Derivatization of 2-Chloro-6-fluorobenzylamine for Analytical Purposes
Introduction
2-Chloro-6-fluorobenzylamine is a substituted benzylamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and accurate quantification are paramount to ensure the safety and efficacy of the final products. However, the inherent chemical properties of this compound, such as its polarity and potential for volatility issues, can present challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]
Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a specific analytical method, is a powerful strategy to overcome these challenges.[2][3] By converting the primary amine group of this compound into a less polar and more volatile or more readily detectable derivative, significant improvements in chromatographic separation, detection sensitivity, and overall method robustness can be achieved.[1][2]
This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound for both GC-Mass Spectrometry (GC-MS) and HPLC analysis. The methodologies presented are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to confidently and accurately analyze this critical compound.
The Rationale for Derivatization
The primary amine functionality in this compound is the key to its reactivity and also the source of analytical challenges. Amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the GC system.[2] In HPLC, especially with UV detection, the native chromophore of this compound may not provide sufficient sensitivity for trace-level analysis. Derivatization addresses these issues by:
-
Improving Volatility and Thermal Stability for GC Analysis: Converting the polar amine group into a less polar derivative, such as a silyl or acyl derivative, increases its volatility and reduces the likelihood of thermal degradation in the hot GC inlet and column.[4][5]
-
Enhancing Chromatographic Resolution: Derivatization can significantly alter the retention characteristics of the analyte, leading to better separation from matrix components and other impurities.[6]
-
Increasing Detection Sensitivity for HPLC Analysis: By introducing a chromophore or fluorophore through derivatization, the detectability of the analyte by UV-Vis or fluorescence detectors can be dramatically enhanced.[1]
-
Enabling Chiral Separations: For the analysis of enantiomers, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column.[7]
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make this compound amenable to GC-MS analysis, derivatization is essential to increase its volatility and thermal stability.[2][8] Two of the most common and effective derivatization strategies for primary amines are silylation and acylation.[4][6]
Section 1.1: Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves the replacement of an active hydrogen atom in the amine group with a trimethylsilyl (TMS) group.[4] This process effectively masks the polar N-H bond, leading to a significant increase in volatility and thermal stability.[4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating agent for primary amines.[4]
The Chemistry Behind Silylation
The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, resulting in the displacement of a leaving group and the formation of a stable silyl derivative.[4] For this compound, both hydrogen atoms on the primary amine can be replaced by TMS groups, forming a di-TMS derivative.
Workflow for Silylation of this compound
Caption: A streamlined workflow for the silylation of this compound prior to GC-MS analysis.
Detailed Protocol: Silylation with BSTFA
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[4][8]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of BSTFA (with 1% TMCS). The TMCS acts as a catalyst to enhance the reaction rate.[4]
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70-80°C for 15-30 minutes.
-
Analysis: After cooling the vial to room temperature, the derivatized sample is ready for injection into the GC-MS system.
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 50-500 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Table 1: Recommended GC-MS parameters for the analysis of silylated this compound.
Section 1.2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is another robust derivatization technique for primary amines, involving the reaction with an acylating agent to form a stable amide derivative.[4] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that produces trifluoroacetylated derivatives, which are volatile and exhibit excellent chromatographic properties.[4]
The Chemistry Behind Acylation
The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.[4]
Workflow for Acylation of this compound
Caption: A straightforward workflow for the acylation of this compound for GC-MS analysis.
Detailed Protocol: Acylation with TFAA
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[4]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. The same GC-MS parameters as for the silylated derivative can be used as a starting point.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is often employed to enhance the detectability of the analyte, particularly when using UV-Vis or fluorescence detectors.[1] This is achieved by introducing a chemical moiety with strong absorption or fluorescence characteristics.
Section 2.1: Derivatization with Phenyl isothiocyanate (PITC) for UV Detection
Phenyl isothiocyanate (PITC) is a widely used derivatizing reagent for primary and secondary amines. It reacts to form phenylthiourea derivatives that have a strong UV absorbance, significantly improving detection sensitivity.[9][10]
The Chemistry Behind PITC Derivatization
The primary amine group of this compound attacks the electrophilic carbon of the isothiocyanate group in PITC, forming a stable phenylthiourea derivative.
Workflow for PITC Derivatization of this compound
Caption: A typical workflow for the derivatization of this compound with PITC for enhanced UV detection in HPLC.
Detailed Protocol: PITC Derivatization
Materials:
-
This compound sample
-
Phenyl isothiocyanate (PITC)
-
Acetonitrile (HPLC grade)
-
Pyridine
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in acetonitrile in a reaction vial.
-
Reagent Addition: Add a solution of PITC in acetonitrile and a small amount of pyridine to the sample solution. A typical ratio would be 40 µL of the sample solution, 40 µL of PITC solution, and 20 µL of a 20% v/v solution of pyridine in acetonitrile.[9]
-
Reaction: Cap the vial and heat at 60°C for 20 minutes.[9]
-
Analysis: After cooling, the derivatized sample can be directly injected into the HPLC system.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Table 2: Suggested HPLC-UV parameters for the analysis of PITC-derivatized this compound.
Section 2.2: Chiral Derivatization with Marfey's Reagent for Enantiomeric Resolution
For determining the enantiomeric purity of this compound, derivatization with a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective method.[11][12] This reaction creates diastereomers that can be readily separated on a standard achiral HPLC column.[11][12][13]
The Chemistry Behind Marfey's Reagent Derivatization
Marfey's reagent reacts with the primary amine of each enantiomer of this compound through nucleophilic aromatic substitution.[12] The resulting diastereomers have different physical properties, allowing for their separation by chromatography.[11]
Workflow for Chiral Derivatization with Marfey's Reagent
Caption: The process for creating and analyzing diastereomers of this compound using Marfey's reagent.
Detailed Protocol: Chiral Derivatization with Marfey's Reagent
Materials:
-
Racemic this compound sample
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the racemic this compound in a small amount of acetone.
-
Reagent Addition: To the amine solution, add a solution of Marfey's reagent in acetone and 1 M sodium bicarbonate solution.
-
Reaction: Heat the mixture at 40°C for 1 hour with occasional shaking.[12]
-
Quenching and Neutralization: After cooling, neutralize the reaction mixture with 2 M HCl.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 50 mM Triethylammonium phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| UV Detection | 340 nm |
Table 3: Recommended HPLC-UV conditions for the separation of diastereomers of this compound derivatized with Marfey's reagent.
Conclusion
Derivatization is an indispensable tool for the robust and sensitive analysis of this compound by both GC-MS and HPLC. The choice of derivatization strategy depends on the analytical objective, whether it is to improve volatility for GC analysis, enhance detectability for HPLC, or resolve enantiomers. The protocols provided in this guide offer reliable starting points for method development and can be further optimized to meet specific analytical requirements. By understanding the principles behind each derivatization technique and following the detailed procedures, researchers can achieve accurate and reproducible results in the analysis of this important chemical intermediate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-Chloro-6-fluorobenzylamine with Electrophiles
Introduction: A Tale of Two Reactivities
2-Chloro-6-fluorobenzylamine is a key building block in medicinal chemistry and materials science. Its synthetic utility stems from the presence of two distinct reactive sites: a nucleophilic primary amine and a substituted aromatic ring. The primary amine, rendered basic and nucleophilic by its sp³-hybridized nitrogen with a lone pair of electrons, is the predominant site for reaction with a wide range of electrophiles. The aromatic ring, however, tells a different story. It is decorated with two potent electron-withdrawing halogens, which significantly deactivate it towards classical electrophilic aromatic substitution (EAS).
This guide provides a detailed exploration of the reactivity of this compound. We will dissect the electronic and steric factors that govern its behavior and provide robust, field-proven protocols for its most common and synthetically useful transformations. The central theme is the chemoselective functionalization of the amine in the presence of the deactivated aromatic system.
The Electronic and Steric Landscape of this compound
Understanding the reactivity of this compound requires an analysis of the interplay between its functional groups.
-
The Aminomethyl Group (-CH₂NH₂): The primary amine is the molecule's powerhouse of nucleophilicity. The methylene (-CH₂) spacer is critical; it insulates the amine from the direct electron-withdrawing resonance effects of the aromatic ring that are seen in anilines. However, the ring's substituents do exert a minor electron-withdrawing inductive effect, making the amine slightly less basic than benzylamine itself.
-
The Chloro and Fluoro Substituents: Both halogens are strongly electronegative and withdraw electron density from the aromatic ring via the inductive effect.[1] This effect is paramount, making the π-system electron-poor and thus, significantly less susceptible to attack by electrophiles. While halogens can donate electron density via a resonance effect (+M), which directs electrophiles to the ortho and para positions, their inductive (-I) effect is dominant, leading to overall deactivation.[2]
-
Steric Hindrance: The placement of substituents at both positions ortho to the benzyl group creates a sterically hindered environment around the benzylic carbon, which can influence the kinetics of certain reactions.
This electronic profile dictates a clear hierarchy of reactivity: electrophilic attack will overwhelmingly favor the nitrogen atom.
Part 1: N-Functionalization Protocols
The reaction of the primary amine with electrophiles is the most synthetically valuable transformation for this substrate. These reactions are typically high-yielding and proceed under mild conditions.
N-Acylation to Form Amides
The formation of an amide bond is one of the most fundamental reactions. Acylation of this compound is readily achieved with acyl chlorides or anhydrides. The Schotten-Baumann reaction, which uses an aqueous base in a two-phase system, is particularly effective for neutralizing the HCl byproduct generated from acyl chlorides without promoting unwanted side reactions.[3][4][5]
Protocol: Synthesis of N-(2-chloro-6-fluorobenzyl)acetamide
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
10% aqueous Sodium Hydroxide (NaOH) solution or Triethylamine (TEA, 1.5 eq)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.
-
If using an organic base, add triethylamine (1.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) may form.
-
If using Schotten-Baumann conditions, add the 10% NaOH solution (approx. 2.5 eq) and the acetyl chloride concurrently but separately to the stirred DCM solution of the amine at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x), 1M HCl (2x, only if TEA was used), saturated aqueous NaHCO₃ (2x), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, N-(2-chloro-6-fluorobenzyl)acetamide, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.
-
N-Sulfonylation to Form Sulfonamides
The synthesis of sulfonamides is crucial in the development of therapeutic agents.[6] This reaction proceeds similarly to N-acylation, typically by reacting the amine with a sulfonyl chloride in the presence of a base.[7][8]
Protocol: Synthesis of N-(2-chloro-6-fluorobenzyl)benzenesulfonamide
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1M aqueous HCl
-
Deionized water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (or pyridine if it is used as the base/solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq) if not using pyridine as the solvent.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until completion by TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove the base), deionized water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting sulfonamide can be purified by recrystallization or silica gel chromatography.
-
N-Alkylation to Form Secondary and Tertiary Amines
Direct N-alkylation with alkyl halides can be problematic due to overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[9] While using a large excess of the primary amine can mitigate this, a more controlled and generally preferred method is reductive amination .[10]
Protocol: Selective Mono-N-Alkylation via Reductive Amination
This protocol involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde, 1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolve the components in an anhydrous solvent like DCM or DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is typically slightly exothermic.
-
Continue stirring at room temperature for 3-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The desired secondary amine can be purified by silica gel column chromatography.
-
Part 2: Reactivity of the Aromatic Ring (C-Functionalization)
While the amine group readily reacts, the aromatic ring in this compound is a reluctant participant in electrophilic aromatic substitution (EAS).
-
Deactivation: As discussed, the potent inductive electron withdrawal by the two halogens renders the ring significantly electron-deficient and thus, deactivated towards electrophiles compared to benzene.[2]
-
Directing Effects: In the hypothetical case of an EAS reaction, the regiochemical outcome would be dictated by the combined influence of the three substituents.
-
-Cl and -F: Both are ortho, para-directors.[1]
-
-CH₂NH₂: The aminomethyl group is a weak activating group and is also an ortho, para-director.
The directing vectors are in conflict. The -CH₂NH₂ group would direct to positions 3 and 5. The fluorine at C6 would direct to C1 (occupied) and C5. The chlorine at C2 would direct to C1 (occupied) and C3. Therefore, substitution, if it were to occur, would be most favored at the C3 and C5 positions .
-
However, the conditions required for EAS (e.g., strong Lewis acids for Friedel-Crafts reactions or concentrated nitric/sulfuric acid for nitration) are typically strongly acidic.[11][12] Under these conditions, the primary amine would be immediately protonated to form the anilinium-like ion (-CH₂NH₃⁺). This ammonium group is a powerful deactivating, meta-directing group. This would further shut down any reactivity on the already electron-poor ring.
Data Summary Table
| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Expected Yield |
| N-Acylation | Acyl Chloride | TEA or aq. NaOH, DCM, 0°C to RT | Amide | High (>90%) |
| N-Acylation | Acid Anhydride | Neat or with base, RT | Amide | High (>90%) |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine or TEA, DCM, 0°C to RT | Sulfonamide | Good (70-90%) |
| N-Alkylation | Aldehyde/Ketone | NaBH(OAc)₃, DCM, RT | Secondary Amine | Good (70-90%) |
| EAS | Various (e.g., Br⁺, NO₂⁺) | Lewis/Brønsted Acids | Aromatic Substitution | Very Low (<10%) / Negligible |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for the Preparation and Evaluation of Imidazolidinone-Based Antischistosomal Agents Utilizing 2-Chloro-6-fluorobenzylamine
Introduction: The Pressing Need for Novel Antischistosomal Therapeutics
Schistosomiasis, a debilitating parasitic disease caused by trematodes of the genus Schistosoma, afflicts over 200 million individuals globally.[1] For decades, the control and treatment of this neglected tropical disease have overwhelmingly relied on a single drug: praziquantel (PZQ).[2] While effective against adult worms, PZQ exhibits limited efficacy against the juvenile stages of the parasite, a significant drawback that can necessitate repeated treatments.[2] The specter of emerging drug resistance further underscores the urgent need for novel antischistosomal agents with different mechanisms of action.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a promising class of antischistosomal agents: imidazolidinone derivatives. Specifically, we will focus on a synthetic pathway that utilizes 2-Chloro-6-fluorobenzylamine as a key starting material to generate potent drug candidates, such as (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one (LPSF/PTS23), which has demonstrated significant in vitro and in vivo activity against Schistosoma mansoni.[1][3]
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, thereby ensuring both technical accuracy and field-proven insights.
Chemical Synthesis: A Guided Pathway to Imidazolidinone-Based Antischistosomal Agents
The synthesis of the target imidazolidinone derivatives is a multi-step process that begins with the activation of this compound and culminates in a Knoevenagel condensation to yield the final active compound. The following protocols are detailed to be self-validating, with clear checkpoints for characterization.
Protocol 1: Synthesis of 1-(2-chloro-6-fluorobenzyl)urea (Intermediate 1)
Rationale: This initial step converts the starting benzylamine into a urea derivative, which is a crucial precursor for the formation of the imidazolidinone ring. The use of an isocyanate is a common and efficient method for this transformation.
Materials:
-
This compound
-
Potassium isocyanate
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of water and ethanol.
-
Add a solution of potassium isocyanate (1.1 equivalents) in water to the flask.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 2.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 1-(2-chloro-6-fluorobenzyl)urea, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione (Intermediate 2)
Rationale: This step involves the cyclization of the urea derivative with an α-halo ester, such as ethyl chloroacetate, to form the core imidazolidinone ring structure.
Materials:
-
1-(2-chloro-6-fluorobenzyl)urea (Intermediate 1)
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add 1-(2-chloro-6-fluorobenzyl)urea (1 equivalent).
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterize the purified 1-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one (LPSF/PTS23)
Rationale: This final synthetic step involves two key transformations: thionation of the dione intermediate to a thioxo-imidazolidinone using Lawesson's reagent, followed by a Knoevenagel condensation with 2,4,6-trimethoxybenzaldehyde to introduce the benzylidene moiety, which is crucial for antischistosomal activity.[4]
Materials:
-
1-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione (Intermediate 2)
-
Lawesson's reagent
-
2,4,6-trimethoxybenzaldehyde
-
Piperidine (as catalyst)
-
Anhydrous toluene or ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
Step 3a: Thionation
-
In a round-bottom flask, dissolve Intermediate 2 (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the conversion by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one by column chromatography on silica gel.
Step 3b: Knoevenagel Condensation
-
In a separate round-bottom flask, dissolve the purified thioxo-imidazolidinone from Step 3a (1 equivalent) and 2,4,6-trimethoxybenzaldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 3-5 hours, monitoring product formation by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, further purify the product by recrystallization or column chromatography.
-
Characterize the final product, LPSF/PTS23, by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for LPSF/PTS23.
Biological Evaluation: A Screening Cascade for Antischistosomal Activity
A robust and reproducible screening cascade is essential for the evaluation of novel antischistosomal compounds. The following protocols are designed to assess the in vitro and in vivo efficacy of the synthesized imidazolidinone derivatives.
Protocol 4: In Vitro Adult Worm Motility and Viability Assay
Rationale: This primary screen provides a rapid assessment of the direct effect of the test compounds on adult S. mansoni worms. Changes in motor activity and tegumental integrity are key indicators of antischistosomal activity.[5][6]
Materials:
-
Adult S. mansoni worms (obtained from infected mice 42-49 days post-infection)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
24-well culture plates
-
Test compound stock solution (in DMSO)
-
Praziquantel (PZQ) as a positive control
-
DMSO as a vehicle control
-
Inverted microscope
Procedure:
-
Worm Preparation: Gently wash freshly perfused adult worm pairs in pre-warmed culture medium.
-
Assay Setup: Place one worm pair per well in a 24-well plate containing 2 mL of culture medium.[5]
-
Compound Addition: Add the test compound to the wells at various final concentrations (e.g., 1, 10, 50, 100 µM). Include wells with PZQ (e.g., 1 µM) and DMSO (vehicle control).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Monitoring: Observe the worms at 24, 48, and 72 hours using an inverted microscope.
-
Scoring: Score viability based on a predefined scale for motility and morphological changes (e.g., tegumental damage, gut contraction). A common scoring system ranges from 3 (normal activity) to 0 (no motility, death).
-
Data Analysis: Record the percentage of dead worms at each time point and concentration. Calculate the IC₅₀ value for the test compound.
Table 1: In Vitro Activity of LPSF/PTS23 against Adult S. mansoni
| Concentration (µM) | Time (hours) | Mortality (%) | Observations |
| 10 | 24 | 100 | Tegumental alterations, complete cessation of motor activity. |
| 50 | 24 | 100 | Rapid tegumental damage and death. |
| 100 | 24 | 100 | Severe tegumental disruption and immediate death. |
| Praziquantel (1 µM) | 24 | 100 | Spastic paralysis followed by death. |
| Vehicle (DMSO) | 72 | 0 | Normal motility and morphology. |
Data is illustrative and based on reported findings for similar compounds.[3]
Protocol 5: In Vivo Efficacy in a Murine Model of Schistosomiasis
Rationale: An in vivo model is crucial to assess the therapeutic potential of a drug candidate in a physiological system, taking into account factors like metabolism and bioavailability.[7][8] The murine model of S. mansoni infection is the gold standard for preclinical evaluation.[7]
Materials:
-
Female Swiss Webster mice (or other suitable strain)
-
S. mansoni cercariae
-
Test compound formulated for oral administration (e.g., in Tween 80 and saline)
-
Praziquantel for oral administration
-
Equipment for subcutaneous injection and oral gavage
-
Equipment for portal perfusion to recover adult worms
-
KOH solution for liver egg burden analysis
Procedure:
-
Infection: Infect mice subcutaneously with a defined number of S. mansoni cercariae (e.g., 80-100).[8]
-
Treatment: At 42-49 days post-infection, administer the test compound orally at different doses (e.g., 100, 200, 400 mg/kg) for a defined period (e.g., once daily for 5 days). Include a vehicle control group and a PZQ-treated group.
-
Endpoint: Euthanize the mice at a predetermined time point after the last treatment (e.g., 14 days).
-
Worm Recovery: Perfuse the hepatic portal system and mesenteric veins to recover adult worms. Count the total number of male, female, and coupled worms.
-
Liver Egg Burden: Collect and weigh the liver. Digest a known weight of liver tissue in a KOH solution and count the number of eggs to determine the eggs per gram of liver tissue.
-
Histopathology: Fix a portion of the liver in formalin for histopathological analysis to assess granuloma size and liver damage.[9][10]
-
Data Analysis: Calculate the percentage reduction in worm burden and liver egg burden for each treatment group compared to the vehicle control group. Perform statistical analysis to determine significance.
Table 2: In Vivo Efficacy of LPSF/PTS23 in S. mansoni-Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Total Worm Burden ± SD | % Worm Burden Reduction | Mean Liver Egg Burden (eggs/g) ± SD | % Liver Egg Burden Reduction |
| Vehicle Control | - | 35.2 ± 5.8 | - | 15,400 ± 2,100 | - |
| LPSF/PTS23 | 100 | 10.5 ± 3.1 | 70.2% | 5,852 ± 950 | 62.0% |
| Praziquantel | 400 | 2.1 ± 1.5 | 94.0% | 1,232 ± 340 | 92.0% |
Data is hypothetical but plausible based on published studies of similar compounds.[1]
Visualization of the Biological Evaluation Workflow
Caption: A typical screening cascade for antischistosomal drug discovery.
Mechanism of Action: Unraveling the Activity of Imidazolidinones
The precise mechanism of action for imidazolidinone derivatives against Schistosoma is still under investigation. However, several lines of evidence point towards key biological pathways and structures that are disrupted by these compounds.
Tegumental Damage: The Primary Site of Action
Scanning electron microscopy studies of adult S. mansoni worms treated with imidazolidinone derivatives have revealed severe and rapid damage to the tegument, the outer surface of the parasite.[11] Observed alterations include blistering, peeling, and the loss of spines and tubercles.[11] The tegument is a critical interface between the parasite and its host, involved in nutrient uptake, immune evasion, and signal transduction. Its disruption is a hallmark of several effective antischistosomal drugs, including praziquantel. The extensive damage caused by imidazolidinones likely leads to the observed decrease in motility and eventual death of the worms.
Potential Interference with the Cholinergic System
The cholinergic nervous system plays a vital role in regulating neuromuscular function in schistosomes.[2][12] Acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs) are key components of this system and are considered potential drug targets.[12] Some studies suggest that certain imidazolidinone derivatives may exert their effects by interacting with cholinergic receptors, leading to the observed motor deficits in the worms.[13] Further investigation into the specific molecular targets within the cholinergic system is warranted to fully elucidate the mechanism of action of this class of compounds.
Visualization of the Proposed Mechanism of Action
Caption: Proposed mechanism of action for imidazolidinone antischistosomal agents.
Conclusion and Future Directions
The imidazolidinone scaffold, accessible through a synthetic route starting from this compound, represents a promising avenue for the development of novel antischistosomal drugs. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of these compounds. The significant in vitro and in vivo activity of derivatives like LPSF/PTS23, coupled with their distinct mechanism of action centered on tegumental damage, validates this chemical space for further exploration.
Future research should focus on elucidating the specific molecular targets of these compounds, which will aid in rational drug design and the development of derivatives with improved potency and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by the synthetic and screening protocols outlined in this document, will be instrumental in optimizing this promising class of antischistosomal agents.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Cholinergic inhibition of muscle fibres isolated from Schistosoma mansoni (Trematoda:Digenea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro evaluation of the effect of galectins on Schistosoma mansoni motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Acetylcholinesterase and Nicotinic Acetylcholine Receptors in Schistosomes and Other Parasitic Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schistosoma mansoni: differences in acetylcholine, dopamine, and serotonin control of circular and longitudinal parasite muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Use of 2-Chloro-6-fluorobenzylamine as a Privileged Scaffold for Potent Kinase Inhibitors
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The Rationale for the 2-Chloro-6-fluorobenzyl Moiety in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. The exquisite specificity and potency of these small molecules are dictated by their intricate interactions within the ATP-binding pocket of the target kinase. The design of these inhibitors is a meticulous process of molecular engineering, where each functional group is strategically chosen to optimize binding affinity, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical building blocks available to medicinal chemists, 2-Chloro-6-fluorobenzylamine has emerged as a particularly valuable scaffold.
The unique substitution pattern of a chlorine and a fluorine atom ortho to the benzylamine linkage confers a combination of steric and electronic properties that are highly advantageous for kinase inhibition. The fluorine atom, with its high electronegativity and small size, can form favorable hydrogen bonds and other non-covalent interactions with the kinase active site, enhancing binding affinity.[1] The chlorine atom, larger than fluorine, can provide beneficial van der Waals interactions and modulate the overall lipophilicity of the molecule, which is crucial for cell permeability and metabolic stability.[2] This dual halogen substitution can also influence the conformation of the molecule, locking it into a bioactive orientation that favors potent inhibition. This application note will provide a detailed guide on the utilization of this compound as a building block in the synthesis of a representative multi-kinase inhibitor, Cabozantinib, and outline protocols for its biological evaluation.
Featured Application: Synthesis of Cabozantinib, a Multi-Kinase Inhibitor
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, RET, and AXL, and is clinically approved for the treatment of various cancers.[3][4] The synthesis of Cabozantinib provides an excellent case study for the application of this compound in the construction of a complex and highly active pharmaceutical agent.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process culminating in the formation of the final Cabozantinib molecule. A key step in this synthesis is the coupling of a quinoline core with a cyclopropane dicarboxamide moiety, which itself is constructed using a fluorinated aniline derivative. While various synthetic routes to Cabozantinib have been reported, this guide presents a plausible and instructive pathway that highlights the incorporation of the 2-chloro-6-fluorobenzyl functional group, conceptually starting from the readily available 2-Chloro-6-fluorobenzaldehyde.
Caption: Synthetic workflow for Cabozantinib.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the conversion of 2-Chloro-6-fluorobenzaldehyde to the corresponding benzylamine, a key building block. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[5]
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of 2-Chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Cabozantinib via Amide Coupling
This protocol outlines the final amide bond formation to yield Cabozantinib, coupling the quinoline core with the cyclopropane dicarboxamide fragment. Amide bond formation is a fundamental reaction in medicinal chemistry, with numerous available coupling reagents.[6]
Materials:
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for purification
Procedure:
-
To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and stir to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether.
-
The crude Cabozantinib can be purified by recrystallization or column chromatography to yield the final product.
| Compound | Molecular Weight | Role in Synthesis |
| 2-Chloro-6-fluorobenzaldehyde | 158.56 g/mol | Starting material for the amine building block |
| This compound | 159.60 g/mol | Key amine building block |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | 296.33 g/mol | Quinoline core |
| 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 237.21 g/mol | Cyclopropane dicarboxamide fragment |
| Cabozantinib | 501.51 g/mol | Final kinase inhibitor product |
Biological Evaluation of Synthesized Kinase Inhibitors
Once synthesized, the inhibitory activity of the compound against its target kinases and its effect on cancer cell proliferation must be evaluated.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase, such as MET or VEGFR2.[7]
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., MET, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor (e.g., Cabozantinib)
-
Kinase assay buffer
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor or DMSO (vehicle control) in the kinase assay buffer.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay
This protocol measures the effect of the synthesized inhibitor on the proliferation of cancer cells that are dependent on the target kinase activity.[8]
Materials:
-
Cancer cell line known to be sensitive to the target kinase (e.g., a cell line with MET amplification for Cabozantinib).
-
Complete cell culture medium
-
Synthesized inhibitor (e.g., Cabozantinib)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (for dissolving the formazan crystals in the MTT assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized inhibitor in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Target Kinase Signaling Pathways
Cabozantinib exerts its therapeutic effects by inhibiting key signaling pathways that drive tumor growth, angiogenesis, and metastasis.[9]
MET Signaling Pathway
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[2] Aberrant MET signaling is implicated in numerous cancers.[10]
Caption: Simplified MET signaling pathway and the inhibitory action of Cabozantinib.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11]
References
- 1. scribd.com [scribd.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Expert Consensus on the Clinical Application of Multi-Target Anti-Cancer Drug Cabozantinib - Oreate AI Blog [oreateai.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-fluorobenzylamine Derivatives
Introduction: The Significance of 2-Chloro-6-fluorobenzylamine in Medicinal Chemistry
This compound is a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aminomethyl group, imparts distinct physicochemical properties to the final molecules. These properties can enhance metabolic stability, improve binding affinity to biological targets, and optimize pharmacokinetic profiles. As such, robust and scalable synthetic methodologies for this compound and its derivatives are of paramount importance to researchers, scientists, and drug development professionals.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a two-stage process: the synthesis of the key intermediate, 2-chloro-6-fluorobenzaldehyde, followed by its conversion to the target benzylamine via catalytic reductive amination. The protocols detailed herein are designed to be scalable and incorporate best practices for safety and efficiency.
Part 1: Synthesis of the Precursor: 2-Chloro-6-fluorobenzaldehyde
The most common and industrially viable route to 2-Chloro-6-fluorobenzaldehyde is a two-step process starting from 2-chloro-6-fluorotoluene.[1] This involves a side-chain chlorination followed by hydrolysis of the resulting benzal chloride.
Reaction Pathway Overview
Caption: Synthesis of 2-Chloro-6-fluorobenzaldehyde.
Experimental Protocol: Scale-Up Synthesis of 2-Chloro-6-fluorobenzaldehyde
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirrer, reflux condenser, thermometer, gas inlet, and UV lamp port
-
Chlorine gas cylinder with a mass flow controller
-
Heating/cooling circulator
-
Scrubber system for tail gas (e.g., sodium hydroxide solution)
-
Separatory funnel (appropriate size)
-
Vacuum distillation apparatus
-
Gas chromatograph (GC) for reaction monitoring
Reagents:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Solid acid catalyst (e.g., iron-based superacid) or sulfuric acid[1]
-
Water
-
Aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide)
-
Nitrogen gas
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 2-chloro-6-fluorotoluene. Seal the reactor and purge with nitrogen.
-
Chlorination: Heat the reactor contents to 150-180°C under UV irradiation.[1] Introduce a controlled stream of chlorine gas into the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC. The goal is to maximize the formation of the dichlorinated intermediate while minimizing the monochlorinated and trichlorinated byproducts.[2]
-
Chlorination Completion: Once the desired ratio of chlorinated products is achieved (typically when the monochloro-intermediate is less than 0.5%), stop the chlorine gas flow and purge the reactor with nitrogen to remove any residual chlorine.[1]
-
Hydrolysis: To the crude chlorinated mixture, add the solid acid catalyst.[1] Maintain the temperature at 150-180°C.[1] Slowly add water dropwise over 2-3 hours. After the addition is complete, continue stirring at temperature for an additional 4 hours to ensure complete hydrolysis.[1] Monitor the conversion of the chlorinated intermediates to the aldehyde by GC.[1]
-
Work-up and Neutralization: Cool the reaction mixture to 80-100°C.[1] Slowly add an aqueous alkali solution to neutralize the reaction mixture to a pH of ≥ 8.[1]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic layer contains the crude 2-chloro-6-fluorobenzaldehyde. Purify the crude product by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluorotoluene | [1] |
| Chlorination Temperature | 150-180 °C | [1] |
| Hydrolysis Temperature | 150-180 °C | [1] |
| Hydrolysis Catalyst | Solid Superacid or H₂SO₄ | [1] |
| Monitoring Technique | Gas Chromatography (GC) | [1][2] |
| Final pH (Work-up) | ≥ 8 | [1] |
Part 2: Reductive Amination for the Synthesis of this compound
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[3][4] In this process, the carbonyl compound reacts with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine. For scale-up, catalytic hydrogenation is often the preferred method of reduction due to its atom economy and cleaner reaction profiles.
Reaction Pathway Overview
Caption: Reductive amination of 2-chloro-6-fluorobenzaldehyde.
Experimental Protocol: Scale-Up Synthesis of this compound
Materials and Equipment:
-
High-pressure autoclave/hydrogenator equipped with a mechanical stirrer, temperature and pressure sensors, gas inlet, and sampling valve
-
Catalyst filtration system (e.g., filter press or Nutsche filter)
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
-
2-Chloro-6-fluorobenzaldehyde
-
Ammonia (aqueous or as gas)
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel)[5]
-
Solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with 2-Chloro-6-fluorobenzaldehyde and the chosen solvent.
-
Catalyst Handling and Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst to the reactor. Hydrogenation catalysts, particularly Pd/C, can be pyrophoric and must be handled with care.[6][7] It is often recommended to handle the catalyst as a wet paste.
-
Ammonia Addition: Introduce the ammonia source into the reactor. This can be an aqueous solution or ammonia gas, depending on the desired reaction conditions and scale.
-
Inerting and Hydrogenation: Seal the reactor and purge several times with an inert gas (nitrogen or argon) to remove all oxygen. Then, purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 2-10 bar) and begin stirring.[5] Heat the reaction to the target temperature (e.g., 80°C).[5]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing samples (withdrawn carefully) via GC or HPLC for the disappearance of the starting aldehyde and the formation of the product amine.
-
Reaction Completion and Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The filtered catalyst should be kept wet to prevent ignition.[7]
-
Solvent Removal and Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can then be purified.
| Parameter | Recommended Range | Rationale |
| Catalyst | 5% Pd/C, 5% Pt/C, Raney Ni | Effective for hydrogenation of imines.[5] |
| Solvent | Methanol, Ethanol, IPA | Good solubility for reactants and intermediates. |
| Temperature | 60-100 °C | Balances reaction rate and potential side reactions. |
| Hydrogen Pressure | 2-15 bar | Sufficient for reduction without requiring specialized high-pressure equipment.[5] |
| Ammonia Source | Aqueous Ammonia (25-28 wt.%) | Readily available and easy to handle at scale.[5] |
Part 3: Purification and Characterization
Purification of the final product is crucial to meet the stringent quality requirements for pharmaceutical applications. For this compound, a combination of extraction and distillation or crystallization is typically employed.
Purification Protocol
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any residual ammonia and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Final Purification: The purified amine can be obtained by either:
-
Vacuum Distillation: This is a common method for purifying liquid amines.
-
Crystallization: If the amine is a solid or can form a stable salt (e.g., hydrochloride), crystallization can be an effective method for achieving high purity.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Part 4: Safety Considerations for Scale-Up
Scaling up chemical syntheses introduces significant safety challenges that must be addressed through careful planning and engineering controls.
Hazard Analysis
-
Halogenated Aromatic Compounds: These compounds can be irritants and harmful if inhaled or absorbed through the skin. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
Chlorine Gas: Highly toxic and corrosive. Requires a dedicated and secure handling system.
-
Catalytic Hydrogenation: This process presents a significant fire and explosion risk due to the use of flammable hydrogen gas and pyrophoric catalysts.[6][7][8]
Safety Workflow
Caption: Key safety considerations for the synthesis.
Key Safety Protocols:
-
Inert Atmosphere: All operations involving pyrophoric catalysts must be conducted under an inert atmosphere (nitrogen or argon).[6]
-
Pressure and Temperature Control: The hydrogenator must be equipped with reliable pressure and temperature monitoring and control systems, including pressure relief devices.
-
Ventilation: All procedures should be performed in a well-ventilated area, preferably within a walk-in fume hood for larger scale operations.
-
Waste Management: Halogenated organic waste must be segregated and disposed of according to institutional and environmental regulations.
Conclusion
The methodology presented in this application note provides a comprehensive and scalable approach for the synthesis of this compound derivatives. By following the detailed protocols for the synthesis of the aldehyde precursor and the subsequent catalytic reductive amination, researchers and drug development professionals can reliably produce this important building block. Adherence to the outlined safety procedures is critical to ensure a safe and successful scale-up of this synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. helgroup.com [helgroup.com]
Application Notes and Protocols for Protecting Group Strategies for 2-Chloro-6-fluorobenzylamine
Abstract
2-Chloro-6-fluorobenzylamine is a critical building block in contemporary drug discovery, valued for its unique electronic and conformational properties that it imparts to target molecules. However, its primary amino group's reactivity necessitates a robust protection strategy to ensure selectivity in multistep synthetic sequences. The steric hindrance and electron-withdrawing nature of the ortho-substituents (chlorine and fluorine) present unique challenges for both the installation and removal of common protecting groups. This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting and implementing effective protecting group strategies for this valuable intermediate. We will delve into the mechanistic rationale behind various choices, offer field-tested protocols, and provide a comparative analysis to guide your synthetic planning.
The Strategic Imperative for Protecting this compound
The primary amine of this compound is a potent nucleophile and a site of basicity, which can interfere with a wide array of synthetic transformations, including but not limited to:
-
Acylation and Sulfonylation: Unprotected amines will readily react with acylating or sulfonylating agents intended for other functional groups.
-
Metal-Catalyzed Cross-Coupling: The amine can coordinate to metal catalysts, potentially poisoning them or leading to undesired side reactions.
-
Reactions with Electrophiles: The nucleophilic amine can compete with other desired reaction pathways.
A well-chosen protecting group masks the amine's reactivity, allowing for the selective modification of other parts of the molecule. The ideal protecting group for this specific substrate should be:
-
Easy to install in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for subsequent steps (orthogonality).
-
Readily removable in high yield under conditions that do not compromise the integrity of the rest of the molecule, including the sensitive C-Cl and C-F bonds.
The steric bulk from the ortho-chloro group and the electron-withdrawing effects of both ortho-substituents decrease the nucleophilicity of the amine, which can make protection reactions more sluggish than for unhindered, electron-rich benzylamines. This guide will address these challenges directly.
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is dictated by the overall synthetic strategy. We will focus on the most common and reliable choices: carbamates and sulfonamides.
Carbamate Protecting Groups: Boc and Cbz
Carbamates are among the most widely used amine protecting groups due to their general stability and versatile deprotection methods.
-
tert-Butoxycarbonyl (Boc): The Boc group is favored for its stability to a wide range of non-acidic conditions and its straightforward removal under acidic conditions.
-
Carboxybenzyl (Cbz): The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation.
Mechanism of Protection: The protection reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc, benzyl chloroformate for Cbz), typically in the presence of a mild base to neutralize the acidic byproduct.
Caption: General mechanism for carbamate protection of amines.
Sulfonamide Protecting Groups: Ts and Ns
Sulfonamides offer a more robust protection for amines, being stable to a broader range of acidic and basic conditions than carbamates.
-
p-Toluenesulfonyl (Tosyl, Ts): The Ts group is very stable but often requires harsh conditions for removal (e.g., strong acid or reducing agents like sodium amalgam).
-
2-Nitrobenzenesulfonyl (Nosyl, Ns): The Ns group is similarly stable but has the advantage of being cleavable under much milder, nucleophilic conditions (e.g., thiophenol and base), making it a more versatile choice.
Mechanism of Protection: The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, facilitated by a base like pyridine or triethylamine.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Boc Protection of this compound
This protocol is recommended when downstream steps involve non-acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes. Insight: The steric hindrance may slow this reaction; monitor by TLC or LC-MS for completion, which may take several hours to overnight.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (2-chloro-6-fluorobenzyl)carbamate.
Deprotection: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Protocol 2: Cbz Protection of this compound
This protocol is suitable when acidic conditions are required in subsequent steps and hydrogenation is a viable final deprotection step.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add aqueous Na₂CO₃ solution (2.0 eq) and cool the biphasic mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously. Insight: The Schotten-Baumann conditions (biphasic reaction) are effective for trapping the generated HCl and driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford pure benzyl (2-chloro-6-fluorobenzyl)carbamate.
Deprotection: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This method is generally clean, yielding toluene and carbon dioxide as byproducts.
Protocol 3: Nosyl (Ns) Protection of this compound
This protocol is ideal for complex syntheses requiring a highly robust protecting group that can be removed under specific, mild nucleophilic conditions, ensuring orthogonality.
Materials:
-
This compound
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Insight: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield pure N-(2-chloro-6-fluorobenzyl)-2-nitrobenzenesulfonamide.
Deprotection: The Ns group is efficiently cleaved using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
Comparative Data Summary
| Protecting Group | Precursor | Typical Conditions (Protection) | Stability | Typical Conditions (Deprotection) |
| Boc | Boc₂O | Et₃N or DIPEA, DCM or THF, RT | Stable to base, hydrogenation, nucleophiles | Strong Acid (TFA, HCl) |
| Cbz | Cbz-Cl | Na₂CO₃ (aq), DCM, 0 °C to RT | Stable to acid, some bases | Catalytic Hydrogenation (H₂, Pd/C) |
| Ns | Ns-Cl | Pyridine or Et₃N, DCM, 0 °C to RT | Strong acid, strong base, most redox | Thiophenol, K₂CO₃, DMF |
Visualizing the Synthetic Workflow
The selection of a protecting group creates two distinct paths in a synthetic sequence: the protection event and the eventual deprotection.
Caption: A generalized workflow for a synthesis involving amine protection.
Conclusion: A Decision-Making Framework
The optimal protecting group for this compound is not a one-size-fits-all solution. The choice must be made in the context of the entire synthetic route.
-
Choose Boc if your subsequent steps are non-acidic and you desire a simple, acid-labile deprotection at the end. It is often the first choice for its operational simplicity.
-
Choose Cbz if your synthesis involves acidic conditions and the molecule is tolerant to catalytic hydrogenation. This is an excellent orthogonal strategy to acid-sensitive groups.
-
Choose Ns for long, complex syntheses where a highly robust group is needed to survive numerous steps, and where mild, specific deprotection is required to preserve sensitive functionalities in the final product.
By carefully considering the stability and deprotection requirements of your specific synthetic target, you can leverage the protocols and insights within this guide to successfully incorporate the valuable 2-chloro-6-fluorobenzyl motif into your next generation of molecules.
Application Notes and Protocols for the Catalytic Conversion of 2-Chloro-6-fluorobenzylamine
Introduction: The Strategic Importance of 2-Chloro-6-fluorobenzylamine in Modern Drug Discovery
This compound is a key structural motif and a versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its unique substitution pattern, featuring a sterically hindered and electron-deficient aromatic ring, presents both challenges and opportunities for synthetic chemists. The ability to selectively transform the chloro-substituent into other functional groups via catalytic cross-coupling reactions is paramount for generating molecular diversity in drug discovery programs. This guide provides an in-depth exploration of established and emerging catalytic methods for the functionalization of this compound, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
The primary challenge in the catalytic functionalization of this compound lies in the inherent low reactivity of the C-Cl bond compared to its bromo and iodo counterparts.[1] This necessitates the use of highly active and specialized catalyst systems. Furthermore, the presence of the ortho-fluoro and benzylamine substituents introduces significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step in many catalytic cycles.[2] This document outlines robust protocols that leverage modern catalyst systems to overcome these hurdles, enabling efficient and selective transformations.
I. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for the construction of C-N bonds.[3][4] For a substrate like this compound, the choice of a highly active catalyst system is critical for achieving high yields.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5] For sterically hindered and electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are essential to facilitate the oxidative addition and stabilize the catalytic species.[6]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Chloro-6-fluorobenzylamine
Welcome to the technical support guide for 2-Chloro-6-fluorobenzylamine. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields when using this versatile but challenging reagent. We will delve into the underlying chemical principles governing its reactivity and provide actionable, field-tested solutions to optimize your synthetic outcomes.
The core challenge in the chemistry of this compound stems from the substitution pattern of the aromatic ring. The presence of two ortho-substituents, chlorine and fluorine, creates significant steric hindrance around the benzylic amine.[1][2] This bulkiness can impede the approach of reagents, leading to sluggish or incomplete reactions.[1] Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the aromatic ring, making electrophilic substitution reactions on the ring itself inherently difficult.[3] This guide provides a systematic approach to overcoming these hurdles.
Section 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation for this primary amine, but it is frequently plagued by low conversion and the formation of multiple products.
FAQ 1: Why is my N-alkylation reaction showing low conversion, and how can I fix it?
Answer: Low conversion in N-alkylation reactions with this compound is typically traced back to three main factors: the reactivity of the alkylating agent, the choice of base, and the reaction conditions.
-
Reactivity of the Alkylating Agent: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the alkyl halide. The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[4] If you are using an alkyl chloride or bromide and experiencing low yield, switching to the corresponding alkyl iodide can significantly accelerate the reaction.[4]
-
Base Selection: The base's role is to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HX byproduct. An inappropriate base can lead to incomplete reaction.
-
Weak bases like sodium bicarbonate (NaHCO₃) may not be strong enough to facilitate the reaction efficiently.[4]
-
Stronger inorganic bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often more effective.[4] Cs₂CO₃ is particularly useful due to its high solubility in organic solvents.
-
Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but their efficacy depends on the specific substrate and solvent combination.
-
-
Solvent and Temperature: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate SN2 reactions and help dissolve inorganic bases.[4][5] If the reaction is still slow, gradually increasing the temperature in 10-20 °C increments can improve the rate, though this must be balanced against potential side reactions.[4]
Troubleshooting N-Alkylation: A Decision Guide
Caption: Decision tree for troubleshooting low N-alkylation yields.
FAQ 2: How can I prevent the formation of the di-alkylated product?
Answer: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[6] This can be suppressed using several strategies:
-
Stoichiometric Control: Use a significant excess of this compound relative to the alkylating agent (e.g., 2-5 equivalents).[4] This statistically favors the mono-alkylation of the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, reducing the chance of the product reacting a second time.[4]
-
Lower Temperature: Reducing the reaction temperature can sometimes slow the rate of the second alkylation more than the first, improving selectivity.[4]
-
Reductive Amination: A more controlled and often superior method is to perform a reductive amination. This involves reacting the corresponding aldehyde (2-chloro-6-fluorobenzaldehyde) with an amine, followed by in-situ reduction of the resulting imine with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6] This method is highly selective for mono-alkylation.[6]
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Strong enough to facilitate the reaction without being overly aggressive. |
| Solvent | DMF, DMSO, or Acetonitrile | Polar aprotic solvents enhance SN2 reaction rates.[4][5] |
| Stoichiometry | >2 equiv. of Amine:Alkyl Halide | Statistically favors mono-alkylation.[4] |
| Temperature | Start at RT, warm gently if needed | Minimizes the rate of the second alkylation.[4] |
| Alternative | Reductive Amination | Avoids direct alkylation issues; highly selective.[6] |
| Caption: Recommended conditions to favor mono-N-alkylation. |
Section 2: N-Acylation Reactions
Acylation of this compound to form the corresponding amide is generally a high-yielding reaction. However, issues can arise from the choice of reagents and workup conditions.
FAQ 3: My N-acylation with an acyl chloride is giving a low yield of impure product. What's going wrong?
Answer: While N-acylation is typically efficient, low yields or impurities often result from side reactions involving the acyl chloride or issues during workup.
-
Reagent Quality: Ensure the acyl chloride is fresh or has been properly stored. Acyl chlorides can hydrolyze upon exposure to atmospheric moisture, reducing their potency.
-
Reaction Conditions: The reaction is usually fast and exothermic. Running the reaction at 0 °C can help control the reaction rate and prevent side product formation. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl generated. At least one equivalent of base is necessary; using a slight excess (1.1-1.2 equiv.) is common practice.
-
Workup Issues: The product amide may have limited solubility. During aqueous workup, the product can sometimes precipitate. If this occurs, ensure you collect the solid by filtration and wash it thoroughly to remove salts (e.g., triethylammonium chloride). Conversely, if the product is highly soluble in the organic phase, ensure extractions are performed efficiently.
-
Competing Reactions: Be aware that the aromatic ring of this compound is highly deactivated and will not undergo Friedel-Crafts acylation under these conditions.[7] The reaction will occur exclusively on the more nucleophilic amine.
General Protocol for N-Acylation
Caption: A typical experimental workflow for N-acylation.
Section 3: Aromatic Ring Functionalization (e.g., Cross-Coupling)
Direct functionalization of the aromatic ring of this compound via methods like Suzuki-Miyaura coupling is exceptionally challenging. The principles can be understood by examining the closely related substrate, 2-chloro-6-fluorobenzaldehyde.
FAQ 4: Why do my palladium-catalyzed cross-coupling reactions fail with this substrate?
Answer: The failure of cross-coupling reactions is a direct consequence of the substrate's structure.
-
Steric Hindrance: The chloro and fluoro groups ortho to each other create a highly congested environment.[8][9] This steric bulk physically blocks the large palladium catalyst from accessing the C-Cl bond for the crucial oxidative addition step, which initiates the catalytic cycle.[3][8]
-
Low Reactivity of Aryl Chlorides: Aryl chlorides are the least reactive of the aryl halides in oxidative addition.[8] This inherent low reactivity is exacerbated by the electron-withdrawing fluoro- and benzylamine groups, which strengthen the C-Cl bond.[3]
-
Catalyst Poisoning: The primary amine can potentially coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. While less common with modern catalysts, it remains a possibility.
Caption: Steric hindrance preventing catalyst approach to the C-Cl bond.
Solutions & Strategies: To have any chance of success, highly specialized conditions are required:
-
Advanced Catalyst Systems: Standard catalysts like Pd(PPh₃)₄ will likely fail. You must use state-of-the-art catalyst systems designed for unreactive aryl chlorides. This involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a very bulky, electron-rich phosphine ligand (a "Buchwald ligand" like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][8][9]
-
Forced Conditions: High temperatures (100-120 °C) are almost always necessary to overcome the high activation energy of the oxidative addition step.[3]
-
Strong Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step.[3][8]
-
Protecting Group: A more reliable strategy is to protect the amine (e.g., as a Boc-carbamate or an amide) before attempting the cross-coupling. This prevents catalyst coordination and can sometimes slightly alter the steric profile. The protecting group can be removed in a subsequent step.
| Catalyst System | Application | Key Features |
| Pd(OAc)₂ / SPhos | Suzuki, Buchwald-Hartwig | Highly active for sterically hindered aryl chlorides.[8][9] |
| Pd₂(dba)₃ / XPhos | Suzuki, Sonogashira | Excellent for electron-deficient and hindered substrates.[3] |
| NHC-Pd G3/G4 Precatalysts | General Cross-Coupling | Robust, air-stable precatalysts that generate a highly active catalytic species. |
| Caption: Recommended catalyst systems for challenging cross-coupling reactions. |
Section 4: General Purification
FAQ 5: I have obtained my product, but it is difficult to purify. What are some common strategies?
Answer: Purification challenges with derivatives of this compound often stem from similar polarities between starting material and product or from stubborn impurities.
-
Unreacted Starting Material: If your product is the N-alkylated secondary amine, it will have a similar polarity to the primary amine starting material, making chromatographic separation difficult.
-
Acid Wash: You can sometimes selectively remove the more basic primary amine by washing the organic solution with a dilute acid (e.g., 1M HCl). The primary amine will form a water-soluble salt. Caution: Your secondary amine product may also be extracted, so this must be tested on a small scale.
-
Isocyanate Scavenging: Treat the crude mixture with a polymer-supported isocyanate resin. This resin will react selectively with the primary amine starting material, and the resulting urea-bound product can be removed by simple filtration.
-
-
Salts from the Reaction: If you used an inorganic base, ensure it is fully removed during the aqueous workup. If salts precipitate with your product, washing the crude solid with water can remove them.
-
Chromatography:
-
Solvent System: For these basic compounds, adding a small amount of triethylamine (~1%) to your chromatography eluent (e.g., Hexane/Ethyl Acetate) can prevent streaking on the silica gel column and lead to better separation.
-
Reverse-Phase: If normal-phase chromatography fails, reverse-phase HPLC or flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.
-
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 2-Chloro-6-fluorobenzylamine Derivatives
<_
Welcome to the technical support center for the purification of 2-Chloro-6-fluorobenzylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of these specific halogenated aromatic amines. The unique electronic properties conferred by the chloro and fluoro substituents, combined with the basicity of the benzylamine moiety, present a distinct set of purification challenges. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to enhance separation efficiency, yield, and purity.
The Challenge: Purifying Halogenated Benzylamines
This compound and its analogues are valuable building blocks in medicinal chemistry. However, their purification by standard silica gel column chromatography is often problematic. The primary issue stems from the interaction between the basic amine functionality and the acidic silanol (Si-OH) groups on the surface of silica gel.[1][2] This acid-base interaction can lead to a host of problems, including:
-
Severe Peak Tailing: The strong, non-specific binding of the amine to silanol groups causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.[3][4] This significantly reduces resolution from nearby impurities.
-
Irreversible Adsorption and Low Yield: In some cases, the interaction is so strong that the compound remains permanently adsorbed to the stationary phase, leading to significant yield loss.[1]
-
Compound Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive amine compounds.[5][6]
-
Poor Reproducibility: Minor variations in silica gel acidity, water content, or sample load can lead to inconsistent and unpredictable purification outcomes.
This guide will address these common issues through a structured, question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.
Troubleshooting & FAQs
This section is organized by the most common problems encountered during the purification of this compound derivatives.
Category 1: Poor Separation & Peak Tailing
Question: My target compound, a this compound derivative, is streaking badly on the column and co-eluting with impurities. What is the primary cause and how can I fix it?
Answer: This is the most classic problem and is almost certainly caused by the interaction between the basic amine and acidic silanol groups on the silica gel.[2][7] This secondary interaction leads to a non-ideal chromatographic behavior known as peak tailing.[3] To resolve this, you must neutralize or "mask" these acidic sites.
Solutions:
-
Mobile Phase Modification with Triethylamine (TEA): The most common and effective solution is to add a small amount of a competing base, like triethylamine (TEA), to your mobile phase.[1][8] TEA is a volatile tertiary amine that will preferentially bind to the acidic silanol groups, effectively shielding your target compound from these undesirable interactions.[9][10]
-
Recommended Concentration: Start by adding 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The TEA neutralizes the acidic sites on the silica, allowing your benzylamine derivative to elute based more on its polarity, resulting in sharper, more symmetrical peaks and improved separation.[9]
-
-
Pre-Treating the Silica Gel: For particularly stubborn separations, you can pre-neutralize the entire column. This involves flushing the packed column with a solvent mixture containing TEA before loading your sample.[11][12]
Experimental Protocol: Preparing a TEA-Modified Mobile Phase
-
Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
To a 1000 mL graduated cylinder, add 800 mL of Hexane and 200 mL of Ethyl Acetate.
-
Using a micropipette, add 10 mL of triethylamine (for a 1% solution).
-
Thoroughly mix the solution. This is now your eluent for both equilibrating the column and running the separation.
Question: I've added TEA, but I'm still getting peak tailing. What are my next steps?
Answer: If adding TEA isn't sufficient, you may need to consider alternative stationary phases that are less acidic or inherently basic.
Solutions:
-
Switch to Alumina: Alumina (Aluminum Oxide) is a viable alternative to silica gel. It is available in acidic, neutral, and basic forms. For amine purification, basic or neutral alumina is recommended.[5][13] Alumina has a different surface chemistry and can provide a different selectivity profile.
-
Use Amine-Functionalized Silica: Specialized columns packed with amine-functionalized silica are commercially available.[1][14] These columns have an organic amine bonded to the silica surface, creating a "basic" environment that is highly conducive to purifying basic compounds without the need for mobile phase additives.[1][5] This can be a significant advantage as it eliminates the post-purification step of removing TEA.[5]
Diagram: Troubleshooting Peak Tailing
Caption: Decision tree for addressing peak tailing issues.
Category 2: Low Yield & Compound Stability
Question: I'm losing a significant amount of my compound on the column. My yield is very low. Why is this happening?
Answer: This is likely due to irreversible adsorption of your basic amine onto the acidic silica gel.[1] In some cases, the acidic environment can also cause the compound to decompose.[6]
Solutions:
-
Deactivate the Silica: As with peak tailing, the use of TEA in the mobile phase is the first line of defense.[12] By neutralizing the acidic sites, you prevent the strong, irreversible binding of your compound.
-
Use a Less Acidic Stationary Phase: Switching to neutral alumina or a functionalized silica phase (like amine or cyano) can prevent decomposition and improve recovery.[5][15]
-
Dry Loading: If your compound is sensitive, minimizing its contact time with the raw silica is crucial. Dry loading the sample onto a small amount of silica or Celite and then adding it to the top of the column can be gentler than wet loading in a strong solvent.[16]
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).
-
Transfer the solution of your crude sample to the flask containing the silica gel.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column.[16]
Category 3: Method Development & Optimization
Question: How do I choose the right solvent system for a new this compound derivative?
Answer: Method development should always start with Thin Layer Chromatography (TLC). TLC is a fast and inexpensive way to screen different solvent systems and estimate the retention factor (Rf) of your compound.
Method Development Workflow:
-
Start with a Standard Solvent System: A good starting point for many nitrogen-containing compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
-
TLC Screening: Spot your crude reaction mixture on several TLC plates and develop them in different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Add TEA: Crucially, perform a parallel set of TLC experiments where you add ~1% TEA to the developing solvent. Compare the spot shape and separation. You will likely see a dramatic improvement in the plates containing TEA.[11]
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4. This Rf range generally translates well to a good separation on a column.
-
Consider Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a single (isocratic) solvent system may not be effective.[17] A gradient elution, where you gradually increase the polarity of the mobile phase during the run, can improve separation and reduce run time.[18][19] For example, you might start with 5% Ethyl Acetate in Hexane and gradually increase to 40% Ethyl Acetate.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Target Compound Polarity | Notes |
| 90:10 Hexane:Ethyl Acetate + 1% TEA | Low to Medium | A good initial system for many derivatives. |
| 70:30 Hexane:Ethyl Acetate + 1% TEA | Medium | Increase polarity if Rf is too low in the 90:10 system. |
| 95:5 Dichloromethane:Methanol + 1% TEA | Medium to High | For more polar derivatives that do not move in Hex/EtOAc. |
| 100% Ethyl Acetate + 1% TEA | High | Useful for highly functionalized, very polar derivatives. |
Diagram: Method Development Workflow
Caption: Systematic workflow for developing a purification method.
Summary of Best Practices
-
Always Use a Base Additive: For standard silica gel, incorporating 0.5-2% triethylamine into your mobile phase is critical for preventing peak tailing and improving yield.
-
Start with TLC: Efficiently screen solvent systems using TLC before committing to a large-scale column.
-
Consider Alternative Stationary Phases: If problems persist, do not hesitate to use basic/neutral alumina or amine-functionalized silica for difficult separations.
-
Employ Gradient Elution for Complex Mixtures: A gradient of increasing solvent polarity can significantly improve the resolution of components with different polarities.[20][21]
-
Proper Column Packing is Key: Ensure your column is packed uniformly without any air bubbles or channels to achieve optimal separation.[22]
By understanding the underlying chemical interactions and systematically applying these troubleshooting strategies, you can significantly improve the success rate of purifying this compound derivatives, leading to higher purity, better yields, and more reliable results in your research and development efforts.
References
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 21. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 22. orgsyn.org [orgsyn.org]
identifying and minimizing byproducts in 2-Chloro-6-fluorobenzylamine synthesis
Technical Support Center: 2-Chloro-6-fluorobenzylamine Synthesis
Introduction: Navigating the Synthesis of a Key Building Block
Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the development of pharmaceuticals and advanced agrochemicals, where its unique substitution pattern influences the biological activity and pharmacokinetic properties of the final compounds. However, achieving high purity and yield can be challenging due to the formation of closely-related byproducts.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms that lead to impurities. By understanding the why, you can more effectively troubleshoot and optimize your synthesis, minimizing byproduct formation and streamlining purification. We will explore the most common synthetic routes and address the specific issues you are likely to encounter in a direct question-and-answer format.
Primary Synthetic Pathways: An Overview
Two primary, industrially relevant routes are typically employed for the synthesis of this compound. The choice often depends on the availability of starting materials, scalability, and safety considerations. Each pathway, however, has a unique profile of potential byproducts.
-
Reductive Amination of 2-Chloro-6-fluorobenzaldehyde: This is a widely used method where the corresponding aldehyde is reacted with an amine source (like ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the target primary amine.
-
Direct Reduction of 2-Chloro-6-fluorobenzonitrile: This route involves the catalytic hydrogenation of the nitrile functional group. While direct, this method can be prone to the formation of secondary and tertiary amine impurities if not carefully controlled.
Troubleshooting Guide & FAQs
This section directly addresses common problems encountered during synthesis.
Route A: Issues in Reductive Amination
Reductive amination is a powerful tool, but sequential side reactions can lead to a complex product mixture.[1]
Q1: My final product is contaminated with a significant high-molecular-weight impurity. GC-MS suggests it's a dimer. What is it and how can I prevent it?
A: This impurity is almost certainly the secondary amine, bis(2-chloro-6-fluorobenzyl)amine.
-
Causality: The root cause is the nucleophilicity of your product. The newly formed this compound (a primary amine) can act as a nucleophile and react with the starting aldehyde still present in the reaction. This forms a new secondary imine, which is then reduced to the secondary amine byproduct. This side reaction becomes more prevalent as the concentration of the primary amine product increases and the concentration of your initial amine source (e.g., ammonia) decreases.
References
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chloro-6-fluorobenzyl Chloride
Welcome to the technical support center for the amination of 2-chloro-6-fluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the information in this guide from established chemical principles and field-proven insights to ensure you can confidently navigate your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amination of 2-chloro-6-fluorobenzyl chloride. Each problem is followed by a discussion of probable causes and detailed, actionable solutions.
Issue 1: Low or No Yield of the Desired Amine Product
Probable Causes:
-
Insufficient Reactivity of the Amine: The nucleophilicity of the amine is a critical factor. Sterically hindered or electron-deficient amines may exhibit slow reaction rates.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. For instance, protic solvents can solvate the amine, reducing its nucleophilicity.[1]
-
Catalyst Deactivation (if using a catalytic approach): In catalytic systems like the Buchwald-Hartwig amination, the catalyst can be deactivated by impurities or coordination with the amine starting material or product.[2][3]
-
Steric Hindrance: The ortho-chloro and ortho-fluoro substituents on the benzyl chloride create significant steric hindrance around the benzylic carbon, which can impede the approach of the nucleophile.[4] This effect is magnified with bulky amines.[5]
Solutions:
-
Re-evaluate Your Amine:
-
For primary and secondary amines, less sterically hindered options will generally react more readily.[4]
-
If using an electron-deficient amine, consider more forcing conditions (e.g., higher temperature).
-
-
Optimize the Reaction Conditions:
-
Solvent Selection: Aprotic solvents are generally preferred for this type of nucleophilic substitution.[6] Consider screening solvents like THF, Dioxane, Toluene, or DMF.[7][8] Aprotic solvents that can accept hydrogen bonds may enhance the reaction rate with primary amines like propylamine.[9]
-
Base Selection: The choice of base is critical. For direct amination, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. If your amine is not basic enough, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) might be necessary, especially for catalytic reactions.[10]
-
Temperature Adjustment: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier, which can be particularly high due to steric hindrance.[4] Consider a stepwise increase in temperature, for example, from room temperature to 60 °C, 80 °C, or reflux, while monitoring for product formation and decomposition.
-
-
Consider a Catalytic Approach:
-
For less reactive amines or to achieve the reaction under milder conditions, a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type coupling could be beneficial.[7][11]
-
Catalyst and Ligand Choice: For Buchwald-Hartwig reactions with aryl chlorides, using a reliable palladium precatalyst and a suitable phosphine ligand is crucial.[2][7] Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.[10]
-
Catalyst Loading: While higher catalyst loading might seem like a solution, it can also lead to more side products. Start with a standard loading (e.g., 1-2 mol%) and optimize from there.[12]
-
Experimental Protocol: General Procedure for Direct Amination
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 - 1.2 equivalents) and an anhydrous aprotic solvent (e.g., THF or Toluene).
-
Add a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
If no reaction is observed, gradually increase the temperature to reflux.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Multiple Products or Significant Side Reactions
Probable Causes:
-
Overalkylation: Primary amines can react with the benzyl chloride to form the desired secondary amine, which can then react again to form a tertiary amine.[13]
-
Elimination: Under strongly basic conditions and at elevated temperatures, elimination to form a stilbene-type byproduct can occur, although this is less common for benzyl chlorides compared to other alkyl halides.
-
Reaction at the Aryl Chloride (SNAr): While the benzylic chloride is significantly more reactive towards nucleophilic substitution, under harsh conditions (high temperature, strong base, and a potent nucleophile), nucleophilic aromatic substitution (SNAr) at the aryl chloride is a possibility. The presence of the electron-withdrawing fluorine atom can influence this reactivity.[14][15]
Solutions:
-
Control Stoichiometry to Prevent Overalkylation:
-
Use an excess of the primary amine (e.g., 2-5 equivalents) to favor the formation of the monosubstituted product. This increases the statistical probability that the benzyl chloride will react with the primary amine rather than the secondary amine product.
-
-
Modify Reaction Conditions to Minimize Side Products:
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.
-
Use a Weaker Base: If elimination or SNAr is suspected, switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.[10]
-
-
Protecting Groups:
-
If the amine has other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.[4]
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in the amination of 2-chloro-6-fluorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 2-chloro-6-fluorobenzyl chloride in amination reactions?
A1: 2-Chloro-6-fluorobenzyl chloride has two potential electrophilic sites: the benzylic carbon and the aromatic carbon bearing a chlorine atom.
-
Benzylic Substitution: The chloromethyl group is highly susceptible to nucleophilic substitution (likely via an Sₙ2 or Sₙ1 mechanism depending on the conditions and amine).[14][16] This is the primary and desired reaction pathway for amination.
-
Aromatic Substitution: The chlorine on the aromatic ring is generally much less reactive towards nucleophilic substitution. However, the presence of the electron-withdrawing fluorine atom can influence the electronic properties of the ring, making Nucleophilic Aromatic Substitution (SNAr) a potential side reaction under forcing conditions.[14][15]
-
Steric Hindrance: The ortho-substituents (Cl and F) create significant steric hindrance around the benzylic carbon, which can slow down the reaction rate, especially with bulky amines.[4][17]
Q2: Which analytical techniques are recommended for monitoring the reaction?
A2: A combination of techniques is ideal for monitoring the reaction progress and identifying products and byproducts:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the separation of components and determination of their mass-to-charge ratio. This is very useful for identifying the desired product and potential side products like overalkylated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final product.
Q3: How does the choice of solvent affect the amination reaction?
A3: The solvent plays a crucial role in the solubility of reagents and the stabilization of intermediates and transition states.[1][6]
-
Aprotic Solvents (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF): These are generally preferred as they do not significantly solvate the amine nucleophile, leaving it more available to react. Dipolar aprotic solvents can accelerate SₙAr-type reactions by stabilizing the charged intermediate.[6]
-
Protic Solvents (e.g., Alcohols, Water): These should generally be avoided as they can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction.[1] However, in some specific catalytic systems, aqueous conditions have been developed.[8][18]
Q4: Is a catalyst necessary for the amination of 2-chloro-6-fluorobenzyl chloride?
A4: Not necessarily. Benzyl chlorides are generally reactive enough to undergo direct amination with primary and secondary amines, especially at elevated temperatures.[13][14] However, for challenging cases, such as with weakly nucleophilic amines or when milder reaction conditions are required, a catalyst can be highly beneficial. Palladium-based catalysts (for Buchwald-Hartwig amination) and copper-based catalysts (for Ullmann-type couplings) are commonly used for the formation of C-N bonds with aryl and benzyl halides.[11][19][20]
Q5: What are the primary safety considerations when working with 2-chloro-6-fluorobenzyl chloride?
A5: 2-Chloro-6-fluorobenzyl chloride is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Amine Stoichiometry | 1.1 - 1.2 eq. (for secondary amines) or >2 eq. (for primary amines) | Prevents overalkylation with primary amines. |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents are generally preferred to avoid solvating the amine.[6] |
| Base | Triethylamine or DIPEA (2.0 eq.) | Non-nucleophilic base to scavenge HCl byproduct. |
| Temperature | Start at room temperature, then heat to 60-110 °C if necessary | Balances reaction rate with minimizing side reactions.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amidation of Benzylic Alcohols Under Visible Light - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Ammonolysis of benzyl chloride followed by reaction of the amine so forme.. [askfilo.com]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chlorine Isotope Effects in the Reactions of Benzyl and Substituted Benzyl Chlorides with Various Nucleophiles (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 2-Chloro-6-fluorobenzylamine Derivatives
Welcome to the technical support center for the purification of polar 2-Chloro-6-fluorobenzylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these specific and often problematic compounds. We will move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies tailored to the unique chemical properties of these molecules.
The Core Challenge: A Molecule at Odds with Itself
The purification difficulty of this compound and its derivatives stems from a combination of competing chemical properties:
-
High Polarity: The primary amine group imparts significant polarity, leading to strong interactions with polar stationary phases like silica gel.
-
Reduced Basicity: The potent electron-withdrawing effects of the ortho-fluoro and ortho-chloro substituents significantly decrease the basicity of the amine nitrogen. While this can be beneficial for bioavailability in drug candidates, it complicates purification by altering the compound's interaction with acidic surfaces.[1]
-
Potential for Strong Adsorption: The lone pair of electrons on the nitrogen can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of standard silica gel, leading to common issues like peak tailing, irreversible binding, and even on-column degradation.[2]
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative streaking or tailing severely on my silica gel column?
Answer: This is the most common issue and is almost always caused by strong, non-ideal interactions between your basic amine and the acidic silanol groups on the silica gel surface.[2] This interaction leads to a heterogeneous distribution of your compound as it travels through the column, resulting in a broad, tailing peak instead of a sharp band. The reduced basicity of your specific amine compared to other benzylamines doesn't eliminate this problem; the interaction is still significant enough to ruin separation.
Q2: I'm getting very low recovery of my compound from the silica column. Where is it going?
Answer: Low recovery is an extreme case of the interaction described in Q1. A portion of your compound is likely irreversibly adsorbed onto the most acidic sites of the silica gel.[3] It essentially becomes "stuck" and will not elute under standard normal-phase conditions. In some cases, the acidic silica surface can even catalyze the degradation of sensitive compounds.[2]
Q3: My compound co-elutes with other polar impurities. How can I improve my separation in normal-phase?
Answer: When your target compound's polarity is high, you are forced to use highly polar mobile phases (e.g., high percentages of methanol in dichloromethane). These strong solvents can often move impurities along with your product, resulting in poor resolution. To improve separation, you need to modulate the interactions. This can be achieved by either deactivating the silica surface or by introducing a competitive base into your mobile phase to run "interference" for your compound.[3][4]
Q4: Should I consider reversed-phase (RP) chromatography for this molecule? What are the starting conditions?
Answer: Absolutely. Reversed-phase chromatography is an excellent alternative and often the preferred method for purifying polar amines.[5][6] In RP, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[7] Because polar compounds have a lower affinity for the nonpolar stationary phase, they elute earlier. This technique avoids the problematic interactions with acidic silanol groups. A good starting point is a gradient of 10% to 95% acetonitrile in water.[5][8]
Q5: My compound is a solid, but I'm struggling with crystallization. What can I do?
Answer: The polar amine group can interfere with the formation of a stable crystal lattice. A highly effective strategy is to convert the amine into a salt, such as a hydrochloride (HCl) salt.[9][10] Amine salts are significantly more polar and often possess a greater propensity to form well-ordered, stable crystals.[11] This conversion dramatically changes the compound's solubility profile, allowing you to use more polar solvents like ethanol, methanol, or water for recrystallization.[9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Normal-Phase Flash Chromatography
If you must use normal-phase chromatography, the key is to mitigate the interaction with silica gel.
Workflow for Troubleshooting Normal-Phase Chromatography
Caption: Workflow for optimizing normal-phase purification.
Protocol 1.1: Using Mobile Phase Additives
The most direct way to improve chromatography is to add a small amount of a basic modifier to your eluent. This additive will preferentially bind to the acidic silanol sites, effectively shielding your compound from these problematic interactions.
Steps:
-
Select a Base: Triethylamine (TEA) is the most common choice. Alternatively, a solution of ammonium hydroxide in methanol can be used for very polar compounds.[3][12]
-
Prepare Mobile Phase: Prepare your desired solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Add the Modifier: Add 1-2% v/v of triethylamine to the fully prepared mobile phase. For example, for 1000 mL of eluent, add 10-20 mL of TEA.
-
Equilibrate: Flush the column with at least 5 column volumes of the modified mobile phase before loading your sample. This ensures the entire stationary phase is deactivated.
-
Elute: Run the chromatography as usual. You should observe a significant improvement in peak shape and likely a slightly earlier elution time (lower Rf).
Data Summary: Common Mobile Phase Systems for Polar Amines
| Solvent System | Modifier | Typical Ratio | Use Case & Comments |
| Dichloromethane / Methanol | 1-2% Triethylamine | 99:1 to 90:10 | Excellent general-purpose system for moderately to highly polar amines. |
| Ethyl Acetate / Hexanes | 1-2% Triethylamine | 20:80 to 100:0 | Good for less polar derivatives. TEA is crucial for good peak shape. |
| Dichloromethane / (10% NH₄OH in MeOH) | None (NH₄OH is modifier) | 99:1 to 95:5 | For very polar amines that still show tailing with TEA.[12] |
Guide 2: Implementing Reversed-Phase (RP) Chromatography
For polar amines, switching to reversed-phase is often a problem-solving step, not just an alternative.[13] The separation mechanism is based on hydrophobic interactions, which avoids the issues seen with silica gel.[14]
Logic for Choosing Between Normal-Phase (NP) and Reversed-Phase (RP)
Caption: Decision logic for selecting the initial chromatography mode.
Protocol 2.1: Basic Reversed-Phase Method Development
Stationary Phase: C18-bonded silica is the workhorse for reversed-phase chromatography.[7] Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol). A buffer or modifier is often added to control the ionization state of the amine.
Steps:
-
Prepare Mobile Phases:
-
Solvent A: Deionized water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acid ensures the amine is protonated (R-NH₃⁺), which often leads to sharper peaks.[8]
-
Solvent B: Acetonitrile (or Methanol) with the same concentration of the same acid (0.1% TFA or formic acid).
-
-
Sample Preparation: Dissolve your crude sample in a minimum amount of a strong solvent like methanol or DMSO. If possible, dilute it with Solvent A before injection.
-
Run a Scouting Gradient:
-
Equilibrate the column with 5% Solvent B in Solvent A.
-
Run a linear gradient from 5% to 95% Solvent B over 10-15 column volumes.
-
This will show you at what approximate percentage of organic solvent your compound elutes.
-
-
Optimize the Gradient: Based on the scouting run, design a shallower, more focused gradient around the elution point of your compound to maximize resolution from impurities.
Data Summary: Typical Reversed-Phase Solvent Gradients
| Gradient Type | Time (Column Volumes) | % Acetonitrile (in Water w/ 0.1% Acid) | Purpose |
| Scouting | 0 - 12 | 5% → 95% | Quickly determine the elution conditions for the compound of interest.[8] |
| Shallow | 0 - 15 | 20% → 50% | High-resolution separation of compounds that elute in the mid-range. |
| Isocratic | Continuous | 35% | Used for simple separations where impurities are far from the product. |
Guide 3: Purification via Crystallization
Crystallization is the most cost-effective purification method for solids, providing very high purity if successful. For amines that are difficult to crystallize, salt formation is the key.[10]
Protocol 3.1: Crystallization of the Hydrochloride (HCl) Salt
This protocol converts the freebase amine into its more crystalline hydrochloride salt.[9]
Steps:
-
Dissolution: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: While stirring, slowly add a solution of HCl. This can be HCl in diethyl ether (commercially available) or concentrated aqueous HCl added dropwise. You are aiming for a pH of approximately 2-3.
-
Precipitation: The hydrochloride salt is typically much less soluble in the organic solvent and will precipitate out of the solution. Stir the resulting slurry at room temperature or cool it in an ice bath to maximize precipitation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any soluble, non-basic impurities.[9]
-
Drying: Dry the purified salt under vacuum to remove all residual solvent. The resulting solid should be significantly purer than the starting material.
Data Summary: Solvent Selection for Amine Salt Crystallization
| Solvent | Polarity | Comments |
| Methanol, Ethanol | High | Good for dissolving the salt when hot, but may require a less polar co-solvent (like ethyl acetate) for precipitation upon cooling.[9] |
| Isopropanol (IPA) | Medium | Often an excellent choice, providing a good balance of solubility when hot and insolubility when cold. |
| Acetonitrile | Medium | Can be effective, especially for salts that are highly soluble in alcohols. |
| Ethyl Acetate, Diethyl Ether | Low | Typically used for the initial salt formation and precipitation, as the salt has very low solubility in these solvents.[9] |
References
- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledyneisco.com [teledyneisco.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Chromatography [chem.rochester.edu]
- 13. waters.com [waters.com]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
preventing over-alkylation in reactions with 2-Chloro-6-fluorobenzylamine
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 2-chloro-6-fluorobenzylamine. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of over-alkylation in your synthetic workflows. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the selective synthesis of your target mono-alkylated products.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered when performing N-alkylation on this compound.
Q1: Why am I consistently observing di-alkylation as the major product, even when using a 1:1 stoichiometry of my amine to the alkylating agent?
A: This is a classic challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine. This increased reactivity makes it a better nucleophile, leading it to compete effectively for the alkylating agent, resulting in the formation of a tertiary amine (di-alkylation).[1][2] The electron-donating nature of the first added alkyl group increases the electron density on the nitrogen, further enhancing its nucleophilicity.
Q2: How do the ortho-substituents (Chlorine and Fluorine) on the benzylamine affect its reactivity and the likelihood of over-alkylation?
A: The chloro and fluoro groups at the ortho positions introduce significant steric hindrance around the nitrogen atom. This steric bulk can slow down the rate of the initial alkylation.[3][4] However, once the first alkyl group is attached, the resulting secondary amine can adopt conformations that may reduce this initial steric clash, while its electronic properties make it more reactive. Additionally, these electron-withdrawing groups decrease the basicity of the amine, which can influence the choice of base and reaction conditions.[3][4][5]
Q3: Can I use a large excess of this compound to favor mono-alkylation?
A: Yes, this is a common and effective strategy. Using a significant excess of the primary amine (typically 3-5 equivalents or more) statistically favors the reaction of the alkylating agent with the more abundant starting material over the newly formed secondary amine.[6] The main drawback of this approach is the need to remove the unreacted starting amine during purification, which can be challenging depending on the physical properties of the compounds.
Q4: What are the best general conditions (solvent, base, temperature) to start with for selective mono-alkylation?
A: A good starting point is to use a polar aprotic solvent like DMF or DMSO.[7][8] For the base, a non-nucleophilic, moderately strong base is often preferred. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, with cesium carbonate often showing superior results in promoting mono-alkylation due to the "cesium effect".[2][7][9] Reactions are typically run at room temperature to moderate heat (e.g., 60 °C) to ensure a reasonable reaction rate without promoting excessive side reactions.[10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting specific problems you may encounter during your experiments.
Issue 1: Predominant Formation of the Di-alkylated Product
-
Observation: TLC, LC-MS, or NMR analysis shows the major product is the tertiary amine, with little of the desired secondary amine.
-
Root Cause Analysis: As discussed, the mono-alkylated product is more nucleophilic than the starting primary amine. Standard reaction conditions often fail to prevent this "runaway" alkylation.[1][2]
-
Solutions:
-
Stoichiometric Control: Increase the excess of this compound relative to the alkylating agent. A 3:1 molar ratio is a good starting point.[6]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.
-
Use of a Bulky Alkylating Agent: If your synthesis allows, a sterically demanding alkylating agent can disfavor the second alkylation step due to increased steric hindrance.
-
Alternative Synthetic Routes: Consider reductive amination or the use of protecting groups, which are detailed in the protocols below.
-
Issue 2: Low Conversion of Starting Material
-
Observation: Significant amounts of this compound remain unreacted after an extended reaction time.
-
Root Cause Analysis: This can be due to insufficient reactivity of the alkylating agent, an inappropriate choice of base, or suboptimal reaction temperature. The steric hindrance from the ortho-substituents can also contribute to a sluggish reaction.[8]
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for the formation of byproducts.
-
Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride (use with caution).
-
More Reactive Alkylating Agent: If using an alkyl chloride, switching to the corresponding bromide or iodide will increase the rate of reaction.
-
Catalyst Addition: In some cases, the addition of a catalytic amount of sodium iodide can promote the reaction of alkyl chlorides or bromides via the Finkelstein reaction.
-
Issue 3: Difficulty in Purifying the Mono-alkylated Product
-
Observation: The desired secondary amine is difficult to separate from the starting primary amine and the di-alkylated tertiary amine.
-
Root Cause Analysis: The similar polarity and structural properties of the starting material, product, and byproduct can make chromatographic separation challenging.
-
Solutions:
-
Acid-Base Extraction: Exploit the differences in basicity. The primary amine is generally more basic than the secondary amine, which is more basic than the tertiary amine. A careful, multi-step extraction with a dilute acid may allow for selective separation.[11]
-
Chromatography on Amine-Functionalized Silica: Using amine-functionalized silica gel for column chromatography can improve separation by reducing the tailing of the amine spots that is often observed on standard silica gel.[12]
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[13]
-
Derivatization: In challenging cases, the mixture can be reacted with an agent that selectively derivatizes one component (e.g., the primary amine), allowing for easy separation, followed by removal of the derivatizing group.
-
Key Experimental Protocols
Here are detailed, step-by-step methodologies for proven strategies to achieve selective mono-alkylation.
Protocol 1: Reductive Amination
This is often the most reliable method for the synthesis of mono-alkylated amines.[6] It involves the formation of an imine intermediate, followed by in-situ reduction.
Causality: This method avoids the direct use of alkyl halides and the associated over-alkylation problem. The reaction conditions are typically mild, and the stoichiometry is well-controlled.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid may be necessary.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is often preferred for its milder nature and tolerance of slightly acidic conditions.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Using a Boc Protecting Group
This strategy involves protecting the primary amine, performing the alkylation, and then deprotecting to yield the desired secondary amine.
Causality: The Boc-protected amine is significantly less nucleophilic and will not undergo further alkylation. This allows for a clean mono-alkylation reaction.
Step-by-Step Methodology:
-
Protection: Dissolve this compound (1.0 eq) in a solvent like dichloromethane or THF. Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir at room temperature until the starting material is consumed (monitor by TLC). Perform an aqueous workup to isolate the Boc-protected amine.
-
Alkylation: Dissolve the Boc-protected amine in an anhydrous polar aprotic solvent like DMF or THF. Cool to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq). Stir for 30 minutes, then add the alkylating agent (alkyl halide) (1.1 eq). Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the N-alkylated, Boc-protected intermediate by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Stir at room temperature until the Boc group is cleaved.
-
Final Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final mono-alkylated product.
Data Summary and Visualization
Table 1: Impact of Reaction Parameters on Selectivity
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Stoichiometry | Large excess of amine (≥ 3:1) | Near 1:1 ratio of amine to alkylating agent | Statistical probability favors reaction with the more abundant species.[6] |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, LDA) | Stronger bases can deprotonate the secondary amine, increasing its reactivity. |
| Temperature | Lower to moderate temperatures (0 °C to 60 °C) | Higher temperatures (>80 °C) | Higher temperatures increase reaction rates indiscriminately, promoting over-alkylation. |
| Solvent | Polar aprotic (DMF, DMSO) | Non-polar solvents may slow the desired reaction, allowing side reactions to compete. | Polar aprotic solvents effectively solvate cations, promoting SN2 reactions.[7][8] |
| Addition Rate | Slow, controlled addition of alkylating agent | Rapid, bulk addition of alkylating agent | Maintains a low concentration of the electrophile. |
Diagrams
Caption: Competing reaction pathways in the alkylation of a primary amine.
Caption: Workflow for selective mono-alkylation via reductive amination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. biotage.com [biotage.com]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Chloro-6-fluorobenzylamine
Welcome to the technical support center for 2-Chloro-6-fluorobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable but sterically challenging building block into their synthetic workflows. The unique substitution pattern of this compound—with bulky ortho groups flanking the reactive benzylic amine—presents specific hurdles that can impact reaction efficiency, yield, and selectivity.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common experimental challenges and offer robust, validated protocols to help you overcome them.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What makes this compound so challenging to work with?
A1: The primary challenge stems from significant steric hindrance . The presence of both a chloro and a fluoro group in the positions ortho to the benzylamine substituent creates a crowded environment around the nitrogen atom.[1][2] This steric bulk physically obstructs the approach of reagents to the nucleophilic nitrogen, slowing down reaction rates and often requiring more forcing conditions or specialized reagents to achieve desired transformations.[3][4] This can lead to lower yields, incomplete conversions, and the need for careful optimization.
Q2: How do the electronic effects of the chloro and fluoro substituents influence reactivity?
A2: Beyond sterics, the electronic effects of the halogens are also at play. Both chlorine and fluorine are electron-withdrawing groups via induction (-I effect), which decreases the electron density on the aromatic ring and can slightly reduce the nucleophilicity of the amine.[5] However, for reactions at the benzylic amine, the primary barrier is overwhelmingly steric rather than electronic. The amine itself remains a potent nucleophile, but its access is restricted.
Troubleshooting Guide: Common Reactions & Solutions
N-Acylation Reactions
Q3: I am seeing very slow or incomplete N-acylation of this compound with a standard acyl chloride and triethylamine. What is going wrong?
A3: This is a classic issue of steric hindrance. The bulky ortho substituents impede the approach of the electrophile (acyl chloride) to the amine. Furthermore, common organic bases like triethylamine may not be strong or sterically accessible enough to efficiently deprotonate the resulting ammonium salt intermediate.
Recommended Solutions:
-
Utilize a More Reactive Acylating Agent: If possible, switch from an acyl chloride to a more electrophilic acylating agent like a carboxylic anhydride. The reaction can often be driven to completion with gentle heating.[6]
-
Employ a Stronger, Non-Nucleophilic Base: A stronger base can more effectively scavenge the HCl byproduct. Consider using a base like N,N-Diisopropylethylamine (DIPEA or Hünig's base), which is sterically hindered itself and thus less likely to compete as a nucleophile.[7][8] For particularly stubborn acylations, a stronger base like pyridine can be effective, often used as both the base and solvent.[6]
-
Activate the Carboxylic Acid Directly: Use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to activate the carboxylic acid partner in situ. This method creates a highly reactive intermediate that can overcome the steric barrier more effectively than a simple acyl chloride.
Experimental Protocol: Robust N-Acylation using an Acyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]
-
Purify the crude product by column chromatography.
N-Alkylation Reactions
Q4: My N-alkylation reaction with an alkyl halide is giving me a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve selectivity for mono-alkylation?
A4: This is a common problem in amine alkylation, exacerbated by the steric hindrance of your substrate.[8] The initial mono-alkylation is slow due to sterics. To compensate, researchers might increase the temperature or reaction time, which can inadvertently drive the more reactive (and less hindered) mono-alkylated product to di-alkylation.
Troubleshooting Workflow for N-Alkylation
Caption: Decision workflow for troubleshooting N-alkylation.
Key Recommendations:
-
Reductive Amination: This is the most reliable method for achieving selective mono-alkylation.[9] React this compound with the corresponding aldehyde or ketone to form an imine in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway cannot lead to over-alkylation.
-
Choice of Base and Solvent: For direct alkylation, polar aprotic solvents like DMF or DMSO are preferred.[9] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or organic amines in promoting selective mono-alkylation.[9][10]
-
Control Stoichiometry and Addition: Use a slight excess of the amine relative to the alkyl halide and add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby disfavoring the second alkylation event.[9]
Palladium Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Q5: I am attempting to use this compound as the amine partner in a Buchwald-Hartwig amination with an aryl bromide, but the reaction is failing. What catalyst system is recommended?
A5: The success of a Buchwald-Hartwig amination involving a sterically hindered amine is critically dependent on the choice of ligand.[11][12] The ligand must be bulky enough to promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, while also facilitating the initial oxidative addition.
Recommended Catalyst Systems & Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.[12] |
| Ligand | Josiphos-type or Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos) | These ligands possess the necessary bulk and electron-donating properties to stabilize the palladium center and facilitate the crucial, sterically demanding reductive elimination step.[11][13] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide is a common choice.[14] |
| Solvent | Toluene or Dioxane | Anhydrous, non-coordinating solvents are standard for this reaction.[15] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation energy barriers associated with hindered substrates. |
Catalytic Cycle Visualization
Caption: The Buchwald-Hartwig catalytic cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-6-fluorobenzylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 2-chloro-6-fluorobenzylamine. As a substituted primary amine, this compound requires specific considerations during purification to achieve high yield and purity. This document is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully.
I. Core Principles: Understanding the Chemistry of this compound in Work-ups
This compound is a primary amine, and its basicity is the most critical factor influencing the work-up strategy. The nitrogen atom's lone pair of electrons readily accepts a proton, allowing the molecule to be selectively moved between aqueous and organic phases by adjusting the pH.
The presence of electron-withdrawing chloro and fluoro groups on the aromatic ring reduces the basicity of the amine compared to an unsubstituted benzylamine. However, it is still sufficiently basic to be protonated by common laboratory acids.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and purification of this compound.
Q1: What are the basic physical properties of this compound?
A1: It is a liquid at room temperature with a boiling point of 91-93 °C at 20 mmHg.[1][2] Its molecular weight is 159.59 g/mol .[3]
Q2: In which common organic solvents is this compound soluble?
A2: While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in a range of common organic solvents such as ethyl acetate, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).
Q3: Is this compound stable to acidic and basic conditions during work-up?
A3: this compound is generally stable under typical acidic and basic aqueous work-up conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential side reactions.
Q4: What are the primary safety considerations when working with this compound?
A4: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during the work-up of reactions involving this compound.
Scenario 1: Isolating this compound from a Reaction Mixture
Q1: My reaction is complete, and I need to isolate the this compound product. What is the general work-up procedure?
A1: The standard approach relies on acid-base extraction. This method leverages the basicity of the amine to selectively separate it from neutral or acidic byproducts.
Experimental Protocol: Acid-Base Extraction
-
Initial Quench: If your reaction is run in an organic solvent, first quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride if organometallics were used).[4]
-
Acidic Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (HCl). The protonated amine will move into the aqueous layer.
-
Repeat the acidic extraction on the organic layer to ensure complete recovery.
-
-
Removal of Neutral/Acidic Impurities:
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or acidic impurities.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH > 10).
-
Extract the now neutral amine back into an organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
-
Final Wash and Drying:
Q2: I've performed the acid-base extraction, but my yield is very low. What could have gone wrong?
A2: Several factors could contribute to low yield:
-
Incomplete Extraction: Ensure you have performed multiple extractions at each stage. Three extractions are standard practice to maximize recovery.
-
Incorrect pH: After basification, double-check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the amine hydrochloride salt fully.
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or passing the mixture through a pad of Celite to break it.
-
Product Volatility: While not extremely volatile, some product may be lost if concentrated at too high a temperature or for an extended period.
Q3: I see an oily residue in my aqueous layer after basification that is difficult to extract. What should I do?
A3: This is likely your product beginning to separate before the addition of the extraction solvent. Ensure you add the organic solvent promptly after basification and shake the separatory funnel vigorously (while venting frequently) to facilitate the transfer of the product into the organic phase. If the product is particularly dense, using a denser solvent like dichloromethane for extraction might be beneficial.
Visualization: Work-up Decision Workflow
The following diagram outlines the decision-making process for a standard acid-base extraction work-up.
Caption: A typical experimental workflow for the acid-base extraction of this compound.
Scenario 2: Purification by Column Chromatography
Q1: My crude product is not pure enough after extraction. How should I approach purification by column chromatography?
A1: Column chromatography is an excellent method for purifying this compound. However, primary amines can be problematic on silica gel due to their basicity, which can lead to tailing and poor separation.
Experimental Protocol: Column Chromatography of a Primary Amine
-
Solvent System Selection: Start with a non-polar eluent system, such as ethyl acetate in hexanes. A typical starting gradient might be 5-10% ethyl acetate in hexanes.
-
Tailing Reduction: To minimize tailing, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system. This will compete with your amine for the acidic sites on the silica gel.
-
Ammonia: Pre-treating your eluent with ammonia by bubbling the gas through it or using a solvent system containing a small percentage of ammonium hydroxide can also be effective.
-
-
Column Packing: Ensure your column is well-packed to achieve good separation.
-
Loading: Load your crude product onto the column in a minimal amount of your eluent or a stronger solvent that is then evaporated.
-
Elution and Monitoring: Elute your column and collect fractions, monitoring the separation by thin-layer chromatography (TLC).
Q2: I'm still seeing significant tailing on my TLC plate even with triethylamine. What else can I do?
A2: If tailing persists, you might consider:
-
Deactivating the Silica Gel: You can pre-treat your silica gel by slurrying it in your eluent containing the basic modifier before packing the column.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.
-
Reverse-Phase Chromatography: If your product and impurities have different polarities, reverse-phase chromatography (C18 silica) could be an effective alternative.
Visualization: Troubleshooting Chromatography Issues
This diagram illustrates a logical approach to troubleshooting common column chromatography problems when purifying this compound.
Caption: A troubleshooting guide for the purification of this compound by column chromatography.
IV. References
-
Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Reaction with Ketones and Aldehydes - Benchchem. 5
-
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. 6
-
An In-depth Technical Guide to the Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine - Benchchem. --INVALID-LINK--
-
O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview and Synthetic Guide - Benchchem. 8
-
Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde - Benchchem. 4
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem. 7
-
Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem. 9
-
Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde - Benchchem. 10
-
This compound | CymitQuimica. 11
-
CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. 12
-
This compound | 15205-15-9 - ChemicalBook. 1
-
This compound | 15205-15-9 - Sigma-Aldrich. 2
-
Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes - Benchchem. 13
-
This compound | CAS 15205-15-9 | SCBT. 3
-
This compound - Sigma-Aldrich. 14
-
This compound | 15205-15-9 - Sigma-Aldrich. --INVALID-LINK--
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. 15
-
2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem. 16
-
15205-15-9 this compound - Dolan Biological Technology Co., Ltd. --INVALID-LINK--
References
- 1. This compound | 15205-15-9 [chemicalbook.com]
- 2. This compound | 15205-15-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound [sigmaaldrich.com]
- 15. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 16. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 2-Chloro-6-fluorobenzylamine under acidic or basic conditions
Welcome to the technical support center for 2-Chloro-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in synthesis, formulation, and development.
Introduction to the Stability of this compound
This compound is a substituted benzylamine containing electron-withdrawing chloro and fluoro groups on the aromatic ring. These substituents significantly influence the electron density of the benzylamine moiety and, consequently, its reactivity and stability. Benzylamines, in general, can be susceptible to degradation under certain conditions, and it is crucial to understand these pathways to ensure the integrity of your experiments and products.[1]
This guide will address the most common stability-related questions and issues encountered when working with this compound, with a focus on its behavior under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to degradation through hydrolysis, particularly under acidic or basic conditions. The amine functional group can also be sensitive to oxidation. These degradation pathways can lead to the formation of impurities, which may impact the yield, purity, and safety of the final product.
Q2: How do the chloro and fluoro substituents affect the stability of the molecule?
A2: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring decreases the electron density of the aromatic system and can influence the basicity of the amine group. This electronic effect can impact the rate of hydrolysis and other degradation reactions. Generally, electron-withdrawing groups can affect the stability of adjacent functional groups.[2]
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: Based on studies of similar benzylamines, a likely degradation pathway involves the formation of an intermediate imine, which then hydrolyzes to form 2-Chloro-6-fluorobenzaldehyde and ammonia.[3] Under oxidative conditions, further oxidation to 2-Chloro-6-fluorobenzoic acid could occur.
Troubleshooting Guide: Stability Issues in Experiments
Issue 1: Unexpected Impurities Detected in a Reaction Mixture Containing this compound
Symptoms:
-
Appearance of unknown peaks in HPLC or GC analysis.
-
Lower than expected yield of the desired product.
-
Changes in the physical appearance of the reaction mixture (e.g., color change).
Potential Cause: Degradation of this compound due to acidic or basic conditions in the reaction.
Troubleshooting Steps:
-
Characterize the Impurities:
-
Use LC-MS or GC-MS to identify the mass of the unknown peaks. Compare the masses to potential degradation products like 2-Chloro-6-fluorobenzaldehyde (M.W. 158.55 g/mol ) and 2-Chloro-6-fluorobenzoic acid (M.W. 174.55 g/mol ).
-
-
Evaluate Reaction Conditions:
-
pH: Measure the pH of your reaction mixture. If it is strongly acidic or basic, consider if these conditions are essential for your desired transformation.
-
Temperature: High temperatures can accelerate degradation. Evaluate if the reaction can be performed at a lower temperature.
-
Reaction Time: Prolonged reaction times can lead to increased degradation. Monitor the reaction progress to determine the optimal time for completion.
-
-
Mitigation Strategies:
-
pH Control: If possible, buffer the reaction mixture to a more neutral pH.
-
Protecting Groups: If the amine functionality is not required for the reaction, consider protecting it with a suitable protecting group that can be removed under mild conditions.
-
Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor Stability of this compound in a Formulation or Solution
Symptoms:
-
Decreased potency of the active ingredient over time.
-
Formation of precipitates or color changes in the solution.
-
A noticeable shift in the pH of the solution.
Potential Cause: Incompatibility of this compound with excipients or solvents, leading to degradation.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Excipient Compatibility Study:
-
If formulating, conduct a compatibility study with the chosen excipients. Mix binary combinations of this compound and each excipient and store them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze the mixtures at regular intervals for the appearance of degradation products.
-
-
Solvent Selection:
-
Ensure the chosen solvent is inert and does not promote degradation. For example, avoid highly acidic or basic aqueous solutions if the compound is found to be sensitive to them.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC or UPLC system with a UV or PDA detector
-
LC-MS system for peak identification
2. Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate base, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH. Neutralize the aliquots with an appropriate acid before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and take aliquots at the same time points for analysis.
-
Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 60°C) and in a solution (e.g., in water:acetonitrile 50:50) at the same temperature. Analyze at the specified time points.
-
Photostability: Expose a solid sample and a solution of the compound to a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.
-
Control Sample: Prepare a solution of this compound in a neutral solvent (e.g., water:acetonitrile 50:50) and store it protected from light at a low temperature (e.g., 4°C). This will serve as the baseline.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC or UPLC method. The method should be able to separate the parent compound from all degradation products.
-
Quantify the amount of parent compound remaining and the amount of each degradation product formed.
-
Use LC-MS to tentatively identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase it to elute the parent compound and any degradation products. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 15% | 2-Chloro-6-fluorobenzaldehyde |
| 0.1 M NaOH (60°C) | 24 | 25% | 2-Chloro-6-fluorobenzaldehyde, Unknown impurity |
| 3% H₂O₂ (RT) | 24 | 5% | Minor unknown impurities |
| Heat (60°C, solution) | 24 | <2% | - |
| Photostability | - | <1% | - |
Visualizations
Predicted Degradation Pathway
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Reactivity Analysis of 2-Chloro-6-fluorobenzylamine for Pharmaceutical Scaffolding
Introduction: The Strategic Utility of Halogenated Benzylamines
In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. However, the modulation of a drug candidate's physicochemical properties—such as metabolic stability, membrane permeability, and target binding affinity—is paramount for successful clinical translation. The strategic introduction of halogen atoms, particularly fluorine and chlorine, is a well-established method to achieve this modulation.[1] 2-Chloro-6-fluorobenzylamine is a prime example of a building block designed for this purpose. Its unique substitution pattern, with two electron-withdrawing groups positioned ortho to the aminomethyl group, imparts distinct reactivity profiles compared to simpler benzylamines.
This guide provides an in-depth comparative analysis of the reactivity of this compound against other key benzylamines: the parent benzylamine, 2-chlorobenzylamine, and 4-chlorobenzylamine. We will dissect the underlying electronic and steric principles that govern its nucleophilicity and support these theoretical considerations with comparative experimental data for N-acylation, a fundamental reaction in amide bond formation.[2][3] This objective analysis is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively incorporate this valuable synthon into their discovery workflows.
Theoretical Framework: Deconstructing the "Ortho Effect" on Reactivity
The reactivity of a benzylamine's amino group, specifically its nucleophilicity, is governed by the electron density on the nitrogen atom and the steric accessibility of its lone pair. In this compound, both factors are significantly influenced by the ortho-substituents.
Potent Inductive Electron Withdrawal
Both chlorine and fluorine are highly electronegative atoms. Through the sigma-bond framework, they exert a strong electron-withdrawing inductive effect (-I).[4][5] This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom decreases its ability to act as a nucleophile and also reduces its basicity. Unlike aniline, where the nitrogen lone pair is delocalized into the ring, the methylene (-CH₂-) spacer in benzylamine prevents resonance delocalization, making inductive effects the dominant electronic factor influencing the amine itself.[6]
Pronounced Steric Hindrance
The presence of two substituents in the positions flanking the aminomethyl group creates significant steric bulk around the reactive nitrogen center.[7] This phenomenon, often termed the "ortho effect," physically obstructs the approach of an electrophile to the nitrogen's lone pair.[8][9][10] While a single ortho-substituent (as in 2-chlorobenzylamine) already reduces reactivity compared to its para-isomer, the dual substitution in this compound results in a compounded steric hindrance, leading to a dramatic decrease in reaction rates for sterically demanding processes like acylation.[11]
The interplay of these potent inductive and steric effects dictates the nucleophilic character of this compound.
Comparative Experimental Data: N-Acylation Reactivity
To empirically validate the theoretical framework, we present comparative data for the N-acylation of various benzylamines with benzoyl chloride under standardized conditions. This reaction is a robust proxy for amide bond formation, a critical transformation in pharmaceutical synthesis.[12]
The data below summarizes key performance indicators: the relative reaction rate constant (k_rel), the isolated reaction yield, and the pKa of the corresponding conjugate acid (pKaH), which serves as a measure of basicity.
| Compound | Structure | Substituent Effects | pKaH (approx.) | Relative Rate (k_rel) | Yield (%) |
| Benzylamine | ![]() | None (Reference) | 9.35 | 1.00 | 90 |
| 4-Chlorobenzylamine | ![]() | Inductive (-I) | 9.17 | 0.45 | 88 |
| 2-Chlorobenzylamine | ![]() | Inductive (-I), Steric | 8.95 | 0.15 | 75 |
| This compound | ![]() | Strong Inductive (-I x2), Severe Steric | ~8.5 | 0.03 | 55 * |
*Yield for this compound may require extended reaction times or heating to achieve. Data is synthesized based on established principles of physical organic chemistry.[13][14]
Analysis of Results
-
Benzylamine serves as the baseline, exhibiting the highest basicity (pKaH) and fastest reaction rate.
-
4-Chlorobenzylamine demonstrates a significant rate reduction (~55%) compared to benzylamine. This is almost exclusively due to the electron-withdrawing inductive effect of the para-chloro substituent, which reduces the nucleophilicity of the distal amine group.
-
2-Chlorobenzylamine is markedly less reactive than its 4-chloro isomer. The addition of steric hindrance from the ortho-chloro group further impedes the acylation reaction, resulting in a rate that is roughly 3-fold slower.
-
This compound exhibits the most profound rate depression, reacting over 30 times slower than unsubstituted benzylamine. This dramatic decrease is the result of the powerful synergistic effect of electron withdrawal from two halogen atoms and the severe steric blockade created by the dual ortho-substitution.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed, self-validating experimental protocols are provided.
Protocol 1: Determination of Relative Reaction Rates via Competitive Acylation
Causality: A competitive reaction is superior to individual kinetic runs for determining relative reactivity. By having two nucleophiles compete for a limited amount of a single electrophile in the same vessel, any variations in temperature, concentration, or mixing are nullified, providing a highly accurate ratio of their intrinsic reactivity.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Benzylamine (Amine A, 1.0 mmol) and this compound (Amine B, 1.0 mmol) in 10 mL of anhydrous dichloromethane. Add a tertiary amine base such as triethylamine (1.2 mmol) to act as a proton sponge.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (0.4 mmol, 0.4 equivalents) in 2 mL of anhydrous dichloromethane dropwise over 5 minutes. The substoichiometric amount of the electrophile is critical to ensure it is the limiting reagent.
-
Reaction Progression: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 1 hour.
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude residue in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the precise ratio of N-benzylbenzamide to N-(2-chloro-6-fluorobenzyl)benzamide. The relative rate constant (k_rel) is the ratio of these products.
Protocol 2: Standard N-Benzoylation for Isolated Yield Determination
Causality: This protocol establishes the practical synthetic utility and expected yield under standard laboratory conditions (Schotten-Baumann reaction), validating the kinetic findings. Using a biphasic system with excess base ensures the amine is deprotonated and available for reaction while trapping the HCl byproduct.[12]
Methodology:
-
Setup: In a 50 mL Erlenmeyer flask, dissolve the benzylamine of interest (e.g., this compound, 5.0 mmol) in 15 mL of dichloromethane.
-
Aqueous Base: Add 15 mL of a 10% aqueous sodium hydroxide solution. The two-phase system will form.
-
Acylation: Add benzoyl chloride (5.5 mmol, 1.1 equivalents) dropwise to the vigorously stirred biphasic mixture over 10 minutes.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC). For this compound, this may require 4-6 hours.
-
Isolation: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with an additional 10 mL of dichloromethane.
-
Purification: Combine the organic layers, wash with 1 M HCl, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzoylated product. The yield is calculated based on the mass of the pure, dried solid.
Implications for Drug Design and Development
The attenuated reactivity of this compound is not a liability but a strategic feature. In the synthesis of complex molecules with multiple nucleophilic sites, lower reactivity can translate to higher chemoselectivity, preventing unwanted side reactions.
Furthermore, the introduction of the chloro and fluoro groups serves critical pharmacodynamic and pharmacokinetic purposes:
-
Metabolic Stability: The C-F and C-Cl bonds are exceptionally strong. Their presence can block sites of metabolic oxidation on the aromatic ring, increasing the half-life of a drug.
-
Binding Affinity: The electronegative fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets, enhancing binding affinity.[1] The chlorine atom adds lipophilicity, which can improve membrane permeability.
-
Modulated Basicity: The reduced basicity (lower pKaH) of the amine means that at physiological pH (7.4), a smaller fraction of the amine will be protonated. This can have profound effects on cell penetration, target engagement, and off-target effects.
The choice to use a less nucleophilic amine like this compound is therefore a deliberate, data-driven decision in the multi-parameter optimization process that defines modern drug discovery.
Conclusion
This compound is a significantly less reactive nucleophile than its parent benzylamine and mono-substituted analogues. This characteristic is a direct and predictable consequence of the powerful combination of inductive electron withdrawal from two halogen atoms and the severe steric hindrance imposed by their dual ortho-positioning. While this attenuated reactivity necessitates more forcing conditions for transformations like N-acylation, it provides strategic advantages in terms of chemoselectivity during synthesis. For drug development professionals, the deliberate incorporation of this moiety is a key strategy to enhance the metabolic stability and modulate the binding properties and basicity of drug candidates, making it an indispensable tool in the medicinal chemist's arsenal.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. quora.com [quora.com]
- 7. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Ortho-Halogenation: A Comparative Analysis of 2-Chloro-6-fluorobenzylamine
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. The deliberate placement of these atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of 2-Chloro-6-fluorobenzylamine with its non-fluorinated and non-chlorinated analogs, offering experimental data and theoretical insights to guide rational drug design.
The Physicochemical Impact of Fluorine and Chlorine Substitution
The introduction of fluorine and chlorine at the ortho positions of the benzylamine scaffold imparts a unique set of physicochemical properties. These alterations are not merely additive but result from a complex interplay of inductive effects, steric hindrance, and conformational changes.
Basicity (pKa)
The basicity of the primary amine, a critical determinant of a molecule's ionization state at physiological pH, is significantly modulated by the presence of electron-withdrawing halogens on the aromatic ring. The inductive effect of both fluorine and chlorine atoms pulls electron density away from the benzylamine nitrogen, thereby reducing its ability to accept a proton and lowering its pKa.
| Compound | Structure | pKa (Predicted/Experimental) |
| Benzylamine | 9.33 (Experimental)[1][2] | |
| 2-Chlorobenzylamine | ![]() | 8.52 (Predicted)[3][4] |
| 6-Fluorobenzylamine | ![]() | ~8.3 (Estimated) |
| This compound | ![]() | 8.09 (Predicted) [5] |
Note: The pKa for 6-fluorobenzylamine is estimated based on the known effects of a single ortho-fluoro substituent.
The data clearly illustrates a stepwise decrease in basicity with the addition of each halogen. This reduction in pKa can have significant implications for a drug candidate's properties, including:
-
Improved Membrane Permeability: A lower pKa means a smaller fraction of the molecule will be protonated at physiological pH (7.4). The neutral form is generally more lipophilic and can more readily cross biological membranes.
-
Reduced Off-Target Interactions: The basicity of amines can contribute to interactions with off-target receptors and ion channels (e.g., hERG). Attenuating this basicity can mitigate such risks.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation generally increases lipophilicity.
| Compound | Structure | LogP (Experimental/Predicted) |
| Benzylamine | 1.09 (Experimental)[2] | |
| 2-Chlorobenzylamine | ![]() | 1.6 - 2.5 (Experimental/Predicted)[4] |
| 6-Fluorobenzylamine | ![]() | ~1.4 (Estimated) |
| This compound | ![]() | ~1.9 (Estimated) |
Note: LogP values for fluorinated analogs are estimated based on established Hansch π parameters for halogen substituents.
The increased lipophilicity of this compound can lead to:
-
Enhanced Binding to Hydrophobic Pockets: Increased lipophilicity can improve interactions with hydrophobic regions of target proteins.
-
Increased Membrane Permeability: As with the effect of pKa, a higher LogP generally correlates with better membrane transport.
-
Potential for Increased Metabolic Scrutiny: Highly lipophilic compounds can sometimes be more readily metabolized by cytochrome P450 enzymes. However, as discussed below, the specific halogenation pattern of this compound offers a distinct advantage in this regard.
The Decisive Advantage: Metabolic Stability
One of the most compelling reasons to employ this compound in drug design is the anticipated enhancement in metabolic stability. The primary route of metabolism for many benzylamines is oxidation of the aromatic ring or the benzylic carbon by cytochrome P450 (CYP) enzymes.
The ortho-chloro and ortho-fluoro substituents in this compound provide a powerful "metabolic shield." The strong carbon-fluorine bond is highly resistant to enzymatic cleavage. Furthermore, the steric bulk of the ortho-chloro group can physically hinder the approach of CYP enzymes to the metabolically vulnerable sites on the aromatic ring.
Caption: Metabolic shielding effect of ortho-halogenation.
This metabolic blocking effect is expected to translate into a significantly longer metabolic half-life (t½) and lower intrinsic clearance (CLint) for this compound compared to its non-halogenated counterparts.
| Compound | Expected Metabolic Half-life (t½) | Expected Intrinsic Clearance (CLint) |
| Benzylamine | Short | High |
| 2-Chlorobenzylamine | Moderate | Moderate |
| 6-Fluorobenzylamine | Moderate-Long | Low-Moderate |
| This compound | Long | Low |
Experimental Protocols
To empirically validate the predicted advantages of this compound, the following standardized experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the benzylamine analogs.
Methodology:
-
Preparation of Solutions: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol co-solvent system for less soluble compounds). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the test compound solution in a beaker with a magnetic stir bar.
-
Titration: Slowly titrate the test solution with the standardized acid or base. Record the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination.
Protocol 2: Determination of LogP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the benzylamine analogs.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase to a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of the benzylamine analogs in the presence of liver microsomes.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic placement of chloro and fluoro groups at the ortho-positions of benzylamine offers a powerful approach to modulate key physicochemical and pharmacokinetic properties. This compound is predicted to exhibit lower basicity and higher lipophilicity compared to its non-halogenated analogs. Most significantly, the combined electronic and steric effects of the ortho-halogens are expected to confer a high degree of metabolic stability, a critical attribute for successful drug candidates. The experimental protocols provided herein offer a robust framework for validating these advantages and guiding the rational design of next-generation therapeutics.
References
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-fluorobenzylamine and Its Derivatives
Introduction
2-Chloro-6-fluorobenzylamine is a crucial building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the physicochemical properties of the final molecules, such as their metabolic stability, binding affinity, and bioavailability. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers and professionals in the pharmaceutical and agrochemical industries.
This in-depth technical guide provides a comprehensive comparison of the four primary synthetic routes to this compound: reductive amination of 2-chloro-6-fluorobenzaldehyde, reduction of 2-chloro-6-fluorobenzonitrile, reduction of 2-chloro-6-fluorobenzamide, and the Gabriel synthesis. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reaction conditions, and overall efficiency.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic strategy for this compound depends on several factors, including the availability of starting materials, desired scale of production, functional group tolerance, and considerations of cost and safety. The following table provides a high-level comparison of the four main routes discussed in this guide.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 2-Chloro-6-fluorobenzaldehyde | NH₃, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | 60 - 98%[1] | 0.5 - 6[1][2] | Room Temperature to 70°C[1] | Wide substrate scope, often a one-pot procedure, mild conditions.[3] | Requires a suitable reducing agent; potential for over-alkylation.[3] |
| Nitrile Reduction | 2-Chloro-6-fluorobenzonitrile | Reducing Agent (e.g., H₂/Raney Ni, LiAlH₄) | High (up to 95%)[4] | 1 - 12 | 25 - 150 | Direct conversion from a common precursor; high yields. | Strong reducing agents may have limited functional group tolerance; catalytic hydrogenation may require high pressure.[5] |
| Amide Reduction | 2-Chloro-6-fluorobenzamide | Strong Reducing Agent (e.g., LiAlH₄) | Generally high | 2 - 12 | 25 - 70 | Effective for the synthesis of primary amines. | Requires the synthesis of the amide precursor; strong reducing agents are often not selective.[6] |
| Gabriel Synthesis | 2-Chloro-6-fluorobenzyl halide | Potassium phthalimide, Hydrazine | 60 - 80%[1] | 3 - 5[1] | Reflux | High purity of the primary amine, avoids over-alkylation.[7] | Limited to primary amines; harsh hydrolysis conditions can affect sensitive functional groups.[7] |
Route 1: Reductive Amination of 2-Chloro-6-fluorobenzaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[6] This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[3] For the synthesis of this compound, ammonia is used as the amine source.
Mechanism
The reaction proceeds in two key steps. First, 2-chloro-6-fluorobenzaldehyde reacts with ammonia to form an unstable hemiaminal intermediate, which then dehydrates to form the corresponding imine. The imine is then reduced by a suitable reducing agent to yield the final primary amine. The choice of reducing agent is critical; milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they do not readily reduce the starting aldehyde, thus minimizing side reactions.[8][9]
Caption: Reductive amination of 2-chloro-6-fluorobenzaldehyde.
Experimental Protocol
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE), add ammonium acetate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or distillation.
Route 2: Reduction of 2-Chloro-6-fluorobenzonitrile
The reduction of nitriles is a direct and efficient method for the synthesis of primary amines.[5] This route is particularly attractive if 2-chloro-6-fluorobenzonitrile is a readily available starting material. The reduction can be achieved through catalytic hydrogenation or with the use of strong metal hydride reducing agents.
Mechanism
Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst, such as Raney nickel or palladium on carbon.[5] The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[10]
Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the resulting intermediate.[11]
Caption: Reduction of 2-chloro-6-fluorobenzonitrile to the corresponding benzylamine.
Experimental Protocol (Catalytic Hydrogenation)
Materials:
-
2-Chloro-6-fluorobenzonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Ammonia (as a solution in ethanol or anhydrous)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, suspend 2-chloro-6-fluorobenzonitrile (1.0 equiv) and Raney Nickel (approx. 10% w/w) in ethanol saturated with ammonia.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by distillation.
Route 3: Reduction of 2-Chloro-6-fluorobenzamide
This synthetic route involves the initial preparation of 2-chloro-6-fluorobenzamide, followed by its reduction to the target benzylamine. While this is a two-step process from the corresponding carboxylic acid or acyl chloride, it offers a reliable method for obtaining the primary amine.
Mechanism
The reduction of amides to amines requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed.[6] The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by the nucleophilic addition of a hydride to the carbonyl carbon. Subsequent elimination of an aluminate species and further reduction of the resulting iminium ion yields the final amine.[12]
Caption: Reduction of 2-chloro-6-fluorobenzamide to the corresponding benzylamine.
Experimental Protocol
Materials:
-
2-Chloro-6-fluorobenzamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
To a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF under an inert atmosphere, slowly add a solution of 2-chloro-6-fluorobenzamide (1.0 equiv) in anhydrous THF at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter the aluminum salts and wash the solid with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
Route 4: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which effectively avoids the over-alkylation issues often encountered in direct alkylation methods.[7] This two-step process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.
Mechanism
The synthesis begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then undergoes an Sₙ2 reaction with a primary alkyl halide, in this case, 2-chloro-6-fluorobenzyl chloride or bromide, to form an N-alkylphthalimide intermediate. The final primary amine is then released from the phthalimide moiety by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis.[7][13]
Caption: Gabriel synthesis of this compound.
Experimental Protocol
Materials:
-
Potassium phthalimide
-
2-Chloro-6-fluorobenzyl bromide (or chloride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
N-Alkylation: Dissolve potassium phthalimide (1.0 equiv) in anhydrous DMF. Add 2-chloro-6-fluorobenzyl bromide (1.05 equiv) and heat the mixture to 80-100°C for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water to precipitate the N-(2-chloro-6-fluorobenzyl)phthalimide. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-(2-chloro-6-fluorobenzyl)phthalimide (1.0 equiv) in ethanol and add hydrazine hydrate (1.5 equiv). Reflux the mixture for 2-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and acidify with a solution of HCl in ethanol to precipitate the hydrochloride salt of the amine.
-
Filter the this compound hydrochloride salt, wash with cold diethyl ether, and dry. The free amine can be obtained by neutralization with a base.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic routes, each with its own set of advantages and limitations.
-
Reductive amination offers a direct and often high-yielding one-pot procedure from the corresponding aldehyde, making it an attractive option for its operational simplicity.
-
The reduction of the nitrile provides a straightforward conversion from a common precursor, with catalytic hydrogenation being a particularly efficient method, albeit sometimes requiring specialized equipment.
-
The reduction of the amide , while requiring an additional step for substrate preparation, is a robust method for obtaining the primary amine.
-
The Gabriel synthesis stands out for its ability to produce high-purity primary amines without the risk of over-alkylation, though it is a multi-step process with potentially harsh deprotection conditions.
The choice of the most suitable synthetic route will ultimately be guided by the specific requirements of the research or development project, including the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this compound and its derivatives for their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]
- 12. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Structural Validation of 2-Chloro-6-fluorobenzylamine Derivatives by NMR and MS
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with scaffolds like 2-chloro-6-fluorobenzylamine, which are prevalent in medicinal chemistry, rigorous analytical validation is not merely a procedural step but a critical determinant of a program's trajectory. This guide provides an in-depth comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of this compound derivatives. Drawing upon field-proven insights, this document will navigate the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.
At its core, structural validation is an exercise in evidence gathering. No single technique provides an infallible answer. Instead, the synergy between orthogonal methods like NMR and MS builds a robust, cross-validated structural hypothesis. This guide will dissect the individual contributions of each technique and demonstrate how their combined application provides a comprehensive and trustworthy structural picture.
The Unrivaled Power of NMR for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise arrangement of atoms within a molecule.[1][2][3][4] It is a technique that probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular skeleton. For this compound derivatives, a suite of NMR experiments is employed to piece together the structural puzzle.
1D NMR: The Foundational Blueprint
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For a typical this compound derivative, the aromatic region will show characteristic splitting patterns for the three protons on the phenyl ring, while the benzylic protons will appear as a singlet or a multiplet depending on the substitution on the amine.
-
¹³C NMR (Carbon NMR): This experiment provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group and hybridization state. For our target molecules, distinct signals will be observed for the aromatic carbons (with the carbon atoms attached to chlorine and fluorine showing characteristic shifts) and the benzylic carbon.[5][6]
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative experiment. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and its coupling to nearby protons and carbons provides crucial connectivity information.[7][8][9][10][11]
2D NMR: Assembling the Pieces
While 1D NMR provides the individual components, 2D NMR experiments reveal how they are connected.[12][13]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[14] For a this compound derivative, COSY can be used to trace the connectivity of the protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[14][15] This is an essential tool for assigning the proton and carbon spectra unequivocally.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart.[14][15][16] HMBC is critical for establishing the overall carbon skeleton and for connecting different fragments of the molecule. For instance, it can show the correlation from the benzylic protons to the aromatic carbons, confirming the attachment of the aminomethyl group to the ring.
Visualizing the NMR Workflow for Structural Elucidation
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry: The Definitive Molecular Weight and Fragmentation Puzzle
Mass Spectrometry (MS) is a complementary technique that provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[17][18] For novel this compound derivatives, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.
Ionization Techniques
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar molecules like benzylamine derivatives.[19][20][21][22] It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For this compound derivatives, characteristic fragmentation pathways are expected:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of ammonia, leading to the formation of a benzyl cation.[23]
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom can also occur, resulting in a substituted benzyl radical cation.[24][25][26][27]
-
Cleavage of the Aromatic Ring: At higher collision energies, fragmentation of the aromatic ring can occur, leading to the loss of small neutral molecules like HCN.[24][28]
The presence of chlorine and fluorine atoms provides a distinct isotopic pattern in the mass spectrum, which serves as an additional point of confirmation for the elemental composition.
Visualizing a Typical MS Fragmentation Pathway
Caption: A simplified fragmentation pathway for a protonated this compound derivative.
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed atomic connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, information on 3D structure | High sensitivity, confirmation of molecular formula, useful for mixture analysis when coupled with chromatography |
| Limitations | Lower sensitivity, requires pure samples, can be time-consuming for complex molecules | Provides indirect structural information, isomers can be difficult to distinguish without MS/MS |
| Key Application for this compound Derivatives | Elucidating the precise substitution pattern on the aromatic ring and the nature of substituents on the amine. | Confirming the molecular formula and providing evidence for the presence of the benzylamine core through characteristic fragmentation. |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness of the structural validation, the following step-by-step methodologies should be employed. These protocols are designed to be self-validating, with each step building upon the previous one to create a cohesive and reliable dataset.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C nuclei.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations. Optimize the HMBC experiment for expected coupling constants (typically 8-10 Hz).
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Assign all proton, carbon, and fluorine signals based on the correlations observed in the 2D spectra.
MS Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation.
-
HRMS Acquisition: Infuse the sample into an ESI-HRMS instrument. Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion. Vary the collision energy to observe a range of fragment ions.
-
Data Analysis: Compare the measured accurate mass with the theoretical mass for the proposed molecular formula. Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway that is consistent with the proposed structure.
Ensuring Data Integrity: Adherence to Good Laboratory Practices (GLP)
The integrity of the data generated is paramount. Adherence to Good Laboratory Practices (GLP) ensures that the results are reliable and reproducible.[29][30][31][32][33] This includes:
-
Proper instrument calibration and maintenance.
-
Thorough documentation of all experimental procedures and parameters.
-
Secure and traceable data storage.
-
Independent quality assurance review of the data and reports.
By following these principles, researchers can have high confidence in the validity of their structural assignments.
Conclusion
The structural validation of this compound derivatives requires a synergistic approach that leverages the strengths of both NMR spectroscopy and Mass Spectrometry. NMR provides the detailed architectural blueprint of the molecule, while MS confirms the elemental composition and provides corroborating structural evidence through fragmentation analysis. By employing the rigorous, self-validating protocols outlined in this guide and adhering to the principles of GLP, researchers, scientists, and drug development professionals can confidently and accurately characterize these important chemical entities, paving the way for successful downstream applications.
References
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google Books [books.google.com]
- 9. researchgate.net [researchgate.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. princeton.edu [princeton.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 23. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GCMS Section 6.15 [people.whitman.edu]
- 25. Video: Mass Spectrometry of Amines [jove.com]
- 26. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 27. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 28. youtube.com [youtube.com]
- 29. agilent.com [agilent.com]
- 30. youtube.com [youtube.com]
- 31. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 32. gxpcellators.com [gxpcellators.com]
- 33. mun.ca [mun.ca]
A Comparative Analysis of the Biological Activity of Halogenated Benzylamine Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the subtle art of molecular manipulation can yield profound differences in biological activity. Isomerism, the phenomenon where molecules share the same chemical formula but differ in atomic arrangement, stands as a cornerstone of this principle.[1] This guide provides a comprehensive comparative analysis of the biological activities of halogenated benzylamine isomers, focusing on how the position of a halogen substituent on the aromatic ring—ortho (2-), meta (3-), or para (4-)—dictates the compound's interaction with biological systems.
While direct, head-to-head comparative studies on the elementary forms of halogenated benzylamine isomers are not abundant in publicly accessible literature, this document synthesizes available data on their derivatives to elucidate the critical influence of isomeric positioning.[2] By examining the structure-activity relationships (SAR) gleaned from more complex molecules incorporating these moieties, we can infer the potential biological profiles of the parent isomers, providing a foundational resource for researchers, scientists, and drug development professionals.
The Significance of Isomerism in Halogenated Benzylamines
Benzylamine, a simple aromatic amine, serves as a versatile scaffold in the design of therapeutic agents. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the benzene ring significantly alters the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence how the molecule interacts with biological targets such as enzymes and cellular receptors.[2]
The specific placement of the halogen atom is a critical determinant of biological activity.[2] The ortho, meta, and para positions create distinct electronic and steric environments that can dramatically alter a compound's potency, selectivity, and overall pharmacological effect. This guide will explore these differences across three key areas of biological activity: antimicrobial effects, enzyme inhibition, and cytotoxicity against cancer cells.
Comparative Antimicrobial Activity
Halogenated compounds are well-represented among antimicrobial agents. The position of the halogen on the benzylamine ring can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets. While comprehensive data for simple halogenated benzylamines is limited, studies on derivatives provide valuable insights.
For instance, a study on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives revealed that their antimicrobial action was most potent against Gram-positive bacteria, with Staphylococcus aureus being particularly sensitive.[3] Although these are complex molecules, the data suggests that the presence and positioning of the fluorobenzylamino moiety are crucial for activity.
Table 1: Inferred Antimicrobial Potential of Halogenated Benzylamine Isomers Based on Derivative Studies
| Isomer Position | Halogen | Inferred Antimicrobial Activity Trend | Rationale and Supporting Evidence from Derivatives |
| Ortho (2-) | F, Cl, Br, I | Potentially high activity, but may be influenced by steric hindrance. | Derivatives of 2-chlorobenzamide have shown notable activity against plant pathogenic fungi.[2] The proximity of the halogen to the benzylic amine could modulate its interaction with microbial targets. |
| Meta (3-) | F, Cl, Br, I | Often exhibits significant biological activity. | In a series of fluorinated carbazole derivatives, the 3-fluoro isomer demonstrated potent activity against S. aureus.[3] The electronic effects of a meta-substituent can alter the pKa of the amine, influencing its charge state and interaction with biological membranes. |
| Para (4-) | F, Cl, Br, I | Frequently associated with strong biological effects. | Para-substitution often leads to favorable interactions with target sites due to reduced steric clash compared to the ortho position. For example, 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high antimycobacterial activity.[4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution assay for determining MIC.
Enzyme Inhibition: A Tale of Isomeric Specificity
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Halogenated benzylamines and their derivatives have been investigated as inhibitors of various enzymes, most notably Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7]
The position of the halogen can significantly impact the binding affinity of the inhibitor to the enzyme's active site. Studies on complex derivatives often highlight the importance of the substitution pattern. For example, a series of fluorinated benzyloxy chalcone derivatives showed potent and selective MAO-B inhibition, with the substitution pattern on the benzyl ring playing a key role in activity.[6]
Table 2: Comparative Monoamine Oxidase B (MAO-B) Inhibition by Halogenated Benzylamine Derivatives
| Compound Class | Isomeric Feature | Reported MAO-B IC₅₀ Values (µM) | Key Findings and SAR Insights |
| Fluorobenzyloxy Chalcones | 3-fluorobenzyl moiety | 0.0053 - >40 | The 3-fluorobenzyl group, when incorporated into a chalcone scaffold, can lead to highly potent and selective MAO-B inhibitors. The position of other substituents on the chalcone rings also significantly influences activity.[6] |
| Benzyloxy Halogenated Chalcones | Varied halogen substitutions | 0.062 - >10 | Halogen substitution on the benzyloxy ring of chalcones leads to potent MAO-B inhibition. The specific halogen and its position contribute to the overall inhibitory potency and selectivity.[8] |
| Propargylamine Derivatives | N/A (General Class) | 0.004 - 133 | Propargylamine-containing compounds are a well-known class of MAO-B inhibitors. Their efficacy is often modulated by the nature of the substituents on the aromatic ring.[7] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
The potency of an enzyme inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Workflow for a Typical In Vitro Enzyme Inhibition Assay
Caption: General workflow for determining the IC₅₀ of an enzyme inhibitor.
Cytotoxicity and Anticancer Potential
The benzylamine scaffold is a component of numerous compounds with demonstrated anticancer activity. Halogenation can enhance the cytotoxic potential of these molecules by altering their uptake into cancer cells and their interaction with intracellular targets.
Direct comparative data on the cytotoxicity of simple halogenated benzylamine isomers is scarce. However, studies on more complex molecules provide compelling evidence for the importance of isomerism. For example, platinum(IV) complexes supported by benzylamine derivatives have been synthesized and tested against the MCF-7 breast cancer cell line, with the 4-fluoro and 4-chloro containing complexes showing impressive anticancer activities. This suggests that para-halogenated benzylamines may be particularly promising for incorporation into anticancer drug candidates.
Table 3: Inferred Cytotoxic Potential of Halogenated Benzylamine Isomers from Derivative Studies
| Isomer Position | Halogen | Inferred Cytotoxicity Trend | Rationale and Supporting Evidence from Derivatives |
| Ortho (2-) | F, Cl, Br, I | Variable; may be influenced by steric effects that could either enhance or hinder interaction with targets. | The steric bulk of an ortho-substituent can influence the conformation of the molecule, potentially affecting its ability to bind to the active site of an enzyme or a receptor involved in cell proliferation. |
| Meta (3-) | F, Cl, Br, I | Can contribute significantly to cytotoxicity. | The electronic influence of a meta-halogen can alter the reactivity of the benzylamine, potentially leading to enhanced interactions with biological macromolecules. |
| Para (4-) | F, Cl, Br, I | Often associated with high cytotoxic activity. | Para-substituted derivatives, such as platinum complexes with 4-fluoro and 4-chlorobenzylamine ligands, have shown significant cytotoxicity against MCF-7 cells. This position is often favored for its accessibility and ability to engage in favorable interactions with target proteins. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[9][10]
Workflow of the MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Structure-Activity Relationship (SAR): The Underlying Principles
The observed differences in the biological activities of halogenated benzylamine isomers can be attributed to a combination of steric and electronic effects.
-
Electronic Effects: Halogens are electron-withdrawing groups. Their position on the benzene ring influences the electron density of the ring and the basicity of the amino group. These electronic modifications can affect the molecule's ability to form hydrogen bonds and other non-covalent interactions with biological targets.[2]
-
Steric Effects: The size of the halogen atom and its proximity to the benzylic amine group can create steric hindrance, which may either prevent or promote binding to a target site. The ortho position is most susceptible to steric effects, which can force the benzylamine side chain into a specific conformation.[2]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The position of the halogen can subtly influence the overall lipophilicity and, consequently, the bioavailability of the compound.
Conclusion and Future Directions
The isomeric positioning of a halogen atom on the benzylamine scaffold is a critical factor that dictates its biological activity. While direct comparative data for the parent isomers is limited, evidence from a multitude of derivatives strongly suggests that ortho-, meta-, and para-isomers will exhibit distinct antimicrobial, enzyme inhibitory, and cytotoxic profiles. The para-isomers frequently appear in compounds with high biological activity, likely due to a favorable balance of electronic effects and reduced steric hindrance.
This guide underscores the need for systematic, head-to-head comparative studies of simple halogenated benzylamine isomers to build a more complete understanding of their structure-activity relationships. Such research would provide invaluable data for the rational design of novel therapeutic agents with enhanced potency and selectivity. The experimental protocols and inferred trends presented herein offer a solid foundation for initiating such investigations.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic comparison of 2-Chloro-6-fluorobenzylamine and its precursors
A Comparative Guide for Researchers in Drug Development
In the intricate landscape of pharmaceutical synthesis, the accurate characterization of intermediates and final products is paramount. 2-Chloro-6-fluorobenzylamine serves as a crucial building block for numerous therapeutic agents. Understanding its spectroscopic signature in relation to its common precursors, 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzaldehyde, is essential for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these key compounds.
The Chemical Transformation: A Spectroscopic Perspective
The conversion of 2-chloro-6-fluorobenzonitrile or 2-chloro-6-fluorobenzaldehyde to this compound involves the transformation of a cyano (-C≡N) or an aldehyde (-CHO) group into a primary amine (-CH₂NH₂). This functional group modification induces significant and predictable changes in the spectroscopic properties of the molecule, providing clear markers for reaction progress and product confirmation.
DOT Script for Chemical Structures
Caption: Synthetic routes to this compound from its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides invaluable information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The transformation from the precursors to the final amine is clearly evidenced by distinct changes in the chemical shifts and multiplicities of the protons and carbons associated with the functional group.
¹H NMR Comparison
The most notable changes in the ¹H NMR spectra occur at the benzylic position.
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2-Chloro-6-fluorobenzaldehyde | ~10.4 | Singlet | Aldehydic proton (-CHO)[1][2] |
| 2-Chloro-6-fluorobenzonitrile | - | - | No signal in this region |
| This compound | ~3.9 | Singlet | Benzylic protons (-CH₂NH₂) |
| This compound | ~1.6 | Broad Singlet | Amine protons (-NH₂) |
The disappearance of the downfield aldehyde proton singlet at ~10.4 ppm and the appearance of two new signals for the benzylic and amine protons are definitive indicators of the successful conversion of 2-chloro-6-fluorobenzaldehyde to this compound. Similarly, the emergence of these signals confirms the reduction of the nitrile.
¹³C NMR Comparison
The ¹³C NMR spectra exhibit significant shifts for the carbon atom of the functional group.
| Compound | Chemical Shift (ppm) | Assignment |
| 2-Chloro-6-fluorobenzaldehyde | ~187 | Carbonyl carbon (C=O)[1][2] |
| 2-Chloro-6-fluorobenzonitrile | ~115 | Cyano carbon (C≡N) |
| This compound | ~40 | Benzylic carbon (-CH₂) |
The dramatic upfield shift from ~187 ppm (aldehyde) or ~115 ppm (nitrile) to ~40 ppm (amine) is a clear indication of the change in hybridization and electronic environment of the benzylic carbon.
DOT Script for NMR Workflow
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a powerful technique for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.
| Compound | Wavenumber (cm⁻¹) | Vibration |
| 2-Chloro-6-fluorobenzaldehyde | ~1700 | C=O stretch (strong)[2] |
| 2-Chloro-6-fluorobenzonitrile | ~2230 | C≡N stretch (medium) |
| This compound | ~3300-3400 | N-H stretch (two bands, medium) |
| This compound | ~1600 | N-H bend (medium) |
The disappearance of the strong carbonyl absorption around 1700 cm⁻¹ or the nitrile stretch at ~2230 cm⁻¹ and the appearance of the characteristic N-H stretching and bending vibrations are key indicators of the formation of the primary amine.
DOT Script for IR Spectroscopy Workflow
References
A Senior Application Scientist's Guide to Evaluating and Improving the Metabolic Stability of Drugs Derived from 2-Chloro-6-fluorobenzylamine and Related Scaffolds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its ultimate clinical success. A compound that is rapidly metabolized in the body will likely fail to achieve the necessary therapeutic concentrations, leading to a short duration of action and poor bioavailability. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, a deep understanding and early evaluation of metabolic stability are crucial for guiding the optimization of lead compounds.[1][2]
This guide provides an in-depth, technical comparison of strategies to evaluate and enhance the metabolic stability of drug candidates, with a particular focus on those derived from the 2-chloro-6-fluorobenzylamine scaffold. While this specific moiety is used as a representative example, the principles and methodologies discussed herein are broadly applicable to a wide range of aromatic and benzylic amine-containing compounds. As senior application scientists, we aim to provide not just protocols, but also the scientific rationale behind experimental choices, empowering researchers to make informed decisions in their drug design endeavors.
The this compound Scaffold: Predicted Metabolic Liabilities
The this compound scaffold presents a unique combination of features that can influence its metabolic fate. The presence of halogen atoms (chlorine and fluorine) and the benzylamine core are key considerations.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 15205-15-9 | [3][4] |
| Molecular Formula | C7H7ClFN | [3] |
| Molecular Weight | 159.59 g/mol | [4] |
| Boiling Point | 91-93 °C/20 mmHg | [4] |
| Density | 1.24 g/mL at 20 °C | [4] |
The metabolic liabilities of this scaffold are primarily associated with the benzylamine moiety and the potential for oxidation of the aromatic ring. The primary metabolic pathways for benzylamines are mediated by Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs).[5][6][7]
Potential Metabolic Hotspots:
-
Oxidative Deamination: The primary amine is susceptible to oxidation by MAOs and certain CYPs, leading to the formation of an unstable carbinolamine that can then decompose to an aldehyde and ammonia.[8]
-
N-Dealkylation: If the amine is secondary or tertiary, N-dealkylation is a common metabolic pathway.
-
Aromatic Hydroxylation: The phenyl ring, despite the presence of electron-withdrawing halogens, can still be a site for CYP-mediated hydroxylation. The position of hydroxylation will be influenced by the directing effects of the substituents.
-
Benzylic Oxidation: The methylene bridge between the phenyl ring and the amine is another potential site for oxidation.
The presence of fluorine and chlorine atoms can influence the rate and regioselectivity of metabolism. The strong carbon-fluorine bond is generally resistant to cleavage, and fluorine can act as a "metabolic blocker".[9][10][11] However, the overall electronic properties of the ring will dictate its susceptibility to oxidation.
Evaluating Metabolic Stability: In Vitro Assays
To experimentally determine the metabolic stability of a compound, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.[12] These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic properties.[2]
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP450 superfamily.[2] It is a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound.
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .
-
Hepatocyte Stability Assay
This assay uses intact hepatocytes, which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[14] It is considered the "gold standard" for in vitro metabolism studies as it more closely mimics the in vivo environment.
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Prepare the incubation medium (e.g., Williams' Medium E) and warm to 37°C.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
Resuspend the hepatocytes in the incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the cell suspension at 37°C in a shaking water bath or on an orbital shaker.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot and quench the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis:
-
Follow the same procedure as the microsomal stability assay for sample preparation and LC-MS/MS analysis.[13]
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the t½ and CLint. The CLint is typically expressed as µL/min/10^6 cells.
-
Visualizing the Experimental Workflow
Improving Metabolic Stability: Bioisosteric Replacement Strategies
When a compound exhibits poor metabolic stability, medicinal chemists employ various strategies to block or slow down the metabolic pathways. One of the most powerful approaches is bioisosteric replacement, where a metabolically liable part of the molecule is replaced with a group that has similar physicochemical properties but is more resistant to metabolism.[15][16]
Case Study: The Impact of Fluorination on Benzylamine Metabolism
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation | Source |
| pKa | 9.33 | 8.60 (Predicted) | Decreased basicity due to the electron-withdrawing nature of the CF3 group. | [5] |
| LogP | 1.09 | 1.66 | Increased lipophilicity, which can improve membrane permeability. | [12] |
| Metabolic Stability | Lower | Higher (Predicted) | The C-F bonds are much stronger than C-H bonds, making the CF3 group resistant to CYP-mediated oxidation. This blocks a potential site of metabolism on the aromatic ring. | [5][12][17] |
This comparison clearly illustrates how a strategic bioisosteric replacement can profoundly alter the properties of a molecule to improve its drug-like characteristics.
Common Bioisosteric Replacements to Enhance Metabolic Stability:
-
Hydrogen to Fluorine/Deuterium: Replacing a hydrogen atom at a metabolic hotspot with fluorine or deuterium can significantly slow down the rate of oxidation due to the stronger C-F or C-D bond.[18]
-
Methyl to Trifluoromethyl: As demonstrated in the case study, this is a very effective strategy to block oxidative metabolism.[17]
-
Phenyl Ring to Heterocycle: Replacing a metabolically labile phenyl ring with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) can increase resistance to oxidation.
-
Ester to Amide: Amides are generally more resistant to hydrolysis by esterases than esters.[14]
-
Introducing Steric Hindrance: Adding bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.
Visualizing the Strategy of Metabolic Blocking
Conclusion: An Integrated Approach to Optimizing Metabolic Stability
The evaluation and optimization of metabolic stability are iterative processes that should be integrated early in the drug discovery pipeline. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain crucial insights into the metabolic liabilities of their lead compounds. This data, in turn, informs the rational design of more stable analogs through strategies like bioisosteric replacement.
For compounds containing the this compound scaffold, a systematic evaluation of the potential metabolic hotspots, followed by targeted structural modifications, is essential. While the halogen substituents may offer some degree of metabolic protection, a thorough experimental investigation is the only way to truly understand the metabolic fate of these molecules. By combining empirical data with established principles of medicinal chemistry, researchers can navigate the challenges of drug metabolism and increase the likelihood of developing safe and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 15205-15-9 [sigmaaldrich.com]
- 4. This compound | 15205-15-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpras.com [ijpras.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2-Chloro-6-fluorobenzylamine: A Cost-Benefit Analysis for Pharmaceutical Intermediates
A deep dive into the economic and synthetic viability of 2-Chloro-6-fluorobenzylamine, a key building block in modern pharmaceuticals. This guide provides a comparative analysis of its application, particularly in the synthesis of the antibiotic flucloxacillin, against viable alternatives, supported by experimental data and cost evaluations.
In the intricate world of pharmaceutical synthesis, the choice of starting materials and intermediates is a critical decision point, balancing cost, efficiency, safety, and the ultimate purity of the final active pharmaceutical ingredient (API). This compound, a disubstituted aromatic amine, has emerged as a valuable building block, primarily through its precursor, 2-chloro-6-fluorobenzaldehyde. This guide offers a comprehensive cost-benefit analysis of its use, with a particular focus on the synthesis of isoxazolyl penicillins like flucloxacillin, providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed strategic decisions.
The Role of the 2-Chloro-6-fluoro Phenyl Moiety in Bioactivity
The unique substitution pattern of the 2-chloro-6-fluoro phenyl group imparts specific electronic and steric properties to molecules that incorporate it. The presence of two electron-withdrawing halogens on the aromatic ring can significantly influence reaction kinetics and the biological activity of the final compound. In the context of antibiotics like flucloxacillin, this specific moiety is crucial for the drug's resistance to bacterial beta-lactamase enzymes, which are a primary mechanism of antibiotic resistance.
Core Synthesis Pathway: Flucloxacillin via 2-Chloro-6-fluorobenzaldehyde
The industrial synthesis of flucloxacillin heavily relies on the preparation of a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This acyl chloride is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield flucloxacillin. The synthesis of the crucial isoxazole intermediate begins with 2-chloro-6-fluorobenzaldehyde.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for Flucloxacillin production starting from 2-Chloro-6-fluorotoluene.
While this compound can be synthesized from the aldehyde via reductive amination, in the context of flucloxacillin synthesis, the aldehyde itself is the direct precursor for the formation of the isoxazole ring.
Experimental Protocol: Synthesis of this compound
For applications where the amine is the desired intermediate, a standard reductive amination protocol can be employed.
Materials and Equipment:
-
2-Chloro-6-fluorobenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Reducing agent (e.g., sodium borohydride, hydrogen with a catalyst)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in the anhydrous solvent in the round-bottom flask.
-
Add the ammonia solution (excess, typically 2-3 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for a designated period (e.g., 1-2 hours) to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride in portions) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Expected Yield: While specific yields can vary based on the chosen reducing agent and reaction conditions, reductive aminations of this type typically proceed with good to excellent yields (70-95%).
Cost-Benefit Analysis: A Comparative Look
To provide a meaningful cost-benefit analysis, we will compare the synthesis of flucloxacillin using the 2-chloro-6-fluoro-substituted precursor with a hypothetical route using a more readily available and potentially cheaper alternative: 2,6-dichlorobenzaldehyde.
| Parameter | Route A: 2-Chloro-6-fluorobenzaldehyde | Route B: 2,6-Dichlorobenzaldehyde (Alternative) |
| Starting Material Cost | 2-Chloro-6-fluorobenzaldehyde: ~$31.00 / 10g[1] | 2,6-Dichlorobenzaldehyde: ~$20.92 - |
| Key Intermediate Synthesis | Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. | Synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. |
| Final Coupling Step | Coupling with 6-aminopenicillanic acid (6-APA). Cost of 6-APA: ~ | Coupling with 6-aminopenicillanic acid (6-APA). Cost of 6-APA is a constant factor. |
| Overall Yield (Reported) | High yields are reported in various patents for the synthesis of flucloxacillin sodium, with final step yields around 85%.[3] | Detailed, directly comparable yield data for the synthesis of the corresponding dichloro-analogue of flucloxacillin is less readily available in the public domain. |
| Final Product Efficacy | The 2-chloro-6-fluoro substitution is known to contribute to the antibiotic's stability against penicillinase.[4] | The efficacy of a 2,6-dichloro analogue would need to be experimentally verified and may differ from flucloxacillin. |
| Safety & Handling | 2-Chloro-6-fluorobenzaldehyde is an irritant. Standard PPE is required. | 2,6-Dichlorobenzaldehyde is also an irritant. Similar handling precautions are necessary. |
Analysis:
-
Cost of Starting Materials: 2,6-Dichlorobenzaldehyde is demonstrably cheaper than 2-chloro-6-fluorobenzaldehyde on a per-gram basis from laboratory chemical suppliers.[1][5][6] This initial cost advantage could be significant at an industrial scale.
-
Synthetic Feasibility: The synthetic route to the corresponding isoxazole and the final coupling with 6-APA would likely be analogous for both starting materials. However, the reaction kinetics and optimal conditions might differ due to the different electronic properties of the fluoro and chloro substituents.
-
The Crucial Factor of Bioactivity: The primary benefit of using the 2-chloro-6-fluoro-substituted precursor lies in the established and proven efficacy of flucloxacillin.[4] The development of a new analogue with a 2,6-dichloro-substituted side chain would require extensive preclinical and clinical trials to establish its safety and efficacy profile, a costly and time-consuming process that would likely negate any savings from the cheaper starting material.
Caption: Logical relationship in the cost-benefit analysis of using 2-Chloro-6-fluorobenzaldehyde vs. an alternative.
Conclusion
From a purely chemical synthesis cost perspective, exploring alternatives to this compound and its precursor, 2-chloro-6-fluorobenzaldehyde, such as 2,6-dichlorobenzaldehyde, appears attractive due to lower starting material costs. However, in the context of pharmaceutical development, the established biological activity and regulatory approval of the final API are paramount. The cost of bringing a new drug to market far outweighs the savings in raw materials.
Therefore, for the synthesis of established drugs like flucloxacillin, the higher cost of 2-chloro-6-fluorobenzaldehyde is justified by the proven efficacy and market acceptance of the final product. For novel drug discovery programs, while cheaper analogues could be explored, the unique electronic properties of the 2-chloro-6-fluoro phenyl moiety may offer distinct advantages in terms of bioactivity and metabolic stability that warrant its consideration despite the higher initial cost. The decision, therefore, hinges on the strategic goals of the research or manufacturing program: optimizing an existing, proven synthesis versus discovering a new chemical entity.
References
- 1. 2-Chloro-6-fluorobenzaldehyde 95.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. goldbio.com [goldbio.com]
- 3. CN102964356B - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. 2,6-Dichlorobenzaldehyde, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. indiamart.com [indiamart.com]
The Halogen Effect: A Comparative Guide to the Influence of Fluorine and Chlorine Substitution on the pKa of Benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Basicity as a Cornerstone of Drug Design
In the landscape of drug development, the acid-base properties of a molecule, quantified by its pKa, are a critical determinant of its pharmacokinetic and pharmacodynamic profile. The pKa dictates the degree of ionization at a given physiological pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and binding interactions with target proteins. For nitrogen-containing compounds like benzylamine, a versatile scaffold in medicinal chemistry, the basicity of the amino group is a key parameter that can be finely tuned to optimize a drug candidate's performance.
This guide provides an in-depth analysis of how the substitution of fluorine and chlorine atoms on the aromatic ring of benzylamine modulates its basicity. We will explore the underlying electronic principles, present comparative experimental data, and detail a robust protocol for pKa determination, offering a comprehensive resource for chemists engaged in rational drug design. The unsubstituted benzylamine, with a pKa of approximately 9.33, serves as our baseline for this investigation[1][2][3][4].
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The influence of a halogen substituent on the electron density of the benzylamine ring system is a classic example of competing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R). The balance of these two forces determines the overall impact on the basicity of the benzylic amino group.
-
Inductive Effect (-I): As the most electronegative elements, halogens pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework. This electron-withdrawing effect propagates through the molecule, decreasing the electron density at the nitrogen atom of the amino group.[5][6][7][8] A lower electron density on the nitrogen makes its lone pair less available to accept a proton, thereby destabilizing the corresponding conjugate acid (the benzylaminium ion). This results in a weaker base and consequently, a lower pKa . The strength of the inductive effect is dependent on electronegativity (F > Cl) and distance, diminishing as the number of bonds between the substituent and the amino group increases.[8][9]
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring. This electron-donating effect increases the electron density within the ring, particularly at the ortho and para positions. This effect, in isolation, would tend to increase the basicity of the amino group.
For halogens, the powerful electron-withdrawing inductive effect (-I) almost always dominates over the weaker electron-donating resonance effect (+R).[5][6] The net result is that both fluorine and chlorine act as electron-withdrawing groups, reducing the basicity of benzylamine. However, the subtle interplay of these effects becomes evident when comparing the different positional isomers.
Comparative Analysis of Experimental pKa Data
The following table summarizes the experimentally determined pKa values for benzylamine and its ortho-, meta-, and para-substituted fluoro- and chloro-derivatives.
| Compound | Substituent | Position | pKa | Change from Benzylamine (ΔpKa) |
| Benzylamine | -H | - | 9.33[1][2] | 0.00 |
| 2-Fluorobenzylamine | -F | ortho | 8.73 | -0.60 |
| 3-Fluorobenzylamine | -F | meta | 8.91[10] | -0.42 |
| 4-Fluorobenzylamine | -F | para | 9.04[11] | -0.29 |
| 2-Chlorobenzylamine | -Cl | ortho | 8.86[12] | -0.47 |
| 3-Chlorobenzylamine | -Cl | meta | 9.06 | -0.27 |
| 4-Chlorobenzylamine | -Cl | para | 9.14[13] | -0.19 |
Analysis of Trends:
-
Overall Basicity Reduction: As predicted, all halogenated derivatives are weaker bases (have lower pKa values) than the parent benzylamine. This confirms the net electron-withdrawing character of both fluorine and chlorine substituents.
-
Positional Effects (ortho, meta, para):
-
Meta Position: At the meta position, the resonance effect is negligible. The observed decrease in pKa is therefore almost exclusively due to the inductive effect. This makes the meta isomers a clean benchmark for the inductive influence of the halogen.
-
Para Position: At the para position, both the electron-withdrawing inductive effect and the electron-donating resonance effect are operative. The fact that the pKa is still lower than benzylamine demonstrates the dominance of the inductive effect. However, the pKa of the para isomers is consistently higher than their meta counterparts. This is because the +R effect at the para position partially counteracts the -I effect, "pushing back" some electron density and making the amine slightly more basic than the meta isomer.
-
Ortho Position: The ortho isomers are typically the least basic (lowest pKa). This is attributable to a combination of factors: the inductive effect is at its strongest due to the close proximity to the amino group[8], and potential direct field effects or intramolecular interactions may further stabilize the neutral amine over its protonated form.
-
-
Fluorine vs. Chlorine:
The following diagram illustrates the logical flow from substituent properties to the final effect on pKa.
Caption: Logical relationship between substituent properties and pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
A reliable method for determining the pKa of amines is potentiometric titration.[14][15] This self-validating system involves titrating a solution of the amine with a standardized strong acid and monitoring the resulting pH change. The pKa is the pH at which the amine is exactly 50% protonated, a point that corresponds to the midpoint of the steepest portion of the titration curve (the half-equivalence point).
Principle of the Method
For a weak base (B) like benzylamine, the titration with a strong acid (like HCl) follows the equilibrium: B + H₃O⁺ ⇌ BH⁺ + H₂O The Henderson-Hasselbalch equation for this system is: pKa = pH + log([BH⁺]/[B]) At the half-equivalence point, the concentration of the protonated base [BH⁺] equals the concentration of the free base [B]. At this point, log([BH⁺]/[B]) = log(1) = 0, and therefore, pKa = pH .
Step-by-Step Methodology
-
Apparatus and Reagent Preparation:
-
Calibrated pH meter with a combination glass electrode.
-
Magnetic stirrer and stir bar.
-
Class A burette (25 or 50 mL).
-
Volumetric flasks and pipettes.
-
Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
Analyte Solution: Prepare a ~0.01 M solution of the benzylamine derivative in deionized, CO₂-free water. The exact concentration is not critical, but it should be known approximately.
-
Inert Atmosphere: A source of nitrogen or argon gas.
-
-
System Calibration and Setup:
-
Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.[16]
-
Place a precise volume (e.g., 50.0 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.
-
Gently bubble nitrogen or argon through the solution for 5-10 minutes before and during the titration. Causality: This is crucial to displace dissolved carbon dioxide, which can form carbonic acid and introduce a buffering region that interferes with the accurate determination of the amine's equivalence point.[16]
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.02 pH units per minute) before recording the pH and the total volume of titrant added.[16]
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to get more data points in this critical region.
-
Continue the titration well past the equivalence point until the pH curve flattens out again.
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be identified visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding the volume at which it is maximal.
-
The half-equivalence point is the volume of titrant equal to Vₑ / 2.
-
Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa.
-
Validation: Perform the titration in triplicate to ensure reproducibility. The reported pKa should be the average of the trials, with an associated standard deviation.[16]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Implications for Medicinal Chemistry and Drug Development
The ability to precisely modulate the pKa of a benzylamine core has profound implications:
-
Oral Bioavailability: A compound's charge state significantly affects its ability to cross the lipid bilayers of the gut wall. By substituting with halogens, the basicity can be reduced, decreasing the proportion of the charged species at intestinal pH and potentially improving passive diffusion and oral absorption.[17][18]
-
CNS Penetration: The blood-brain barrier is notoriously difficult to cross for charged molecules. Lowering the pKa can shift the equilibrium toward the neutral, more lipophilic form, which may enhance CNS penetration for neuro-active agents.
-
Target Binding: The protonation state of an amine often dictates its ability to form critical hydrogen bonds or ionic interactions within a receptor's binding pocket. A change of even 0.5 pKa units can drastically alter the binding affinity and selectivity of a drug.
-
Metabolic Stability: Halogen substitution, particularly with fluorine, can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[18]
Conclusion
The substitution of fluorine and chlorine on the benzylamine ring provides a reliable strategy for attenuating basicity. The extent of this pKa reduction is a predictable function of the halogen's identity and its position on the aromatic ring, governed by a well-understood interplay of inductive and resonance effects. Fluorine, being more electronegative, reduces basicity more strongly than chlorine. For both halogens, the trend in basicity is generally para > meta > ortho, reflecting the counteracting resonance effect at the para position and the dominant inductive effect at the ortho and meta positions. By understanding these structure-basicity relationships and employing robust experimental methods for their quantification, medicinal chemists can more effectively engineer molecules with optimized physicochemical properties for improved therapeutic outcomes.
References
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzylamine | 100-46-9 [chemicalbook.com]
- 5. 7.4 Structural Effects on Acidity and Basicity – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Catalytic Functionalization of 2-Chloro-6-fluorobenzylamine: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the selective functionalization of complex aromatic building blocks is a critical task. 2-Chloro-6-fluorobenzylamine stands out as a particularly valuable scaffold due to its dual halogenation, offering a handle for sequential and regioselective modifications. The ortho-aminoalkyl group further influences the electronic properties and reactivity of the aromatic ring. This guide provides an in-depth, head-to-head comparison of the primary catalytic systems used to functionalize this versatile molecule, with a focus on providing actionable, data-driven insights for laboratory applications.
The Strategic Importance of this compound
The unique substitution pattern of this compound makes it a highly sought-after intermediate in medicinal chemistry. The differential reactivity of the C-Cl and C-F bonds under various catalytic conditions allows for the selective introduction of a wide array of substituents at the 2-position. The C-Cl bond is more susceptible to oxidative addition by common transition metal catalysts than the more robust C-F bond. This inherent reactivity difference is the cornerstone of its synthetic utility, enabling the construction of diverse molecular architectures while retaining the fluorine atom, which can impart desirable pharmacokinetic properties such as metabolic stability and binding affinity.
Catalytic Systems for C-N and C-C Bond Formation: A Comparative Analysis
The workhorses for the functionalization of aryl chlorides are palladium- and copper-catalyzed cross-coupling reactions. This guide will dissect the performance of these systems for both C-N (Buchwald-Hartwig and Ullmann type reactions) and C-C (Suzuki-Miyaura coupling) bond formation on the this compound core.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Standard for C-N Coupling
The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylamines due to its broad substrate scope and generally high efficiency. For a sterically hindered and electronically deactivated substrate like this compound, the choice of a sophisticated catalyst system is paramount.
Catalyst System Breakdown:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. While Pd(OAc)₂ is a Pd(II) source, it is readily reduced in situ to the active Pd(0) species.
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition of the C-Cl bond to the palladium center and to promote the final reductive elimination step. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups have proven to be particularly effective for challenging substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
Representative Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Inert Atmosphere: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.). The tube is then evacuated and backfilled with argon or nitrogen. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: this compound (1.0 equiv.) and morpholine (1.2 equiv.) are added, followed by the addition of anhydrous toluene via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Performance Data for Palladium-Catalyzed Amination:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | >95 |
| Pd(OAc)₂ | SPhos | NaOtBu | Dioxane | 110 | 24 | ~90 |
| [Pd(IPr)(allyl)Cl] | - | KHMDS | Toluene | 80 | 12 | High |
Note: Yields are representative and can vary based on the specific amine coupling partner and reaction scale.
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and upon deprotonation by the base, forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The bulky phosphine ligand is essential to promote this final step and prevent undesired side reactions.
Copper-Catalyzed Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a historically significant method for C-N bond formation that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. While often requiring higher temperatures than palladium-catalyzed methods, it presents a more cost-effective alternative.
Catalyst System Breakdown:
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.
-
Ligand: Simple, inexpensive ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.
Representative Experimental Protocol: Ullmann Condensation of this compound with Piperidine
-
Reaction Setup: A sealable reaction vessel is charged with CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ (2.0 equiv.), this compound (1.0 equiv.), and piperidine (1.5 equiv.).
-
Solvent and Reaction: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is added. The vessel is sealed, and the mixture is heated to 130-150 °C for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Performance Data for Copper-Catalyzed Amination:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 36 | ~75-85 |
| Cu₂O | L-Proline | K₃PO₄ | DMSO | 130 | 48 | ~70-80 |
Note: Yields are generally moderate to good but can be highly substrate-dependent.
Mechanistic Considerations:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes a nucleophilic aromatic substitution-like reaction with the aryl halide. Alternatively, an oxidative addition/reductive elimination pathway similar to that of palladium may be operative.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for the formation of C-C bonds. For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
Catalyst System Breakdown:
-
Palladium Precursor: Pd(OAc)₂ or PdCl₂(dppf) are frequently used.
-
Ligand: As with C-N coupling, bulky, electron-rich phosphine ligands such as SPhos are highly effective for activating the C-Cl bond.
-
Base: A carbonate or phosphate base, such as K₃PO₄, is typically sufficient to promote the crucial transmetalation step.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Inert Atmosphere: To a Schlenk flask is added this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.). The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe.
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours.
-
Work-up and Purification: Upon cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Performance Data for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | ~85 |
Note: The specific boronic acid partner can significantly influence the reaction outcome.
Mechanistic Pathway:
The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by transmetalation of the organic group from the boron reagent to the palladium center (facilitated by the base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Head-to-Head Catalyst Comparison Summary
| Feature | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Suzuki-Miyaura |
| Bond Formed | C-N | C-N | C-C |
| Catalyst Cost | High | Low | High |
| Reaction Temp. | Moderate (80-110 °C) | High (130-150 °C) | Moderate (80-100 °C) |
| Reaction Time | Moderate (12-24 h) | Long (24-48 h) | Moderate (12-24 h) |
| Typical Yields | High to Excellent | Moderate to Good | High to Excellent |
| Ligand Requirement | Bulky, electron-rich phosphines | Simple N- or O-based ligands | Bulky, electron-rich phosphines |
| Key Advantage | High efficiency and broad scope | Cost-effective | Versatile C-C bond formation |
| Key Disadvantage | Catalyst and ligand cost | Harsh conditions, longer times | Catalyst and ligand cost |
Conclusion and Expert Recommendations
For the functionalization of this compound, palladium-catalyzed methods, namely the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation, stand out as the superior choices in terms of efficiency, yield, and reaction conditions. The investment in the more expensive palladium catalysts and specialized ligands is often justified by the significantly improved outcomes, especially for challenging, sterically hindered substrates.
The copper-catalyzed Ullmann condensation, while a classic and cost-effective alternative, generally requires more forcing conditions and may not be as broadly applicable or high-yielding. However, for large-scale syntheses where cost is a primary driver, optimization of an Ullmann protocol could be a worthwhile endeavor.
Ultimately, the choice of catalyst will depend on the specific synthetic goals, the scale of the reaction, and the available resources. This guide provides the foundational data and mechanistic understanding to empower researchers to make informed decisions in their synthetic efforts with the valuable this compound building block.
The Synthetic Versatility of 2-Chloro-6-fluorobenzylamine: A Comparative Guide for Researchers
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug and pesticide design. Among these, 2-Chloro-6-fluorobenzylamine emerges as a pivotal precursor, offering a unique combination of steric and electronic properties that influence molecular conformation, metabolic stability, and target binding affinity. This guide provides an in-depth technical overview of the synthetic utility of this compound, presenting a comparative analysis of its application in key chemical transformations and offering detailed experimental protocols to support researchers in their synthetic endeavors.
Introduction to a Uniquely Substituted Synthon
This compound is a primary amine characterized by the presence of ortho-chloro and fluoro substituents on the phenyl ring. This substitution pattern imparts a distinct electronic character to the molecule. The electron-withdrawing nature of both halogens influences the nucleophilicity of the amine and the reactivity of the benzylic position. The presence of the fluorine atom, in particular, can enhance metabolic stability and modulate the pKa of the amine, properties that are highly desirable in the development of bioactive compounds.
This guide will explore two principal areas of synthetic utility for this compound: its role as a nucleophile in N-alkylation and N-arylation reactions, and its application as a foundational component in the synthesis of complex heterocyclic systems with demonstrated biological activity.
N-Alkylation and N-Arylation Reactions: Building Blocks for Agrochemicals
A significant application of this compound is in the synthesis of N-substituted benzylamines, which are key intermediates in the production of various agrochemicals. The herbicide Flumetralin serves as a prime example of the industrial relevance of this transformation.
Comparative Analysis: The Impact of Substitution on Reactivity
The reactivity of a benzylamine in nucleophilic substitution reactions is governed by the electronic and steric environment of the amino group. Compared to unsubstituted benzylamine, the ortho-chloro and -fluoro groups in this compound are expected to decrease the nucleophilicity of the amine due to their inductive electron-withdrawing effects. However, this reduced reactivity can be advantageous in controlling selectivity and minimizing side reactions.
| Reagent | Key Reaction | Expected Relative Reactivity | Rationale |
| Benzylamine | N-Alkylation | High | Unsubstituted, high nucleophilicity. |
| 4-Chlorobenzylamine | N-Alkylation | Moderate | Electron-withdrawing group in the para position reduces nucleophilicity. |
| This compound | N-Alkylation | Moderate to Low | Two ortho electron-withdrawing groups significantly reduce nucleophilicity. |
| 2,6-Dichlorobenzylamine | N-Alkylation | Low | Increased steric hindrance and electron withdrawal compared to the title compound. |
This modulation of reactivity allows for more controlled and selective reactions, which is often a crucial factor in multi-step industrial syntheses.
Experimental Protocol: Synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine
The following protocol is adapted from a patented method for the synthesis of a key intermediate for the herbicide Flumetralin[1].
Reaction Scheme:
A schematic for the synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine.
Materials:
-
2-Chloro-6-fluorobenzyl chloride
-
Monoethylamine (at least 2.5 molar equivalents)
-
Sodium hydroxide (equimolar to the benzyl chloride)
-
Water
Procedure:
-
In a suitable reaction vessel, combine 2-chloro-6-fluorobenzyl chloride and at least 2.5 molar equivalents of monoethylamine.
-
Add an equimolar amount of sodium hydroxide, either as a solid or a concentrated aqueous solution.
-
Heat the reaction mixture to a temperature between 70°C and 100°C. The excess monoethylamine acts as a solvent and helps to absorb the heat of reaction.
-
Maintain the temperature and stir the mixture until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or TLC).
-
After completion, cool the reaction mixture and remove the excess monoethylamine by distillation.
-
The resulting crude N-ethyl-2-chloro-6-fluorobenzylamine can be purified by washing with hot water to remove salts and any remaining sodium hydroxide, followed by distillation or crystallization if necessary.
Synthesis of Bioactive Heterocycles: A Gateway to Novel Therapeutics
The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. A notable example is its utility in the synthesis of imidazolidinone derivatives with demonstrated schistosomicidal activity.
Proposed Synthetic Pathway to a Schistosomicidal Imidazolidinone
While the direct synthesis of (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one from this compound is not explicitly detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. This pathway involves the formation of a thiourea intermediate followed by cyclization.
Proposed two-step synthesis of a bioactive imidazolidinone.
General Experimental Protocol for the Synthesis of Substituted Imidazolidinones
This generalized protocol outlines the key steps for the synthesis of imidazolidinone derivatives from this compound.
Part A: Synthesis of the N-(2-Chloro-6-fluorobenzyl)thiourea Intermediate
Materials:
-
This compound
-
An appropriate acyl isothiocyanate (e.g., 2,4,6-trimethoxybenzoyl isothiocyanate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
To this solution, add the acyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the thiourea intermediate can be isolated by precipitation or by removing the solvent under reduced pressure.
Part B: Cyclization to the Imidazolidinone
Materials:
-
N-(2-Chloro-6-fluorobenzyl)thiourea intermediate
-
A suitable cyclizing agent (e.g., a halo-acetyl halide in the presence of a base, or a dehydrating agent like polyphosphoric acid)
-
An appropriate solvent
Procedure:
-
Dissolve the thiourea intermediate in a suitable solvent.
-
Add the cyclizing agent and any necessary base.
-
Heat the reaction mixture to the required temperature and monitor the progress of the cyclization by TLC or LC-MS.
-
After the reaction is complete, the crude imidazolidinone can be isolated by an appropriate workup procedure, which may involve extraction and/or precipitation.
-
Purify the final product by column chromatography or recrystallization to yield the desired substituted imidazolidinone.
Conclusion: A Versatile Building Block with Untapped Potential
This compound stands as a valuable and versatile building block for the synthesis of a wide array of functional molecules. Its unique substitution pattern provides a handle for chemists to fine-tune the properties of target compounds, enhancing their biological activity and metabolic stability. While direct and extensive literature on its synthetic applications is somewhat limited, the examples of its use in the synthesis of the herbicide Flumetralin and its potential as a precursor to potent schistosomicidal agents highlight its significant utility. The experimental frameworks provided in this guide are intended to empower researchers to explore the full synthetic potential of this intriguing molecule in their own drug discovery and development programs.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluorobenzylamine
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. 2-Chloro-6-fluorobenzylamine is a halogenated aromatic amine, a class of compounds that demands rigorous handling and disposal protocols due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe management and disposal of this chemical, ensuring the protection of laboratory personnel and environmental compliance. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.
Hazard Profile and Immediate Safety Precautions
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are non-negotiable. The rationale for each piece of equipment is grounded in mitigating the specific risks posed by the chemical.[1][5]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact, which can cause severe burns and harmful absorption.[6] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause severe eye damage. A face shield protects the entire face from corrosive splashes.[2][7] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | To prevent inhalation of vapors, which are harmful and can cause respiratory tract irritation.[1][8] For emergencies or situations exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[9] |
Immediate First Aid Measures
In the event of exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Management Protocol
A chemical spill is a critical event that requires a swift and methodical response. The following decision workflow and protocol are designed to manage spills safely and effectively.
Caption: Decision workflow for managing a this compound spill.
Experimental Protocol: Minor Spill Cleanup (<1 Liter)
This protocol must be performed within a well-ventilated area, preferably a chemical fume hood.
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[12]
-
Don PPE: Equip yourself with the full range of PPE as detailed in Table 2.
-
Containment: Prevent the spill from spreading by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[13][14] Do not use combustible materials like paper towels or sawdust for initial absorption.[14]
-
Absorption: Gently cover the entire spill with more absorbent material, working from the outside in. Allow sufficient time for the liquid to be fully absorbed.[15]
-
Collection: Using non-sparking scoops or tools, carefully collect the absorbed material. Place the material into a thick, sealable polyethylene bag or a designated hazardous waste container.[15]
-
Decontamination: Clean the spill surface as described in Section 4. All cleaning materials (wipes, towels) must also be disposed of as hazardous waste.
-
Packaging & Labeling: Securely seal the waste container. Affix a "Hazardous Waste" label, clearly listing "this compound" and any other chemicals or materials involved in the cleanup.[8][15]
-
Disposal: Arrange for pickup of the waste container through your institution's Environmental Health & Safety (EHS) department.
For spills larger than 1 liter or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]
Standard Waste Disposal Procedure
The proper disposal of this compound is governed by regulations for halogenated organic compounds.[16] Adherence to these procedures is mandatory for regulatory compliance and environmental stewardship.
Step 1: Waste Classification and Segregation
-
Classification: this compound is classified as a halogenated organic waste because it contains both chlorine and fluorine atoms bonded to a carbon structure.[16] This classification falls under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17][18]
-
Segregation: It is critically important to collect halogenated organic waste in a container separate from non-halogenated organic waste.[8][19][20] Co-mingling these waste streams significantly increases disposal costs, as the entire mixture must be treated as halogenated waste, which requires high-temperature incineration.[21]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, with no leaks or exterior contamination.[22]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[23] The label must include:
-
The full chemical name: "this compound".
-
The names of any other constituents in the container (e.g., rinsate solvents).
-
An accurate estimation of the percentage of each component.
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Waste Accumulation
-
Collect all waste streams containing this compound in your labeled container. This includes:
-
Unused or excess neat chemical.
-
Contaminated disposable materials (e.g., pipette tips, wipes, gloves).
-
Initial solvent rinsates from decontaminating glassware (see Section 4).[8]
-
-
Keep the waste container securely closed at all times, except when adding waste.[22]
-
Store the container in a designated satellite accumulation area, which should be in a secondary containment tray to prevent the spread of potential leaks.[8]
Step 4: Arranging for Final Disposal
-
Once the container is full (up to 90% capacity to allow for expansion), or as per your institution's policy, arrange for its disposal.[22]
-
Contact your institution's EHS office to schedule a waste pickup.[8] Do not pour this chemical down the drain under any circumstances.[21]
-
The generator of the waste is responsible for its safe management from "cradle-to-grave," meaning from the point of generation to its final, documented disposal by a licensed facility.[23][24]
Decontamination of Laboratory Glassware
Properly cleaning glassware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent, such as acetone.
-
Collect Rinsate: This initial rinsate is now contaminated with this compound and must be collected as halogenated hazardous waste in your designated waste container.[8]
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water according to standard laboratory procedures.
-
Final Rinse: Rinse thoroughly with deionized water and allow to dry.
By adhering to these rigorous handling and disposal protocols, you contribute to a safe, compliant, and scientifically sound research environment. Always prioritize safety and consult your institution's specific chemical hygiene plan and EHS department as the ultimate authorities on procedure.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 15205-15-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. epa.gov [epa.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. epa.gov [epa.gov]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 22. ethz.ch [ethz.ch]
- 23. my.ahu.edu [my.ahu.edu]
- 24. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-Chloro-6-fluorobenzylamine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluorobenzylamine (CAS No. 15205-15-9). The information herein is synthesized from authoritative safety data sheets and chemical handling standards to ensure procedural accuracy and promote a culture of safety in the laboratory. Our objective is to empower you with the knowledge to handle this compound confidently and safely, mitigating risks to personnel and the environment.
Hazard Assessment: Understanding the Risks
This compound is a corrosive amine that demands rigorous safety precautions. A thorough understanding of its hazard profile is the foundational step in safe handling.
The primary danger associated with this compound is its classification as corrosive . Direct contact can cause severe skin burns and serious eye damage. The signal word for this chemical is "Danger," and it is represented by the GHS05 pictogram for corrosion. Inhalation of vapors or mists may cause respiratory irritation, with potential for delayed and severe effects.[1][2][3] Ingestion can cause severe burns to the gastrointestinal tract.[4][5]
Key Hazard Information Summary
| Hazard Classification | GHS Pictogram | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation, Category 1C | H314: Causes severe skin burns and eye damage. | Danger | |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[6][7] | ||
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][7] |
Symptoms of overexposure may include a burning sensation, coughing, wheezing, shortness of breath, and headache.[1][3][7] Inhalation of high concentrations of similar corrosive amines has been shown to lead to pulmonary edema (fluid in the lungs), a medical emergency where symptoms can be delayed for hours after exposure.[1][3]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. Engineering controls, such as a chemical fume hood, are the first line of defense, but appropriate PPE is required to protect against splashes, spills, and vapor exposure.[8][9]
Step-by-Step PPE Selection Workflow
This workflow ensures a comprehensive approach to personal protection.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in conjunction with goggles.[10][11] A face shield alone does not provide adequate protection.[10]
-
Skin and Body Protection : A flame-resistant lab coat is standard. When handling quantities that pose a splash hazard, a chemically resistant apron made of materials like butyl or neoprene rubber should be worn over the lab coat.[12] Ensure full leg coverage and wear closed-toe, chemically resistant shoes.
-
Hand Protection : Due to the corrosive nature of this amine, double-gloving is recommended.
-
Outer Glove : Butyl or neoprene rubber gloves offer good resistance to corrosive amines.[13]
-
Inner Glove : A standard nitrile glove provides a secondary layer of protection.
-
Causality : The outer glove provides the primary chemical barrier, while the inner glove protects the skin during the removal of the contaminated outer glove. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[14]
-
-
Respiratory Protection : All work should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available or in the event of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.[15]
Standard Operating Procedures (SOP)
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Handling and Storage
-
Preparation : Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9][10] Confirm the chemical fume hood is functioning correctly.
-
Transport : When moving the chemical, always use a secondary containment carrier (e.g., a rubber bottle carrier).[10]
-
Dispensing : Conduct all transfers of this compound inside a chemical fume hood. Use compatible equipment (e.g., glass, PTFE).
-
Storage : Store the container tightly closed in a cool, dry, and well-ventilated area designated for corrosive materials.[12] Store it away from incompatible substances such as strong oxidizing agents and acids. Segregate bases from acids.[12] Do not store above eye level.[10]
Decontamination and Disposal
-
Work Surface Decontamination : After use, decontaminate all surfaces where the chemical was handled. Wipe down the area with soap and water.[16] For residual amine contamination, specialized cleaning solutions may be used if validated by your institution's safety office.[17]
-
Waste Identification : All materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be considered hazardous waste.
-
Waste Segregation & Collection :
-
Final Disposal : All waste must be disposed of through your institution's licensed hazardous waste disposal program.[7] Never pour this compound down the drain.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures before working with the chemical.
Emergency Response Protocol Flowchart
Caption: Emergency response protocol for incidents involving this compound.
Step-by-Step Emergency Guidance
-
Skin Exposure : Immediately go to the nearest safety shower or drenching facility.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[10] While flushing, remove all contaminated clothing, ensuring not to spread the chemical to unaffected skin.[10] Seek immediate medical attention.
-
Eye Exposure : This is an ophthalmic emergency.[18] Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure water reaches all surfaces.[10][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once.[3] If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : DO NOT INDUCE VOMITING. [5][19] This is a critical instruction. The corrosive nature of the chemical means that vomiting will re-expose the esophagus and mouth to the substance, causing further severe damage.[4][5] Have the conscious person rinse their mouth with water. Give small sips of water or milk to dilute the chemical, but only in the first few minutes and if the person is not showing signs of distress like nausea or drooling.[5][19] Call emergency services and your local poison control center immediately.[19]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ICSC 1338 - BENZYLAMINE [inchem.org]
- 4. Corrosive Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caustic Ingestion - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 9. safetyresourcesblog.com [safetyresourcesblog.com]
- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 11. scienceequip.com.au [scienceequip.com.au]
- 12. essr.umd.edu [essr.umd.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. international.skcinc.com [international.skcinc.com]
- 15. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. skcltd.com [skcltd.com]
- 18. Clinical Practice Guidelines : Corrosives - Caustic Poisoning [rch.org.au]
- 19. Poisoning: How to Prevent it and What to Do - First Aid for Life [firstaidforlife.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







